Dioctyl phthalate
Description
Properties
IUPAC Name |
dioctyl benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-3-5-7-9-11-15-19-27-23(25)21-17-13-14-18-22(21)24(26)28-20-16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3 | |
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InChI Key |
MQIUGAXCHLFZKX-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC | |
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Molecular Formula |
C24H38O4 | |
| Record name | DI-N-OCTYL PHTHALATE | |
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DSSTOX Substance ID |
DTXSID1021956 | |
| Record name | Di-n-octyl phthalate | |
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Molecular Weight |
390.6 g/mol | |
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Physical Description |
Di-n-octyl phthalate appears as a clear liquid with a mild odor. Slightly less dense than water and insoluble in water. Hence floats on water. Flash point 430 °F. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. As a liquid, can easily penetrate the soil and contaminate groundwater and nearby streams. Eye contact may produce severe irritation and direct skin contact may produce mild irritation. Used in the manufacture of a variety of plastics and coating products., Liquid, Clear liquid; [HSDB] Clear colorless odorless liquid; [CHEMINFO], A clear liquid with a mild odor. | |
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| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dioctyl ester | |
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Boiling Point |
428 °F at 760 mmHg (NTP, 1992), BP: 220 °C at 2 mm Hg, 428 °F | |
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Flash Point |
219 °F (NTP, 1992), 420 °F (215 °C) (Open cup), 219 °F | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), In water, 0.022 mg/L at 25 °C | |
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Density |
0.98 at 77 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.978 at 20 °C, 0.98 | |
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Vapor Pressure |
less than 0.2 mmHg at 302 °F (NTP, 1992), 0.0000001 [mmHg], VP: 2.60X10-6 mm Hg at 25 °C, 1.0X10-7 mm Hg at 25 °C, <0.2 mmHg at 302 °F | |
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Color/Form |
Clear, oily liquid, Liquid at room temperature | |
CAS No. |
117-84-0, 8031-29-6 | |
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Melting Point |
-13 °F (NTP, 1992), 25 °C, -13 °F | |
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Foundational & Exploratory
Dioctyl phthalate chemical structure and CAS number
Introduction
Dioctyl phthalate (DOP), also known as di(2-ethylhexyl) phthalate (DEHP), is a prominent member of the phthalate ester family of organic compounds.[1] It is primarily utilized as a plasticizer to enhance the flexibility, durability, and longevity of various polymers, most notably polyvinyl chloride (PVC).[2] DOP is a colorless, odorless, and viscous oily liquid that is soluble in organic solvents but insoluble in water.[1][2][3] Its low volatility and high compatibility with a wide range of polymers make it a preferred choice in numerous industrial applications.[3] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological interactions of this compound.
Chemical Structure and Identification
This compound is the diester of phthalic acid and the branched-chain alcohol 2-ethylhexanol.[1] Its chemical structure is characterized by a benzene ring with two adjacent ester groups, each connected to a 2-ethylhexyl chain.
Chemical Formula : C₂₄H₃₈O₄[2][3]
CAS Number : 117-81-7[1][3][4]
Molecular Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Weight | 390.56 g/mol | [2][4] |
| Appearance | Clear, colorless to yellowish oily liquid | [2][3] |
| Odor | Odorless to mild | [2][3] |
| Density | 0.986 g/cm³ at 20 °C | [2][3] |
| Boiling Point | 384-386 °C | [2][4][5] |
| Melting Point | -50 °C | [2][4] |
| Flash Point | 425-430 °F (218-221 °C) | [5][6] |
| Vapor Pressure | 1.2 mmHg at 93 °C | [4] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, benzene, and chloroform. | [2][3] |
Experimental Protocols
This section details the methodologies for the synthesis and analytical determination of this compound.
1. Synthesis of this compound via Esterification
The industrial production of this compound is typically achieved through the esterification of phthalic anhydride with 2-ethylhexanol in the presence of an acid catalyst.[7][8]
-
Reactants : Phthalic anhydride, 2-ethylhexanol
-
Catalyst : Concentrated sulfuric acid, titanate, or solid acid catalysts like metal(IV) tungstates.[7][8][9]
-
Procedure :
-
Phthalic anhydride and an excess of 2-ethylhexanol are charged into a reaction kettle.[9]
-
The catalyst (e.g., concentrated sulfuric acid) is added to the mixture.[9]
-
The reaction mixture is heated to a temperature range of 150-235 °C and stirred for a specified duration (e.g., 16-20 hours).[7][9] The excess alcohol often serves as a water-carrying agent to drive the reaction to completion.[9]
-
After the reaction, the mixture is cooled, and the catalyst and any unreacted phthalic anhydride are neutralized with an alkaline solution.[7][9]
-
The mixture is allowed to stand and separate into layers. The aqueous layer is removed, and the organic layer is washed several times with water.[9]
-
The excess 2-ethylhexanol is recovered from the crude product by heating under reduced pressure.[9]
-
The final product is decolorized using activated carbon and then filtered to obtain pure this compound.[9]
-
2. Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard method for the identification and quantification of this compound in various matrices.[10][11]
-
Sample Preparation :
-
For polymer samples, a representative portion is accurately weighed (e.g., 50 mg) and dissolved in a suitable solvent like tetrahydrofuran (THF).[11]
-
Any precipitated polymer (e.g., PVC) is removed by adding a non-solvent like hexane and subsequent filtration.[11]
-
An internal standard (e.g., benzyl benzoate) is added to the filtered solution.[11]
-
The solution is then diluted with a solvent such as cyclohexane to a final concentration within the calibration range of the instrument.[11]
-
-
Instrumentation : A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is used for the analysis.[11]
-
GC Conditions :
-
MS Conditions : The mass spectrometer is operated in selective ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
Quantification : The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard against a calibration curve prepared from standards of known concentrations.[11]
Biological Interactions and Signaling Pathways
This compound is recognized as an endocrine-disrupting chemical (EDC) that can interfere with the body's hormonal systems.[12][13] Its effects are primarily mediated through interactions with nuclear receptors and other signaling pathways.
Endocrine Disruption Mechanism
Phthalates, including DOP, can exert their endocrine-disrupting effects through various mechanisms.[12][14] One of the primary modes of action is the disruption of the endocrine system, particularly by affecting reproductive and sexual development.[12] Studies have shown that some phthalates can act as antagonists to the androgen receptor and may possess weak estrogenic activity by binding to the estrogen receptor α (ERα).[12] DOP and its metabolites have been shown to down-regulate testosterone production and up-regulate 17-β estradiol.[12]
Metabolic Pathway
In the body, this compound is metabolized into its primary active metabolite, mono(2-ethylhexyl) phthalate (MEHP), and other secondary metabolites.[15] The metabolic process involves the initial hydrolysis of one of the ester bonds. MEHP is considered to be more toxic than the parent compound, DOP.[15] Further metabolism of MEHP can occur through oxidation of the alkyl side chain.[16] These metabolites are then conjugated and excreted, primarily in the urine and feces.[15]
Conclusion
This compound remains a widely used plasticizer due to its excellent performance characteristics. However, concerns about its potential endocrine-disrupting effects have led to increased scrutiny and regulation. A thorough understanding of its chemical properties, synthesis, and biological interactions is crucial for researchers, scientists, and drug development professionals to assess its risks and explore safer alternatives. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for further investigation into the science of this compound.
References
- 1. Dioctylphthalate - KH Chemicals [khchemicals.com]
- 2. This compound (DOP) - Pars Banu Shimi [banouchem.com]
- 3. greenchemindustries.com [greenchemindustries.com]
- 4. This compound = 99.5 117-81-7 [sigmaaldrich.com]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. mohebbaspar.com [mohebbaspar.com]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. CN104072372A - Preparation method of this compound (DOP) - Google Patents [patents.google.com]
- 10. bastone-plastics.com [bastone-plastics.com]
- 11. cpsc.gov [cpsc.gov]
- 12. csun.edu [csun.edu]
- 13. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.plos.org [journals.plos.org]
- 15. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Dioctyl Phthalate (DOP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of dioctyl phthalate (DOP), a widely used plasticizer, from phthalic anhydride and 2-ethylhexanol. The document details the underlying chemical reaction, various catalytic systems, experimental protocols for both laboratory and industrial scales, and methods for purification and analysis.
Reaction Pathway and Mechanism
The synthesis of this compound from phthalic anhydride and 2-ethylhexanol is a classic example of esterification. The overall process occurs in two main steps. The first step is a rapid, non-catalytic reaction where one molecule of 2-ethylhexanol reacts with phthalic anhydride to form mono-2-ethylhexyl phthalate (MEHP).[1][2][3] This is followed by a slower, reversible second step where a second molecule of 2-ethylhexanol esterifies the MEHP in the presence of a catalyst to form this compound and water.[1][4] To drive the reaction to completion, the water produced during the second step must be continuously removed.[5][6]
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamics and Kinetics of this compound Synthesis Process-Academax [academax.com]
- 5. mohebbaspar.com [mohebbaspar.com]
- 6. Production and manufacturing method and process of this compound (DOP)-Chemwin [en.888chem.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Dioctyl Phthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioctyl phthalate (DOP), also known as di(2-ethylhexyl) phthalate (DEHP), is a versatile and widely used plasticizer, primarily utilized to impart flexibility to polyvinyl chloride (PVC) and other polymers. Its favorable cost-performance ratio and balanced properties have made it a benchmark in the plasticizer industry. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with detailed experimental protocols for their determination and a logical workflow for its characterization. This information is crucial for researchers, scientists, and professionals in drug development who may encounter this compound in various applications, from medical devices to laboratory equipment.
Physical Properties of this compound
This compound is a colorless, oily liquid with a slight, characteristic odor. It is practically insoluble in water but soluble in most organic solvents.
Table 1: Summary of Key Physical Properties of this compound
| Property | Value | Units |
| Molecular Formula | C24H38O4 | - |
| Molecular Weight | 390.56 | g/mol |
| Boiling Point | ~385 | °C |
| Melting Point | -50 to -55 | °C |
| Density / Specific Gravity | 0.982 - 0.986 | g/cm³ at 20°C |
| Vapor Pressure | 1.32 @ 200°C | mm Hg |
| Refractive Index | 1.485 - 1.488 | at 20°C |
Chemical Properties of this compound
DOP is a stable compound under normal conditions of use and storage. Its chemical behavior is primarily dictated by the ester functional groups.
Table 2: Summary of Key Chemical Properties of this compound
| Property | Description |
| Hydrolysis | Resistant to hydrolysis at neutral pH, but can be hydrolyzed under acidic or alkaline conditions to phthalic acid and 2-ethylhexanol. |
| Thermal Decomposition | When heated to decomposition, it may produce carbon monoxide and carbon dioxide. |
| Chemical Compatibility | Highly compatible with PVC and a wide range of other polymers. It is generally resistant to weak acids and bases. However, it can be affected by strong oxidizing agents, acids, and alkalis. |
Experimental Protocols
The following sections detail the methodologies for determining the key physical and chemical properties of this compound.
Determination of Boiling Point (Thiele Tube Method)
Objective: To determine the boiling point of this compound using the Thiele tube method, which is suitable for small sample volumes of high-boiling liquids.
Apparatus:
-
Thiele tube
-
Thermometer (high range)
-
Small test tube (e.g., ignition tube)
-
Capillary tube (sealed at one end)
-
Heating mantle or Bunsen burner
-
Mineral oil or other suitable high-boiling liquid
-
Rubber band or wire for attaching the test tube to the thermometer
Procedure:
-
Fill the Thiele tube with mineral oil to a level just above the side arm.
-
Add a small amount (about 0.5-1 mL) of this compound to the small test tube.
-
Place the capillary tube, with its sealed end uppermost, into the test tube containing the DOP.
-
Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Suspend the thermometer and attached test tube in the Thiele tube, ensuring the oil level is above the sample but the open end of the test tube remains above the oil.[1][2][3][4]
-
Gently heat the side arm of the Thiele tube with a heating mantle or a small flame from a Bunsen burner.[1][2][4]
-
As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[1][2] Record this temperature.
Determination of Melting Point (Capillary Method)
Objective: To determine the melting point of this compound, which is a freezing point in this case due to its liquid state at room temperature. This method is adapted for low-temperature measurements.
Apparatus:
-
Melting point apparatus with a cooling capability or a suitable cooling bath (e.g., dry ice/acetone)
-
Capillary tubes
-
Low-temperature thermometer
-
Sample of this compound
Procedure:
-
Introduce a small amount of this compound into a capillary tube.
-
Place the capillary tube in the melting point apparatus.
-
Cool the apparatus to a temperature well below the expected melting point of -50°C.
-
Slowly increase the temperature at a rate of 1-2°C per minute as you approach the expected melting point.[5]
-
The melting point is the temperature at which the first drop of liquid is observed.[6]
-
The end of the melting range is the temperature at which the entire sample becomes a clear liquid.[5][6] For a pure substance like DOP, this range should be narrow.
Determination of Density (ASTM D4052)
Objective: To determine the density of this compound using a digital density meter according to ASTM D4052.[7][8][9][10][11]
Apparatus:
-
Digital density meter with an oscillating U-tube
-
Syringe for sample injection
-
Thermostatically controlled bath
Procedure:
-
Calibrate the digital density meter with dry air and freshly boiled, deionized water at the desired temperature (e.g., 20°C).
-
Ensure the sample of this compound is free of air bubbles.
-
Introduce a small volume (approximately 1-2 mL) of the DOP sample into the oscillating sample tube of the density meter using a syringe.[8][11]
-
Allow the sample to reach thermal equilibrium with the instrument.
-
The instrument measures the change in the oscillating frequency of the U-tube caused by the mass of the sample.
-
The density is then calculated by the instrument based on the calibration data and the measured oscillation period. Record the density value.
Determination of Solubility
Objective: To qualitatively and quantitatively determine the solubility of this compound in water and various organic solvents.
Apparatus:
-
Test tubes with stoppers
-
Graduated cylinders or pipettes
-
Vortex mixer or shaker
-
Analytical balance
Procedure (Qualitative):
-
Place a small, known amount (e.g., 0.1 g) of this compound into a test tube.
-
Add a small volume (e.g., 3 mL) of the solvent (water, ethanol, ether, etc.) to the test tube.[12]
-
Stopper the test tube and shake it vigorously for a set period (e.g., 1 minute).[12][13]
-
Allow the mixture to stand and observe if the this compound has dissolved completely. If not, it is considered insoluble or sparingly soluble.
Procedure (Quantitative):
-
Prepare a saturated solution of this compound in the desired solvent by adding an excess of DOP to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Carefully separate the undissolved DOP from the solution by filtration or centrifugation.
-
Take a known volume of the saturated solution and evaporate the solvent.
-
Weigh the remaining residue of DOP.
-
Calculate the solubility in terms of grams of DOP per 100 mL or 100 g of the solvent.
Determination of Refractive Index
Objective: To measure the refractive index of this compound using an Abbe refractometer.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper or pipette
-
Soft tissue and a suitable solvent (e.g., ethanol or acetone) for cleaning
Procedure:
-
Turn on the refractometer and the constant temperature water bath, setting it to the desired temperature (e.g., 20°C). Allow the instrument to equilibrate.
-
Clean the prism surfaces of the refractometer with a soft tissue and a suitable solvent, then allow them to dry completely.[14][15][16][17][18]
-
Using a clean dropper, place a few drops of this compound onto the lower prism.[14][15][16][17][18]
-
Close the prisms firmly.
-
Adjust the light source and the mirror to obtain optimal illumination of the field of view.
-
Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields are visible.
-
Adjust the compensator to eliminate any color fringes at the boundary of the light and dark fields, resulting in a sharp, achromatic borderline.[14][15][17]
-
Use the fine adjustment knob to bring the borderline exactly to the center of the crosshairs.[14][15][17]
-
Read the refractive index from the scale.
Determination of Hydrolysis as a Function of pH (OECD 111)
Objective: To determine the rate of hydrolytic degradation of this compound in aqueous solutions at different pH levels according to the OECD 111 guideline.[19][20][21][22][23]
Apparatus:
-
Sterile glass flasks with stoppers
-
Constant temperature incubator or water bath
-
pH meter
-
Analytical instrumentation for quantifying DOP (e.g., GC-MS or HPLC)
-
Sterile buffer solutions at pH 4, 7, and 9
Procedure:
-
Preliminary Test: Prepare solutions of this compound in sterile buffer solutions of pH 4, 7, and 9. The concentration should not exceed half of its water solubility. Incubate these solutions in the dark at 50°C for 5 days.[19][20]
-
Periodically take samples and analyze the concentration of DOP. If less than 10% degradation is observed at all pH values, the substance is considered hydrolytically stable, and further testing may not be necessary.
-
Main Test (if degradation is observed):
-
Prepare solutions of DOP in the buffer where it was found to be unstable.
-
Incubate the solutions in the dark at a constant temperature (e.g., 25°C).
-
Take samples at appropriate time intervals to determine the concentration of DOP and identify any major hydrolysis products.[19][20]
-
Continue the test until at least 90% of the substance has degraded or for a maximum of 30 days.[19][20]
-
-
Calculate the hydrolysis rate constant and the half-life of this compound at each pH.
Thermal Decomposition Analysis (Thermogravimetric Analysis - TGA)
Objective: To evaluate the thermal stability and decomposition profile of this compound using thermogravimetric analysis.
Apparatus:
-
Thermogravimetric analyzer (TGA)
-
Sample pans (e.g., alumina or platinum)
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Calibrate the TGA instrument for mass and temperature.
-
Place a small, accurately weighed sample of this compound (typically 5-10 mg) into a TGA sample pan.[24][25]
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a controlled flow rate to provide an inert atmosphere.
-
Heat the sample according to a predefined temperature program, for example, from room temperature to 600°C at a constant heating rate (e.g., 10°C/min).[25]
-
The TGA instrument will continuously record the mass of the sample as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) will show the onset temperature of decomposition and the temperature ranges of mass loss, indicating the thermal stability of the compound.
Chemical Compatibility Testing (ASTM D543)
Objective: To evaluate the resistance of plastic materials to this compound, simulating its use as a plasticizer.[26][27][28][29]
Apparatus:
-
Test specimens of the plastic material of standard dimensions
-
Immersion containers with lids
-
Oven for elevated temperature testing
-
Analytical balance
-
Micrometer or calipers
-
Mechanical testing equipment (e.g., tensile tester)
Procedure (Immersion Test):
-
Measure and weigh the initial dimensions and mass of the plastic test specimens.
-
Completely immerse the test specimens in this compound in the immersion containers.[27]
-
Seal the containers to prevent evaporation and place them in a controlled environment, either at room temperature or in an oven at an elevated temperature, for a specified duration (e.g., 7 days).
-
After the exposure period, remove the specimens from the DOP, and gently wipe them clean.
-
Re-measure the dimensions and mass of the specimens to determine any changes (swelling, weight gain/loss).
-
Visually inspect the specimens for any changes in appearance, such as discoloration, cracking, or crazing.
-
Conduct mechanical property tests (e.g., tensile strength and elongation) on both the exposed and unexposed (control) specimens to determine the effect of DOP on the plastic's mechanical integrity.
Mandatory Visualization
Logical Workflow for the Physical and Chemical Characterization of this compound
The following diagram illustrates a logical workflow for the comprehensive characterization of a sample of this compound.
Caption: A logical workflow for the characterization of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
- 8. img.antpedia.com [img.antpedia.com]
- 9. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 10. store.astm.org [store.astm.org]
- 11. data.ntsb.gov [data.ntsb.gov]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 15. en.eeworld.com.cn [en.eeworld.com.cn]
- 16. hinotek.com [hinotek.com]
- 17. davjalandhar.com [davjalandhar.com]
- 18. macro.lsu.edu [macro.lsu.edu]
- 19. oecd.org [oecd.org]
- 20. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 21. catalog.labcorp.com [catalog.labcorp.com]
- 22. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 23. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 24. epfl.ch [epfl.ch]
- 25. openaccessjournals.com [openaccessjournals.com]
- 26. Chemical Compatibility ASTM D543 [intertek.com]
- 27. matestlabs.com [matestlabs.com]
- 28. infinitalab.com [infinitalab.com]
- 29. img.antpedia.com [img.antpedia.com]
A Deep Dive into the Solubility of Dioctyl Phthalate in Aqueous and Organic Media
For Immediate Release
[CITY, State] – [Date] – A comprehensive technical guide has been developed to provide researchers, scientists, and drug development professionals with in-depth information on the solubility of dioctyl phthalate (DOP), a common plasticizer. This guide offers quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to support a thorough understanding of DOP's behavior in various solvent systems.
This compound (C₂₄H₃₈O₄) is a colorless, odorless oily liquid widely used to impart flexibility to polyvinyl chloride (PVC) and other polymers. Its solubility characteristics are critical for understanding its environmental fate, toxicological profile, and potential for migration from consumer and medical products.
Solubility Profile of this compound
The solubility of a substance is a fundamental physicochemical property that dictates its behavior in different environments. For this compound, there is a stark contrast between its solubility in water and in organic solvents.
In Water:
This compound is practically insoluble in water.[1] This low aqueous solubility is a key factor in its persistence in the environment. One study quantifies the water solubility of di-n-octyl phthalate at a mere 0.022 mg/L at 25°C.[2]
In Organic Solvents:
Conversely, DOP exhibits high solubility in a range of organic solvents. It is known to be soluble in common laboratory solvents such as ethanol, ether, mineral oil, acetone, and toluene.[1][3][4][5] While precise quantitative data can vary depending on the specific isomer and experimental conditions, its miscibility with these solvents is a well-established characteristic.
The following table summarizes the available quantitative solubility data for this compound.
| Solvent | Temperature (°C) | Solubility |
| Water | 25 | 0.022 mg/L[2] |
| Organic Solvents | ||
| Ethanol | Ambient | Soluble[1][3][4][5] |
| Diethyl Ether | Ambient | Soluble[1][3][4][5] |
| Acetone | Ambient | Soluble[6] |
| Toluene | Ambient | Soluble[6] |
| Mineral Oil | Ambient | Soluble[1] |
| Hexane | Miscible[7] | |
| Chloroform | Slightly Soluble[8] | |
| Methanol | Slightly Soluble[8] |
Experimental Determination of Solubility
Accurate determination of solubility is paramount for scientific research and industrial applications. Standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), provide a framework for reliable and reproducible results.
Experimental Workflow for Solubility Determination
Caption: A generalized workflow for determining the solubility of this compound.
Detailed Methodologies:
A common approach for determining the solubility of a liquid like DOP in an organic solvent involves the following steps:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solvent is saturated with DOP.
-
Phase Separation: The undissolved DOP is separated from the saturated solution. This can be achieved through centrifugation or filtration, ensuring that no undissolved droplets are carried over.
-
Quantitative Analysis: A known volume of the clear, saturated supernatant is carefully removed. The concentration of DOP in this aliquot is then determined using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
Calculation: The solubility is then calculated and typically expressed in grams per 100 mL of solvent (g/100mL) or other appropriate units.
Biological Implications: Interaction with Signaling Pathways
The biological effects of this compound and its metabolites, such as mono-(2-ethylhexyl) phthalate (MEHP), are of significant interest to researchers. One of the key mechanisms of action involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and other cellular processes.[9][10]
This compound and PPARα/γ Signaling Pathway
Caption: Activation of the PPAR signaling pathway by a metabolite of this compound.
The activation of PPARα and PPARγ by MEHP can lead to a cascade of downstream effects, including endocrine disruption.[6][11][12] Understanding these pathways is crucial for assessing the potential health risks associated with DOP exposure.
This technical guide serves as a valuable resource for professionals in the fields of toxicology, pharmacology, and materials science, providing essential data and methodologies for the study of this compound.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. di-N-Octyl Phthalate | C24H38O4 | CID 8346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound DOP [greenchemintl.com]
- 4. This compound Plasticizer | [kingchemglobal.com]
- 5. atamankimya.com [atamankimya.com]
- 6. csun.edu [csun.edu]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. DI-N-OCTYL PHTHALATE | 117-84-0 [chemicalbook.com]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis [jcpjournal.org]
- 12. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Dioctyl Phthalate as a Polymeric Plasticizer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plasticizers are essential additives that impart flexibility, durability, and processability to otherwise rigid polymers. Among the most ubiquitous and historically significant plasticizers is dioctyl phthalate (DOP). This technical guide provides a comprehensive exploration of the fundamental mechanisms through which DOP plasticizes polymers, with a primary focus on polyvinyl chloride (PVC). It delves into the established theories of plasticization, presents quantitative data on the effects of DOP on polymer properties, outlines detailed experimental protocols for characterization, and provides visual representations of the core concepts to facilitate a deeper understanding for researchers, scientists, and professionals in drug development and material science.
Introduction
Polyvinyl chloride (PVC) in its unadulterated state is a rigid, brittle polymer with limited practical applications. The transformative effect of plasticizers, such as this compound (DOP), is what has enabled PVC to become one of the most versatile and widely used plastics globally. DOP, a diester of phthalic acid, effectively converts rigid PVC into a flexible material suitable for applications ranging from medical tubing and blood bags to wire insulation and flooring. Understanding the precise mechanism of this plasticization is critical for optimizing material properties, developing novel plasticizers, and ensuring the safety and efficacy of plasticized products, particularly in sensitive applications like medical devices.
This whitepaper will elucidate the molecular interactions and physicochemical changes that occur when DOP is incorporated into a polymer matrix.
Theories of Plasticization
The action of external plasticizers like DOP is primarily a physical phenomenon, where the plasticizer molecules do not form covalent bonds with the polymer chains.[1] Several theories have been proposed to explain the mechanism of plasticization, with the following three being the most widely accepted.
Lubricity Theory
The lubricity theory posits that the rigidity of a polymer arises from intermolecular frictional forces between the polymer chains.[2][3] When a plasticizer like DOP is introduced, its molecules penetrate the polymer matrix and act as molecular lubricants. By positioning themselves between the polymer chains, the DOP molecules shield the chains from each other, reducing the intermolecular friction and allowing them to slide past one another more easily.[2][3] This increased mobility of the polymer chains manifests as increased flexibility and reduced stiffness in the bulk material.
Gel Theory
The gel theory proposes that plasticized polymers can be viewed as a three-dimensional gel network.[4] In this model, the polymer chains are held together by intermittent, weak intermolecular forces at specific points, forming a loose network structure. The plasticizer molecules solvate these points of attachment, breaking the polymer-polymer bonds and allowing for greater freedom of movement of the polymer segments between these network points.[5] This disruption of the rigid network structure results in a more flexible and deformable material.
Free Volume Theory
The free volume theory is currently the most comprehensive and widely accepted model for explaining plasticization.[1][6] It suggests that the properties of a polymer are highly dependent on the amount of "free volume," which is the volume within the polymer matrix that is not occupied by the polymer chains themselves.[7] Rigid polymers have a low free volume, which restricts the movement of their molecular chains.
Plasticizers like DOP have a lower glass transition temperature (Tg) than the polymer. When mixed, the plasticizer molecules increase the overall free volume of the polymer-plasticizer system.[7] This added free volume provides more space for the polymer chains to move, rotate, and slide past each other, thus lowering the glass transition temperature of the blend and increasing its flexibility.[6][8] The addition of DOP effectively creates more "elbow room" for the polymer chains, allowing for greater segmental mobility even at temperatures below the original Tg of the polymer.
Quantitative Effects of this compound on PVC Properties
The addition of DOP to PVC results in predictable and quantifiable changes in its thermal and mechanical properties. The concentration of the plasticizer is a critical factor influencing the final characteristics of the material.
Data Presentation
The following tables summarize the typical effects of varying DOP concentrations on the glass transition temperature (Tg), tensile strength, and elongation at break of PVC.
Table 1: Effect of DOP Concentration on the Glass Transition Temperature (Tg) of PVC
| DOP Concentration (wt%) | Glass Transition Temperature (Tg) (°C) | Reference(s) |
| 0 | ~80-85 | [9][10] |
| 10 | ~60-70 | [10] |
| 20 | ~40-50 | [10] |
| 30 | ~20-30 | [5] |
| 40 | ~0-10 | [5] |
| 50 | ~0 | [9] |
Table 2: Effect of DOP Concentration on the Mechanical Properties of PVC
| DOP Concentration (phr*) | Tensile Strength (MPa) | Elongation at Break (%) | Reference(s) |
| 0 | ~50-60 | <10 | [11][12] |
| 10 | ~40-50 | ~50-100 | [8][12] |
| 20 | ~30-40 | ~150-200 | [8][12] |
| 30 | ~20-30 | ~200-250 | [8][12] |
| 40 | ~15-25 | ~250-300 | [8][12] |
| 50 | ~10-20 | ~300-350 | [8][12] |
| 60 | ~10-15 | ~350-400 | [12] |
*phr: parts per hundred parts of resin by weight.
Experimental Protocols
The characterization of plasticized polymers is essential for understanding the efficacy of the plasticizer and the properties of the final material. The following are detailed methodologies for key experiments used in the evaluation of DOP-plasticized PVC.
Sample Preparation of Plasticized PVC
Objective: To prepare homogeneous PVC sheets with varying concentrations of DOP for subsequent thermal and mechanical testing.
Materials:
-
PVC resin (e.g., K-value 67)
-
This compound (DOP)
-
Thermal stabilizer (e.g., a mixed metal stabilizer)
-
Processing aid (e.g., an acrylic polymer)
-
Lubricant (e.g., stearic acid)
Procedure:
-
Formulation Calculation: Calculate the required weight of each component based on the desired DOP concentration (expressed in phr).
-
Dry Blending: In a high-speed mixer, blend the PVC resin, stabilizer, processing aid, and lubricant at a low speed for approximately 5 minutes to ensure a homogenous dry mix.
-
Plasticizer Addition: While the mixer is running at a low speed, slowly add the pre-weighed DOP to the dry blend.
-
High-Speed Mixing: Increase the mixer speed to generate frictional heat. Continue mixing until the temperature of the blend reaches approximately 100-120°C. This step ensures the absorption of the plasticizer by the PVC resin.
-
Cooling: Transfer the hot blend to a cooling mixer and mix at a low speed until the temperature drops to below 50°C.
-
Milling: Process the cooled compound on a two-roll mill heated to 150-170°C. Mill the material for 5-10 minutes until a uniform sheet is formed. The milling process further homogenizes the blend.
-
Compression Molding: Place the milled sheet into a picture-frame mold of the desired thickness. Press the mold in a hydraulic press at a temperature of 170-180°C and a pressure of 10-15 MPa for 5-10 minutes.
-
Cooling and Demolding: Cool the mold under pressure to below 50°C before demolding the plasticized PVC sheet.
-
Conditioning: Condition the prepared sheets at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours before testing.[13]
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the plasticized PVC samples.
Methodology:
-
Sample Preparation: Cut a small, uniform disc (typically 5-10 mg) from the conditioned PVC sheet using a sample cutter.[14] Place the sample in a standard aluminum DSC pan and seal it.[14]
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., -50°C).
-
Heat the sample at a constant rate of 10°C/min to a temperature well above the expected Tg (e.g., 120°C).[10][14]
-
Hold the sample at this temperature for 2-5 minutes to erase any prior thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.
-
Reheat the sample at the same heating rate (10°C/min) to obtain the final thermogram for analysis.
-
-
Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability of the plasticized PVC and determine the plasticizer content.
Methodology:
-
Sample Preparation: Cut a small, uniform piece (typically 10-20 mg) of the conditioned PVC sheet.
-
Instrument Setup: Place the sample in a TGA pan (e.g., alumina or platinum).
-
Thermal Program:
-
Data Analysis:
-
The onset temperature of weight loss indicates the beginning of thermal degradation.
-
The weight loss in the temperature range corresponding to the volatilization of DOP (typically between 200°C and 400°C) can be used to quantify the plasticizer content. The subsequent weight loss at higher temperatures corresponds to the degradation of the PVC polymer itself.
-
Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To investigate the molecular interactions between DOP and PVC.
Methodology:
-
Sample Preparation: A thin film of the plasticized PVC is required. This can be prepared by solvent casting or by pressing a very thin sheet from the compression-molded sample.
-
Analysis Mode: Attenuated Total Reflectance (ATR) is a common and convenient mode for analyzing solid films.
-
Spectral Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Place the PVC film in firm contact with the ATR crystal.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Examine the carbonyl (C=O) stretching peak of the DOP ester group, which typically appears around 1720-1740 cm⁻¹. Interaction with the PVC chains can cause a shift in this peak to a lower wavenumber.[16][17]
-
Analyze the C-Cl stretching vibration of PVC (around 600-700 cm⁻¹) for any shifts or changes in peak shape that might indicate interaction with the plasticizer.
-
Mechanical Testing (Tensile Properties)
Objective: To determine the tensile strength and elongation at break of the plasticized PVC samples according to ASTM standards.
Applicable Standards:
-
ASTM D638: Standard Test Method for Tensile Properties of Plastics.[1]
-
ASTM D882: Standard Test Method for Tensile Properties of Thin Plastic Sheeting.[2]
Methodology (based on ASTM D638):
-
Specimen Preparation: Cut dumbbell-shaped specimens from the conditioned PVC sheets using a die cutter.[13] The dimensions of the specimens should conform to the specifications in ASTM D638 (e.g., Type I for rigid to semi-rigid plastics).[13]
-
Instrument Setup: Use a universal testing machine (UTM) equipped with grips suitable for holding the plastic specimens. An extensometer is used for accurate strain measurement.
-
Test Procedure:
-
Mount the specimen securely in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min for flexible PVC) until the specimen fractures.[13]
-
-
Data Acquisition and Analysis:
-
The UTM records the applied load and the elongation of the specimen.
-
Tensile Strength is calculated as the maximum stress the material can withstand before breaking.
-
Elongation at Break is the percentage increase in length that the material undergoes before fracturing.
-
Visualizing the Mechanism and Workflow
Graphical representations can significantly aid in understanding the complex interactions and processes involved in polymer plasticization.
Caption: Mechanism of this compound (DOP) Plasticization.
Caption: Experimental Workflow for Evaluating Plasticizer Efficiency.
Conclusion
This compound functions as a highly effective external plasticizer for polymers like PVC by physically interacting with the polymer chains. The primary mechanisms of action, best described by the lubricity, gel, and free volume theories, all converge on the principle of increasing the mobility of polymer chains by reducing intermolecular forces and increasing the interstitial space between them. This leads to a significant reduction in the glass transition temperature and a transformation of the material from a rigid solid to a flexible and versatile substance. The quantitative data clearly demonstrates a direct correlation between the concentration of DOP and the enhancement of flexibility, albeit with a trade-off in tensile strength. The detailed experimental protocols provided herein offer a standardized approach for researchers and professionals to characterize and evaluate the performance of plasticized polymers, ensuring the development of materials with tailored properties for a wide array of applications, including critical uses in the pharmaceutical and medical device industries.
References
- 1. mdpi.com [mdpi.com]
- 2. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 3. matestlabs.com [matestlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 6. Molecular Dynamics Simulation of Plasticizing Effect of Mixed this compound and Isosorbide Diheptanoate on Polyvinyl Chloride Material - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. qualitester.com [qualitester.com]
- 9. victortestingmachine.com [victortestingmachine.com]
- 10. researchgate.net [researchgate.net]
- 11. zwickroell.com [zwickroell.com]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. infinitalab.com [infinitalab.com]
- 14. mcgill.ca [mcgill.ca]
- 15. Review of Recent Developments of Glass Transition in PVC Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. store.astm.org [store.astm.org]
- 17. researchgate.net [researchgate.net]
The Environmental Odyssey of Dioctyl Phthalate: A Technical Guide to its Fate and Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioctyl phthalate (DOP), a widely used plasticizer, has become a ubiquitous environmental contaminant due to its extensive use in a variety of consumer and industrial products. Its presence in ecosystems raises significant concerns due to its potential endocrine-disrupting properties and persistence. This technical guide provides an in-depth analysis of the environmental fate and transport of DOP, offering a comprehensive resource for professionals engaged in environmental research and risk assessment.
Physicochemical Properties of this compound
The environmental behavior of DOP is largely dictated by its physicochemical properties. As a colorless, odorless, oily liquid, it exhibits low volatility and is practically insoluble in water, leading to its strong association with particulate matter, soils, and sediments.[1][2] A summary of its key properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C24H38O4 | [3] |
| Molecular Weight | 390.56 g/mol | [1] |
| Appearance | Colorless, oily liquid | [2] |
| Boiling Point | 386 °C | [4] |
| Melting Point | -50 °C | [1] |
| Vapor Pressure | 1.2 mmHg (93 °C) | [1] |
| Water Solubility | Insoluble | [2] |
| log Kow (Octanol-Water Partition Coefficient) | 4.88 - 7.6 | [5] |
Environmental Fate and Transport
The journey of DOP through the environment is a complex interplay of partitioning, transport, and degradation processes. Its low water solubility and high octanol-water partition coefficient indicate a strong tendency to adsorb to organic matter in soil and sediment, limiting its mobility in aqueous systems.[5]
Transport in Ecosystems
-
Atmospheric Transport: While DOP has low volatility, it can be released into the atmosphere through industrial emissions and volatilization from plastic products. In the atmosphere, it can exist in both the vapor phase and adsorbed to particulate matter, allowing for long-range transport.
-
Aquatic Transport: In aquatic environments, DOP is primarily found associated with suspended solids and sediments due to its hydrophobic nature.[6] Dissolved phase concentrations are generally low.
-
Soil and Sediment Transport: In terrestrial environments, DOP is largely immobile, binding tightly to soil organic matter. Leaching into groundwater is generally not a significant transport pathway unless facilitated by co-solvents.
Degradation Pathways
DOP can be degraded in the environment through both biotic and abiotic processes, although its persistence is a notable concern.
-
Biodegradation: Microbial degradation is a primary route for the removal of DOP from the environment. A variety of bacteria and fungi have been shown to degrade DOP, typically initiating the process through hydrolysis of the ester bonds.
-
Abiotic Degradation: Abiotic degradation of DOP occurs primarily through photolysis (degradation by sunlight) and hydrolysis (reaction with water). Photolysis is more significant in the atmosphere and surface waters, while hydrolysis is a slower process that can occur in water and soil.[7]
Quantitative Data on Environmental Fate
The following tables summarize key quantitative data related to the environmental fate of DOP.
Table 2: Abiotic Degradation of this compound
| Degradation Process | Half-life | Conditions | Reference |
| Atmospheric Photo-oxidation | ~19 hours | Estimated, based on reaction with hydroxyl radicals | [7] |
| Hydrolysis | 7.7 years | pH 7 | [7] |
| Hydrolysis | 280 days | pH 8 | [7] |
| Direct Photolysis in Water | May be susceptible | Strong UV absorption at 274.5 nm | [7] |
Table 3: Biodegradation of this compound
| Organism/System | Degradation Efficiency | Time | Initial Concentration | Reference |
| Gordonia sp. Lff | >91.25% | Not specified | 100–2000 mg/L | [8] |
| Gordonia sp. Lff (Half-life) | 0.58 - 0.83 days | - | Not specified | [8] |
| Bacillus sp. | 91.9% | Not specified | 5 mg/L | [9] |
| Model Terrestrial-Aquatic Ecosystem (Half-life) | 5 days | - | Not specified | [6] |
| Rhine River Water (20 °C) | 85% | 10 days | Not specified | [6] |
| Anaerobic Digested Sludge | Persistent (no mineralization) | 10 weeks | Not specified | [7] |
Table 4: Environmental Concentrations of this compound
| Environmental Compartment | Concentration Range | Location | Reference |
| River Water | 313 to 1,640 ng/L (total phthalates) | Kaveri River, India | [10] |
| River Sediment | 2 to 1,438 ng/g dw (total phthalates) | Kaveri River, India | [10] |
| River Water | 12.95 to 6717.29 ng/L (Σ14PAEs) | Pearl River Delta, China | [11] |
| River Sediment | 71.99 to 17,340.04 ng/g-dw (Σ14PAEs) | Pearl River Delta, China | [11] |
| Surface Sediment | 5.4 to 14,000 µg/kg dw | Duwamish River, USA | [12] |
| Subsurface Sediment | 12 to 5,100 µg/kg dw | Duwamish River, USA | [12] |
| Stormwater | Mean: 4.95 µg/L (max: 97 µg/L) | Duwamish River, USA | [12] |
Experimental Protocols
This section provides an overview of typical methodologies used to study the environmental fate and transport of DOP.
Analysis of this compound in Environmental Samples
1. Sample Collection and Preparation:
-
Water Samples: Collect water samples in amber glass bottles to prevent photodegradation. Samples may be filtered to separate dissolved and particulate-bound DOP.
-
Soil and Sediment Samples: Collect soil and sediment samples using appropriate coring or grab sampling devices and store them in glass jars. Samples are typically air-dried and sieved before extraction.
2. Extraction:
-
Liquid-Liquid Extraction (for water): Acidify the water sample and extract with an organic solvent such as dichloromethane or a mixture of methylene chloride and petroleum ether.[13]
-
Solid-Phase Extraction (SPE) (for water): Pass the water sample through a solid sorbent cartridge (e.g., C18) to adsorb DOP. Elute the DOP from the cartridge with a suitable organic solvent.[14]
-
Soxhlet or Ultrasonic Extraction (for soil/sediment): Extract the sample with an organic solvent (e.g., acetone/hexane mixture) using a Soxhlet apparatus or an ultrasonic bath.
3. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is commonly used for the quantification of DOP.[3][6]
-
GC Column: A non-polar or semi-polar capillary column (e.g., HP-5MS) is typically used for separation.[6]
-
Temperature Program: A temperature gradient is employed to separate DOP from other compounds in the extract. A typical program might start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 295°C).[6]
-
Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) mode. Quantification is often performed using selected ion monitoring (SIM) for enhanced sensitivity and selectivity.
4. Analysis by High-Performance Liquid Chromatography (HPLC) with UV Detection:
-
Instrumentation: An HPLC system equipped with a UV detector is another common analytical technique.[5]
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is often used for separation.[4]
-
Detection: DOP is detected by its UV absorbance, typically at a wavelength of around 226 nm.[4]
Biodegradation Studies
1. Isolation and Acclimation of Microorganisms:
-
Isolate microorganisms from contaminated environments (e.g., soil, sludge).
-
Acclimate the microbial cultures to DOP by gradually increasing its concentration in a mineral salt medium (MSM) where DOP is the sole carbon source.[15]
2. Biodegradation Experiment:
-
Inoculate a sterile MSM containing a known concentration of DOP with the acclimated microbial culture.
-
Incubate the cultures under controlled conditions (e.g., temperature, pH, agitation).[8]
-
Collect samples at regular intervals to monitor the degradation of DOP.
3. Analysis:
-
Extract DOP from the culture medium using an appropriate method (e.g., liquid-liquid extraction).
-
Analyze the concentration of DOP and its degradation products using GC-MS or HPLC.
Visualizing Pathways and Workflows
Biotic Degradation Pathway of this compound
Caption: Aerobic biodegradation pathway of this compound (DOP).
Abiotic Degradation Pathways of this compound
Caption: Primary abiotic degradation pathways of this compound (DOP).
Experimental Workflow for DOP Analysis in Water
Caption: A typical workflow for the analysis of this compound (DOP) in water samples.
Conclusion
The environmental fate and transport of this compound are governed by its physicochemical properties, leading to its accumulation in soil and sediment. While both biotic and abiotic degradation processes contribute to its removal from the environment, its persistence remains a concern. This technical guide provides a foundational understanding of the complex behavior of DOP in ecosystems, offering valuable data and methodologies for researchers and professionals working to assess and mitigate the environmental risks associated with this ubiquitous contaminant.
References
- 1. epa.gov [epa.gov]
- 2. Biodegradation of low, medium and high molecular weight phthalate by Gordonia sp. in a batch system: Kinetics and phytotoxicity analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. umc.edu.dz [umc.edu.dz]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. Chemical behavior of phthalates under abiotic conditions in landfills - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biodegradation of low, medium and high molecular weight phthalate by Gordonia sp. in a batch system: Kinetics and phytotoxicity analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of phthalates in bottled water by automated on-line solid phase extraction coupled to liquid chromatography with uv detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Analysis of phthalates via HPLC-UV in environmental water samples after concentration by solid-phase extraction using ionic liquid mixed hemimicelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Unveiling the Microbial Toolkit: A Technical Guide to the Biodegradation of Dioctyl Phthalate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the microbial biodegradation of dioctyl phthalate (DOP), a ubiquitous plasticizer with significant environmental and health concerns. Understanding the intricate enzymatic pathways employed by microorganisms to break down this resilient compound is paramount for developing effective bioremediation strategies and assessing its fate in biological systems. This document provides a comprehensive overview of the key microbial players, their catabolic routes, quantitative degradation data, detailed experimental protocols, and visual representations of the core pathways.
The Microbial Consortium: Key Degraders of this compound
A diverse range of microorganisms, encompassing bacteria and fungi, have demonstrated the ability to utilize DOP as a carbon and energy source. Among the most proficient bacterial degraders are species belonging to the genera Rhodococcus, Bacillus, Pseudomonas, and Gordonia. Fungal genera such as Aspergillus and Fusarium also contribute to the environmental degradation of DOP. These microorganisms possess the enzymatic machinery necessary to initiate the breakdown of the complex DOP molecule.
Core Biodegradation Pathways: A Stepwise Breakdown
The microbial degradation of DOP, under both aerobic and anaerobic conditions, proceeds through a series of enzymatic reactions that systematically dismantle the molecule. The general pathway involves the initial hydrolysis of the ester bonds, followed by the degradation of the resulting phthalic acid aromatic ring.
Aerobic Biodegradation Pathway
The aerobic degradation of DOP is a well-documented process initiated by the cleavage of the ester linkages.
Step 1: Hydrolysis of this compound to Mono-octyl Phthalate. The process begins with the hydrolysis of one of the two ester bonds of the DOP molecule, catalyzed by a phthalate esterase (hydrolase). This reaction yields mono-octyl phthalate (MOP) and an alcohol, typically 2-ethylhexanol.[1]
Step 2: Hydrolysis of Mono-octyl Phthalate to Phthalic Acid. A second hydrolysis step, mediated by a mono-esterase or a hydrolase with broad specificity, cleaves the remaining ester bond in MOP. This releases the central aromatic core as phthalic acid (PA) and another molecule of 2-ethylhexanol.[2]
Step 3: Aromatic Ring Cleavage of Phthalic Acid. The degradation of phthalic acid is a critical step and typically proceeds via two main routes, depending on the microorganism.
-
3,4-Dioxygenase Pathway: In many Gram-positive bacteria, such as Rhodococcus, a phthalate 3,4-dioxygenase introduces two hydroxyl groups onto the aromatic ring, forming cis-3,4-dihydroxy-3,4-dihydrophthalate. This is then dehydrogenated to 3,4-dihydroxyphthalate, which is subsequently decarboxylated to yield protocatechuate .[3][4][5]
-
4,5-Dioxygenase Pathway: In some Gram-negative bacteria, a phthalate 4,5-dioxygenase hydroxylates the aromatic ring at the 4 and 5 positions, leading to the formation of 4,5-dihydroxyphthalate. This intermediate is also decarboxylated to protocatechuate .[3]
Step 4: Central Metabolism Integration. Protocatechuate is a key intermediate that is further metabolized through either ortho or meta ring cleavage pathways, ultimately funneling the carbon skeletons into the tricarboxylic acid (TCA) cycle for energy production and biomass synthesis.[6][7]
Anaerobic Biodegradation Pathway
Under anaerobic conditions, the degradation of phthalate esters also commences with hydrolysis to phthalic acid. However, the subsequent degradation of the aromatic ring follows a different strategy.
Step 1 & 2: Initial Hydrolysis. Similar to the aerobic pathway, esterases catalyze the stepwise hydrolysis of DOP to MOP and then to phthalic acid.[8]
Step 3: Activation of Phthalic Acid. In the absence of oxygen, phthalic acid is activated to a more reactive form. This typically involves the formation of phthaloyl-CoA through the action of a phthalate-CoA ligase or a succinyl-CoA:phthalate CoA transferase .[8][9]
Step 4: Decarboxylation and Further Degradation. Phthaloyl-CoA is then decarboxylated to benzoyl-CoA , a central intermediate in the anaerobic degradation of many aromatic compounds. Benzoyl-CoA is subsequently reduced and cleaved, eventually entering central metabolic pathways.[8][9]
Quantitative Data on this compound Biodegradation
The efficiency of DOP biodegradation varies significantly depending on the microbial species, environmental conditions, and initial substrate concentration. The following tables summarize key quantitative data from various studies.
| Microorganism/Consortium | Initial DOP Concentration (mg/L) | Degradation Efficiency (%) | Time (hours/days) | Temperature (°C) | pH | Reference |
| Halotolerant Bacterial Consortium LF | 2000 | 96.33 | 3 days | 30 | 6.0 | [9] |
| Gordonia sp. strain GONU | Not specified | 100 | 20 hours | Not specified | Not specified | [3] |
| Rhodococcus rhodochrous (with hexadecane) | Not specified | Slight degradation | Not specified | Not specified | Not specified | [1][10][11] |
| Bacillus sp. SAS-7 (immobilized) | 5 | 91.9 | Not specified | Not specified | Not specified | [7][11][12][13][14] |
| Pseudomonas putida | Not specified | Complete degradation | Not specified | Not specified | Not specified | [15] |
Table 1: this compound Degradation Efficiency by Various Microorganisms.
| Enzyme | Source Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Mono-2-ethylhexyl phthalate hydrolase | Gordonia sp. | Mono-2-ethylhexyl phthalate | 26.9 | 18.1 | [2] |
| Esterase | Bacterial consortium | Di(2-ethylhexyl) phthalate | 138.88 | 3.15 | [16] |
Table 2: Kinetic Parameters of Enzymes Involved in Phthalate Ester Degradation.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the study of DOP biodegradation.
Culturing of DOP-Degrading Microorganisms
Mineral Salts Medium (MSM): A common medium for cultivating phthalate-degrading bacteria contains:
-
K2HPO4: 1.0 g/L
-
KH2PO4: 1.0 g/L
-
(NH4)2SO4: 1.0 g/L
-
MgSO4·7H2O: 0.2 g/L
-
CaCl2: 0.02 g/L
-
Trace element solution: 1.0 mL/L
-
This compound (as sole carbon source): 100-2000 mg/L (added as a solution in a suitable solvent like acetone, which is allowed to evaporate, or emulsified)
Cultivation Conditions:
-
Inoculate the sterile MSM with a pre-culture of the desired microorganism.
-
Incubate at the optimal temperature (typically 30-37°C) with shaking (e.g., 150-180 rpm) to ensure aeration.[4][17]
-
Monitor growth by measuring optical density at 600 nm (OD600).
-
Collect samples at regular intervals for DOP and metabolite analysis.
Extraction and Analysis of DOP and its Metabolites by GC-MS
Sample Preparation and Extraction:
-
Centrifuge the culture sample to separate the biomass.
-
Acidify the supernatant to pH 2.0 with HCl.
-
Extract the supernatant twice with an equal volume of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen.
-
Derivatize the extract if necessary (e.g., silylation for polar metabolites) to improve volatility for GC analysis.
GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890N or similar.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[12]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[12]
-
Injection Mode: Splitless.
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C for 2 min.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 10 min.
-
-
Mass Spectrometer: Agilent 5975 or similar.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Identification: Compare mass spectra and retention times with authentic standards and the NIST library.
Phthalate Esterase Activity Assay
This spectrophotometric assay measures the hydrolysis of a model substrate, p-nitrophenyl acetate (p-NPA), which releases a colored product, p-nitrophenol.
Procedure:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 8.0).
-
1 mM p-NPA (dissolved in methanol).
-
Purified enzyme extract or cell-free extract.
-
-
Initiate the reaction by adding the enzyme.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C).
-
Monitor the increase in absorbance at 405 nm due to the formation of p-nitrophenolate.
-
Calculate the enzyme activity based on the molar extinction coefficient of p-nitrophenol. One unit of esterase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute.
Visualization of Biodegradation Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the core biodegradation pathways of this compound.
Caption: Aerobic biodegradation pathway of this compound (DOP).
Caption: Anaerobic biodegradation pathway of this compound (DOP).
Caption: Experimental workflow for GC-MS analysis of DOP metabolites.
References
- 1. Biodegradation of plasticizers by Rhodococcus rhodochrous - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular insights into the catalytic mechanism of plasticizer degradation by a monoalkyl phthalate hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biodegradation of di-n-butyl phthalate by Rhodococcus sp. JDC-11 and molecular detection of 3, 4-phthalate dioxygenase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular and biochemical analysis of phthalate and terephthalate degradation by Rhodococcus sp. strain DK17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bacterial degradation of phthalate isomers and their esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzymes involved in phthalate degradation in sulphate-reducing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Engineering bacterial biocatalysts for the degradation of phthalic acid esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iwaponline.com [iwaponline.com]
- 12. Assay of phthalate hydrolase activity [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. preprints.org [preprints.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Biodegradation of dimethyl phthalate, diethyl phthalate and di-n-butyl phthalate by Rhodococcus sp. L4 isolated from activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
The Endocrine Disrupting Potential of Dioctyl Phthalate (DEHP): A Technical Guide for Researchers
Executive Summary: Dioctyl phthalate (DOP), more commonly known as di(2-ethylhexyl) phthalate (DEHP), is a ubiquitous plasticizer that has been identified as a potent endocrine-disrupting chemical (EDC). Extensive research in both in vitro and in vivo models has demonstrated its capacity to interfere with the synthesis and regulation of crucial hormones, particularly sex steroids. The primary mechanisms of action involve the direct inhibition of key steroidogenic enzymes and the activation of peroxisome proliferator-activated receptors (PPARs). In humans, exposure is associated with adverse reproductive outcomes, including reduced sperm quality. In wildlife, DEHP poses a significant threat to aquatic ecosystems, causing reproductive toxicity in fish. This guide provides an in-depth review of the mechanisms, quantitative effects, and key experimental methodologies used to assess the endocrine-disrupting potential of DEHP in humans and wildlife, tailored for researchers and drug development professionals.
Mechanisms of Endocrine Disruption
DEHP itself is relatively inert; however, upon ingestion, it is rapidly hydrolyzed into its primary active metabolite, mono-(2-ethylhexyl) phthalate (MEHP), which is responsible for the majority of its endocrine-disrupting effects. The two principal mechanisms by which MEHP disrupts the endocrine system are interference with the steroidogenesis pathway and modulation of nuclear receptor signaling.
Interference with Steroidogenesis
MEHP is a potent inhibitor of steroid hormone biosynthesis, particularly testosterone and estradiol. It targets multiple key steps in the pathway, primarily within the Leydig cells of the testes and theca and granulosa cells of the ovaries.
-
Inhibition of Cholesterol Transport: The initial, rate-limiting step of steroidogenesis is the transport of cholesterol into the mitochondria, a process mediated by the Steroidogenic Acute Regulatory (StAR) protein. MEHP has been shown to repress the expression of the Star gene, thereby reducing the substrate available for hormone synthesis.[1][2]
-
Downregulation of Steroidogenic Enzymes: MEHP significantly decreases the expression and activity of critical enzymes in the steroidogenic cascade. This includes enzymes like aromatase (CYP19), which converts androgens to estrogens.[3] In human adrenocortical (H295R) cells, MEHP has been shown to suppress aromatase activity and transcription dose-dependently.[3]
The collective impact of these actions is a marked reduction in the ability of gonadal cells to produce testosterone and estradiol, leading to hormonal imbalances that can have profound effects on reproductive development and function.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
MEHP is a known agonist for both PPARα and PPARγ nuclear receptors.[4][5][6] Activation of these receptors is hypothesized to be a key factor in DEHP's hepatotoxicity and may also contribute to its reproductive toxicity.
-
PPARα Activation: Primarily expressed in the liver, PPARα activation by MEHP is linked to peroxisome proliferation and hepatocarcinogenesis in rodents.[4]
-
PPARγ Activation: PPARγ is a master regulator of adipogenesis (fat cell differentiation). MEHP's activation of PPARγ may be implicated in metabolic disruption.[4][5] The interaction with PPARs can also indirectly influence steroidogenesis, as these receptors are known to cross-talk with pathways controlling steroidogenic gene expression.
The following diagram illustrates the primary molecular mechanisms of DEHP/MEHP toxicity.
Quantitative Toxicological Data
The endocrine-disrupting effects of DEHP have been quantified in numerous studies. The following tables summarize key dose-response data from in vitro and in vivo experiments.
Table 1: In Vitro PPAR Activation by MEHP
| Receptor | Species | EC50 (µM) | Cell System | Reference |
| PPARα | Mouse | 0.6 | COS-1 Cells | [4][5] |
| Human | 3.2 | COS-1 Cells | [4][5] | |
| PPARγ | Mouse | 10.1 | COS-1 Cells | [4][5] |
| Human | 6.2 | COS-1 Cells | [4][5] | |
| EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. |
Table 2: In Vivo Reproductive & Developmental Effects of DEHP in Rats
| Endpoint | Exposure Period | Dose (mg/kg/day) | Effect | Reference |
| Daily Sperm Production | Gestation Day 6 - Lactation Day 21 | 15, 45, 135, 405 | 19-25% reduction vs. control | [7] |
| Cryptorchidism | Gestation Day 6 - Lactation Day 21 | 5 (LOAEL) | Low incidence observed | [7] |
| Delayed Vaginal Opening | Gestation Day 6 - Lactation Day 22 | 15 (and above) | Significant delay of ~2 days | [8][9] |
| Anti-androgenic Effects | Gestation Day 7 - Postnatal Day 16 | 10 | Decreased anogenital distance, increased nipple retention | [10] |
| NOAEL (No-Observed-Adverse-Effect Level) for the study was 1.215 mg/kg/day.[7] LOAEL (Lowest-Observed-Adverse-Effect Level). |
Table 3: Effects of DEHP Exposure on Human Sperm Parameters
| Exposure Metric | Finding | Comparison Group | Reference |
| Urinary DEHP Metabolites | 46% forward motility | Highest quarter of exposure | [11][12] |
| 57% forward motility | Lowest quarter of exposure | [11][12] |
Effects in Humans and Wildlife
Human Health Effects
Human exposure to DEHP is widespread due to its presence in consumer products, food packaging, and medical devices. Epidemiological studies have linked DEHP exposure, measured via urinary metabolites, to several adverse health outcomes:
-
Male Reproductive Health: A consistent finding is the association between higher levels of DEHP metabolites and reduced semen quality, particularly decreased sperm motility.[11][12]
-
Developmental Effects: Perinatal exposure to DEHP is a significant concern. Studies suggest a link between maternal DEHP levels and alterations in the reproductive development of male infants, such as a reduced anogenital distance.[10]
Effects on Wildlife
DEHP and its metabolites leach from plastic waste into the environment, posing a substantial risk to wildlife, especially in aquatic ecosystems.
-
Fish: Chronic exposure to low, environmentally relevant concentrations of phthalates can cause reproductive toxicity in fish.[13] Observed effects include impaired reproductive function, reduced egg production, decreased plasma 17β-estradiol in females, and altered gonadal histology.[13][14]
-
Other Aquatic Organisms: Molluscs, crustaceans, and amphibians are particularly sensitive to phthalates, with adverse effects on reproduction and development observed at low ng/L to µg/L concentrations.[15]
Key Experimental Methodologies
Standardized protocols are crucial for assessing the endocrine-disrupting properties of chemicals like DEHP. The H295R steroidogenesis assay and the two-generation reproduction toxicity study are two cornerstone methodologies.
H295R Steroidogenesis Assay
This in vitro assay uses the human adrenocortical carcinoma cell line (NCI-H295R), which expresses all the key enzymes required for steroidogenesis. It is a validated screening tool (OECD Test Guideline 456) to identify chemicals that alter the production of testosterone and estradiol.[16][17]
General Protocol:
-
Cell Culture: H295R cells are cultured and seeded into 24- or 96-well plates.
-
Acclimation: Cells are allowed to acclimate for approximately 24 hours.
-
Exposure: The culture medium is replaced with a medium containing various concentrations of the test chemical (e.g., MEHP). Cells are exposed for 48 hours.
-
Controls: A solvent control (e.g., DMSO), a known inducer of steroidogenesis (e.g., forskolin), and a known inhibitor (e.g., prochloraz) are run in parallel.[18]
-
Hormone Analysis: After exposure, the medium is collected, and concentrations of testosterone and 17β-estradiol are quantified using methods like ELISA or LC-MS/MS.
-
Viability Assay: Cell viability is assessed to ensure that observed effects on hormone production are not due to cytotoxicity.
The following diagram illustrates the workflow of the H295R assay.
Two-Generation Reproductive Toxicity Study (OECD TG 416)
This in vivo study is designed to provide comprehensive information on the effects of a substance on all phases of the reproductive cycle in rodents (typically rats).[19][20][21]
General Protocol:
-
Parental (P) Generation: Young adult male and female rats are administered the test substance (e.g., DEHP via oral gavage) at a minimum of three dose levels plus a control. Dosing continues through pre-mating, mating, gestation, and lactation.[7][8][9]
-
First Filial (F1) Generation: The offspring of the P generation are exposed to the substance from conception through lactation. After weaning, a selection of F1 animals continues to be dosed into adulthood.
-
F1 Mating: The selected F1 animals are mated to produce a second filial (F2) generation.
-
Endpoint Evaluation: A wide range of endpoints are assessed in all generations, including:
-
Clinical observations and body weights.
-
Estrous cyclicity and mating performance.
-
Fertility, gestation length, and parturition.
-
Offspring viability, growth, and development (e.g., anogenital distance, nipple retention, vaginal opening).
-
Sperm parameters (motility, morphology, count).
-
Gross necropsy and histopathology of reproductive organs.
-
Signaling Pathway Visualization
The disruption of steroidogenesis by MEHP involves the suppression of key gene expression. A primary target is the aromatase enzyme (CYP19), which is critical for estrogen synthesis. The diagram below details the inhibitory effect of MEHP on this pathway.
Conclusion
This compound (DEHP) and its primary metabolite, MEHP, are significant endocrine disruptors with well-documented adverse effects on human and wildlife reproductive health. The mechanisms of toxicity are primarily driven by the inhibition of steroid hormone synthesis and the modulation of PPAR nuclear receptor signaling. Quantitative data from both in vitro and in vivo studies have established clear dose-response relationships, allowing for the determination of NOAELs and LOAELs for regulatory assessment. Standardized assays, such as the H295R steroidogenesis protocol and OECD guideline studies, are essential tools for identifying and characterizing the hazards posed by DEHP and other potential EDCs. Continued research is necessary to fully elucidate the complex interactions of phthalates with biological systems, particularly at low, environmentally relevant exposure levels and in chemical mixtures.
References
- 1. Mechanisms of MEHP Inhibitory Action and Analysis of Potential Replacement Plasticizers on Leydig Cell Steroidogenesis [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mono-(2-ethylhexyl) phthalate (MEHP) induces nuclear receptor 4A subfamily in NCI-H295R cells: a possible mechanism of aromatase suppression by MEHP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A dose response study following in utero and lactational exposure to di-(2-ethylhexyl) phthalate (DEHP): reproductive effects on adult male offspring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A dose-response study following in utero and lactational exposure to di(2-ethylhexyl)phthalate: effects on female rat reproductive development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Low-dose perinatal exposure to di(2-ethylhexyl) phthalate induces anti-androgenic effects in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lower sperm motility in men exposed to common chemical | Lund University [lunduniversity.lu.se]
- 12. Lower Sperm Motility In Men Exposed To DEHP | Science 2.0 [science20.com]
- 13. Chronic exposure to di-n-butyl phthalate causes reproductive toxicity in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A critical analysis of the biological impacts of plasticizers on wildlife - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. oecd.org [oecd.org]
- 20. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 21. catalog.labcorp.com [catalog.labcorp.com]
A Technical Guide to the Global Regulatory Landscape of Dioctyl Phthalate in Consumer Products
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the global regulatory standards for dioctyl phthalate (DOP), with a primary focus on di(2-ethylhexyl) phthalate (DEHP), a ubiquitous plasticizer in numerous consumer products. This document delves into the established concentration limits, outright bans, and the analytical methodologies stipulated by major international regulatory bodies. Furthermore, it explores the molecular mechanisms underlying the endocrine-disrupting effects of DEHP, offering detailed signaling pathways and experimental workflows.
Regulatory Framework for this compound (DEHP)
The use of DEHP in consumer products is subject to stringent regulations globally due to its classification as a reproductive toxicant and an endocrine-disrupting chemical (EDC). Regulatory approaches vary by region and product category, with a particular focus on items intended for vulnerable populations such as children.
It is crucial to note that while the term "this compound" (DOP) is often used in industrial contexts, in regulatory and scientific literature, it most commonly refers to di(2-ethylhexyl) phthalate (DEHP) . Another isomer, di-n-octyl phthalate (DNOP) , is chemically distinct and often regulated separately. This guide will primarily focus on DEHP, the more prevalent and extensively regulated of the two.
Summary of Global Regulatory Limits
The following table summarizes the key regulatory limits for DEHP in various consumer products across major global markets.
| Region/Country | Regulatory Body/Legislation | Product Category | Quantitative Limit | Notes |
| European Union | REACH (EC) No 1907/2006 | Toys and childcare articles | ≤ 0.1% by weight (for DEHP, DBP, BBP individually or in combination) | This restriction applies to all plasticized materials in toys and childcare articles. |
| REACH (EC) No 1907/2006 | General consumer articles | ≤ 0.1% by weight (for DEHP, DBP, BBP, DIBP individually or in combination) | Applies to plasticized materials in articles that can be placed in the mouth by children. | |
| Regulation (EU) No 10/2011 | Food contact materials | Specific Migration Limit (SML) of 1.5 mg/kg of food | DEHP is authorized for use as a plasticizer in repeated-use food contact materials for non-fatty foods. | |
| United States | Consumer Product Safety Improvement Act (CPSIA) | Children's toys and childcare articles | ≤ 0.1% by weight (for DEHP, DBP, BBP) | Permanent ban on these phthalates in any amount greater than 0.1%. |
| Environmental Protection Agency (EPA) | Drinking Water | 6 parts per billion (ppb) | Maximum Contaminant Level (MCL) in drinking water.[1] | |
| California Proposition 65 | All consumer products | No specific limit, but requires a "clear and reasonable warning" for exposures to DEHP. | DEHP is listed as a chemical known to the state of California to cause cancer and reproductive toxicity. | |
| Canada | Phthalates Regulations (SOR/2016-188) | Vinyl in toys and childcare articles | ≤ 1000 mg/kg (0.1% by weight) for DEHP, DBP, and BBP.[2] | Also restricts DINP, DIDP, and DNOP in parts of toys and childcare articles that can be mouthed by children under four years of age.[2] |
| Australia | Competition and Consumer Act 2010 | Children's products (for children up to 36 months) | ≤ 1% by weight of DEHP in plastic materials that can be readily sucked or chewed.[3] | A permanent ban is in place for these products.[4][5][6] |
| Japan | Food Sanitation Law | Plasticized materials in designated toys | ≤ 0.1% by mass for DEHP, DBP, and BBP.[7][8] | Also restricts DINP, DIDP, and DNOP in parts of toys intended to be placed in the mouth.[7] |
| China | National Standards (e.g., GB 9685) | Food contact materials and articles | Specific migration limits and use restrictions are in place. | China is continuously updating its national standards for food contact materials. |
| China RoHS | Electrical and electronic products | ≤ 0.1% by weight for DEHP, DBP, BBP, and DIBP, effective January 1, 2026.[9] | Aligns with international standards for hazardous substances in electronics. |
Experimental Protocols for DEHP Determination
The standard analytical method for the determination of DEHP in consumer products is Gas Chromatography coupled with Mass Spectrometry (GC-MS). This technique offers high sensitivity and selectivity for the identification and quantification of phthalates.
Sample Preparation
The goal of sample preparation is to efficiently extract DEHP from the product matrix while minimizing contamination.
2.1.1. For Plastic Materials (e.g., PVC toys):
-
Sample Comminution: Cryogenically mill or finely cut a representative portion of the plastic sample to increase the surface area for extraction.
-
Solvent Extraction:
-
Accurately weigh approximately 0.1-0.5 g of the ground sample into a glass vial.
-
Add a known volume of a suitable solvent, typically tetrahydrofuran (THF), to dissolve the polymer.
-
Use sonication to aid in the dissolution process.
-
-
Polymer Precipitation: Add a non-solvent for the polymer, such as hexane or methanol, to precipitate the PVC, leaving the phthalates in the solution.
-
Centrifugation and Filtration: Centrifuge the mixture to pellet the precipitated polymer. Filter the supernatant through a 0.45 µm PTFE syringe filter to remove any remaining particulate matter.
-
Dilution and Internal Standard Spiking: Dilute an aliquot of the filtered extract with a suitable solvent (e.g., cyclohexane) to bring the DEHP concentration within the calibration range of the GC-MS. Spike the final solution with a known concentration of an internal standard (e.g., benzyl benzoate or a deuterated phthalate standard) to correct for variations in sample injection and instrument response.
2.1.2. For Food Contact Materials:
Migration testing is typically performed to assess the amount of DEHP that can transfer from the packaging to the food.
-
Food Simulant Selection: Choose a food simulant that best represents the type of food the material will contact (e.g., ethanol solutions for alcoholic beverages, acetic acid for acidic foods, and olive oil or other fatty food simulants).
-
Migration Conditions: Expose the food contact material to the selected food simulant under conditions of time and temperature that correspond to the intended use of the product.
-
Extraction from Simulant:
-
For aqueous simulants, perform a liquid-liquid extraction (LLE) with a solvent like hexane or dichloromethane.
-
For fatty food simulants, a more complex cleanup procedure, such as gel permeation chromatography (GPC) or solid-phase extraction (SPE), may be necessary to remove lipids that can interfere with the analysis.
-
-
Concentration and Internal Standard Spiking: Concentrate the extract to a small volume and spike with an internal standard before GC-MS analysis.
GC-MS Instrumentation and Parameters
The following table provides typical GC-MS parameters for DEHP analysis.
| Parameter | Typical Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250-280 °C |
| Injection Mode | Splitless or pulsed splitless for trace analysis |
| Oven Temperature Program | Initial temperature of 60-80°C, ramped to 280-300°C. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. |
| Monitored Ions (m/z) | 149 (quantification ion), 167, 279 (qualifier ions) |
Quality Control
To ensure the accuracy and reliability of the results, the following quality control measures are essential:
-
Method Blank: A clean solvent sample is carried through the entire sample preparation and analysis process to check for contamination.
-
Calibration Curve: A multi-point calibration curve is generated using certified reference standards of DEHP to quantify the analyte in the samples.
-
Internal Standard: An internal standard is added to all samples, standards, and blanks to correct for variations in extraction efficiency and instrument response.
-
Matrix Spike: A known amount of DEHP is added to a sample before extraction to assess the recovery of the analyte from the specific sample matrix.
-
Certified Reference Materials (CRMs): Analysis of CRMs with known concentrations of phthalates is used to verify the accuracy of the method.
Molecular Signaling Pathways of DEHP-Induced Endocrine Disruption
DEHP is a well-established endocrine-disrupting chemical that primarily exerts its effects by interfering with the normal functioning of the reproductive and metabolic systems. Its primary active metabolite, mono(2-ethylhexyl) phthalate (MEHP), is often the key mediator of these effects.[10][11][12][13]
Disruption of Androgen Signaling
DEHP and its metabolite MEHP can act as antagonists to the androgen receptor (AR).[10][11][12] This means they can bind to the AR but do not activate it, thereby blocking the binding of natural androgens like testosterone and inhibiting the subsequent signaling cascade. This can lead to impaired male reproductive development and function.
Activation of Peroxisome Proliferator-Activated Receptors (PPARs)
DEHP and MEHP are known activators of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[14][15] PPARs are nuclear receptors that play a crucial role in the regulation of lipid metabolism and energy homeostasis. The activation of PPARα by DEHP/MEHP in the liver leads to an upregulation of genes involved in fatty acid oxidation. While this may seem beneficial, chronic and inappropriate activation can disrupt normal metabolic processes and contribute to liver toxicity.
Disruption of Steroidogenesis
DEHP and MEHP have been shown to interfere with steroidogenesis, the process of hormone synthesis, in both males and females.[16][17][18][19] This can occur through the downregulation of key enzymes involved in the conversion of cholesterol to steroid hormones like testosterone and estradiol. For example, studies have shown that DEHP can decrease the expression of genes such as Cyp11a1, Cyp17a1, and Hsd17b in the gonads.[18]
Experimental Workflow for DEHP Analysis in Consumer Products
The following diagram illustrates a typical workflow for the analysis of DEHP in a consumer product sample, from sample receipt to final reporting.
Conclusion
The regulatory landscape for this compound, particularly DEHP, in consumer products is complex and continually evolving. A thorough understanding of the specific regulations in target markets is essential for ensuring compliance and protecting public health. The analytical methods for DEHP detection are well-established, with GC-MS being the gold standard. However, meticulous attention to sample preparation and quality control is paramount to obtaining accurate and reliable results. Furthermore, a deeper understanding of the molecular mechanisms by which DEHP disrupts endocrine function underscores the scientific basis for these regulations and highlights the importance of ongoing research in this field. This guide serves as a foundational resource for professionals engaged in the research, development, and safety assessment of consumer products.
References
- 1. Characterization of peroxisome proliferator-activated receptor alpha--independent effects of PPARalpha activators in the rodent liver: di-(2-ethylhexyl) phthalate also activates the constitutive-activated receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. China developing or updating many food safety standards in 2024 | Food Packaging Forum [foodpackagingforum.org]
- 3. productsafety.gov.au [productsafety.gov.au]
- 4. nsw.gov.au [nsw.gov.au]
- 5. Play with kids' toys safely | ACCC Product Safety [productsafety.gov.au]
- 6. DEHP in children's plastic items ban | ACCC Product Safety [productsafety.gov.au]
- 7. fda.gov.tw [fda.gov.tw]
- 8. sunchemical.com [sunchemical.com]
- 9. China RoHS Adds Four New Phthalate Restrictions | News | ChemRadar [chemradar.com]
- 10. Endocrine Disruption: Structural Interactions of Androgen Receptor against Di(2-ethylhexyl) Phthalate and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endocrine Disruption: Structural Interactions of Androgen Receptor against Di(2-ethylhexyl) Phthalate and Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The Pollutant Diethylhexyl Phthalate Regulates Hepatic Energy Metabolism via Species-Specific PPARα-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Induction of peroxisome proliferator-activated receptor alpha (PPARalpha)-related enzymes by di(2-ethylhexyl) phthalate (DEHP) treatment in mice and rats, but not marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DEHP Decreases Steroidogenesis through the cAMP and ERK1/2 Signaling Pathways in FSH-Stimulated Human Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Di-(2-ethylhexyl) phthalate (DEHP) inhibits steroidogenesis and induces mitochondria-ROS mediated apoptosis in rat ovarian granulosa cells - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Mono(2-Ethylhexyl) Phthalate Accelerates Early Folliculogenesis and Inhibits Steroidogenesis in Cultured Mouse Whole Ovaries and Antral Follicles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Dioctyl Phthalate in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the established analytical methodologies for the detection and quantification of dioctyl phthalate (DOP) in various environmental matrices. The protocols detailed below are intended to guide researchers in setting up and executing robust analytical procedures for monitoring this common environmental contaminant.
Introduction
This compound (DOP), a diester of phthalic acid, is a widely used plasticizer to impart flexibility to polyvinyl chloride (PVC) and other polymers.[1] Its extensive use in consumer products, food packaging, and medical devices leads to its ubiquitous presence in the environment.[1][2] Due to its potential endocrine-disrupting properties and adverse health effects, monitoring DOP levels in environmental compartments such as water, soil, and air is of significant importance.[3][4] This document outlines the key analytical techniques and detailed protocols for the accurate determination of DOP in environmental samples.
Analytical Methods Overview
The primary analytical techniques for the determination of this compound and other phthalates in environmental samples are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) or other sensitive detectors.[2][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for phthalate analysis due to its high sensitivity, selectivity, and ability to provide structural information for confirmation.[2]
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): HPLC-UV is a reliable and cost-effective method for the quantification of phthalates.[6][7] Reversed-phase chromatography with a C18 column is typically employed.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, offering an alternative to GC-MS, particularly for less volatile phthalates.[5][8]
Sample preparation is a critical step to isolate and concentrate phthalates from the complex environmental matrix and to remove potential interferences. Common sample preparation techniques include:
-
Solid-Phase Extraction (SPE): SPE is a widely used method for the extraction of phthalates from aqueous samples.[1][9][10] It offers high recovery rates and reduces solvent consumption compared to traditional liquid-liquid extraction.[1]
-
Liquid-Liquid Extraction (LLE): LLE is a conventional method for extracting phthalates from water samples using an organic solvent.[8][11] However, it can be labor-intensive and generate significant solvent waste.[8]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound and other relevant phthalates found in various environmental samples from the cited literature.
Table 1: Concentration of Phthalates in Water Samples
| Phthalate | Sample Type | Concentration Range | Analytical Method | Reference |
| This compound (DOP) | Drinking Water | Not specified | HPLC-UV | [7] |
| Di-n-octyl phthalate (DNOP) | Groundwater | Not specified | GC-MS | [11] |
| Di(2-ethylhexyl) phthalate (DEHP) | Surface Water | 0.33 - 97.8 µg/L | Not specified | [4] |
| Di(2-ethylhexyl) phthalate (DEHP) | Sewage Effluents | 1.74 - 182 µg/L | Not specified | [4] |
| Dibutyl phthalate (DBP) | Drinking Water | 0 - 380 ng/L | Not specified | [9] |
| Dibutyl phthalate (DBP) | Surface Water | 0.01 - 622.9 µg/L | Not specified | [9] |
| Various Phthalates | Bottled Water | 2.42 - 185.95 µg/L | HF-SPME-GC-MS | [12] |
Table 2: Concentration of Phthalates in Solid Matrices
| Phthalate | Sample Type | Concentration Range | Analytical Method | Reference |
| Di(2-ethylhexyl) phthalate (DEHP) | Sewage Sludge | 27.9 - 154 mg/kg dw | Not specified | [4] |
| Di(2-ethylhexyl) phthalate (DEHP) | Sediment | 0.21 - 8.44 mg/kg | Not specified | [4] |
| Dibutyl phthalate (DBP) | Shoreline Sand | 0.0095 - 0.07034 µg/g | UPLC-MS/MS | [5] |
| Di(2-ethylhexyl) phthalate (DEHP) | Shoreline Sand | UPLC-MS/MS | [5] |
Experimental Protocols
Protocol 1: Determination of this compound in Water Samples by GC-MS
This protocol is a generalized procedure based on common practices described in the literature.[2][11]
1. Sample Preparation: Solid-Phase Extraction (SPE) [1][9][10]
-
Materials:
-
Water sample (1 L)
-
SPE cartridges (e.g., C18)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Deionized water
-
Nitrogen gas
-
Glassware (pre-cleaned by baking at high temperatures to remove organic contaminants)[13]
-
-
Procedure:
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the 1 L water sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
After loading, dry the cartridge under vacuum.
-
Elute the retained phthalates with a suitable solvent, such as a mixture of methanol and dichloromethane (e.g., 6 mL of 1:1 v/v).[9]
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Conditions:
-
MS Conditions:
3. Quantification
-
Prepare a series of calibration standards of this compound in a suitable solvent.
-
Analyze the standards using the same GC-MS method.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Quantify the this compound concentration in the sample extract by comparing its peak area to the calibration curve.
Protocol 2: Determination of this compound in Water Samples by HPLC-UV
This protocol is a generalized procedure based on common practices described in the literature.[6][15]
1. Sample Preparation: Micro-Solid-Phase Extraction (µ-SPE) [15]
-
Materials:
-
Water sample
-
µ-SPE device (e.g., TiO2 nanotube array)
-
Desorption solvent (e.g., acetonitrile)
-
Deionized water
-
-
Procedure:
-
Optimize extraction conditions such as desorption solvent, sample pH, salting-out effect, extraction time, and desorption time.
-
Perform the µ-SPE of the water sample according to the optimized procedure.
-
Elute the adsorbed phthalates with the chosen desorption solvent.
-
-
Instrumentation: High-performance liquid chromatograph with a UV detector.
-
HPLC Conditions:
3. Quantification
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Analyze the standards using the same HPLC-UV method.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Quantify the this compound concentration in the sample extract by comparing its peak area to the calibration curve.
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Experimental workflow for HPLC-UV analysis of this compound.
References
- 1. gcms.cz [gcms.cz]
- 2. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. opus.govst.edu [opus.govst.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. dlibra.tu.koszalin.pl [dlibra.tu.koszalin.pl]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. scholarlinkinstitute.org [scholarlinkinstitute.org]
- 12. mdpi.com [mdpi.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Determination of phthalate esters from environmental water samples by micro-solid-phase extraction using TiO2 nanotube arrays before high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: Analysis of Dioctyl Phthalate (DOP) by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction Dioctyl phthalate (DOP), also known as di-n-octyl phthalate (DNOP), is a common plasticizer used to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). It can be found in a wide array of consumer products, including medical devices, toys, and food packaging materials.[1][2] Due to potential health concerns, regulatory bodies have established limits on the presence of DOP in various products.[3][4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of DOP.[6][7] This method offers high sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.[1][7]
This document provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis guidelines.
Principle of the Method
The analysis of this compound by GC-MS involves an initial sample preparation step to extract the analyte from the sample matrix. This is typically achieved through solvent extraction. The resulting extract is then injected into the gas chromatograph, where DOP is separated from other components based on its volatility and interaction with the GC column's stationary phase. Following separation, the analyte enters the mass spectrometer, where it is ionized, fragmented, and detected. Identification is confirmed by comparing the retention time and mass spectrum of the analyte to that of a known standard. Quantification is typically performed using Selected Ion Monitoring (SIM) mode, which enhances sensitivity by monitoring only specific ions characteristic of DOP.[3][4]
Experimental Protocols
Sample Preparation (Solid Samples)
This protocol is a general guideline for extracting DOP from solid polymer-based materials such as PVC plastics, medical tubing, or toys.
Materials:
-
Hexane or Methylene Chloride (GC grade)
-
Sonicator bath
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 or 0.45 µm, PTFE)
-
Glass vials (autosampler vials, 2 mL)
Procedure:
-
Sample Comminution: Cut the sample into small pieces (approximately 2-3 mm) to maximize the surface area for extraction.
-
Weighing: Accurately weigh approximately 1.0 g of the prepared sample into a glass centrifuge tube.
-
Extraction: Add 40 mL of methylene chloride (or a suitable solvent like hexane) to the tube.[8]
-
Sonication: Place the tube in a sonicator bath and extract at 35°C for 20-30 minutes to facilitate the dissolution and extraction of DOP from the polymer matrix.[8]
-
Centrifugation: After sonication, centrifuge the sample to separate the solid polymer material from the solvent extract.
-
Filtration: Carefully transfer an aliquot of the supernatant (the liquid extract) and filter it through a 0.45 µm syringe filter into a clean 2 mL autosampler vial.[8] This step removes any fine particulate matter that could interfere with the GC-MS system.[9]
-
Analysis: The sample is now ready for injection into the GC-MS system. If the expected concentration is high, the extract may be further diluted with the extraction solvent.
GC-MS Instrumentation and Conditions
The following tables summarize the recommended instrument parameters for the analysis of this compound. These are typical conditions and may require optimization based on the specific instrument and sample matrix.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Instrument Conditions
| Parameter | Recommended Setting |
|---|---|
| Gas Chromatograph | Agilent 7890B GC or equivalent[1] |
| GC Column | DB-5MS (5% diphenyl-95% dimethyl siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[1] |
| Carrier Gas | Helium (99.999% purity) at a constant flow rate of 1.0 mL/min[1][10] |
| Injector | |
| Inlet Type | Split/Splitless |
| Injection Mode | Splitless (for trace analysis)[10] |
| Injection Volume | 1 µL[1][10] |
| Injector Temperature | 300°C[1] |
| Oven Temperature Program | |
| Initial Temperature | 80°C, hold for 1 min |
| Ramp 1 | 20°C/min to 200°C |
| Ramp 2 | 10°C/min to 300°C, hold for 8 min[10] |
| Mass Spectrometer | Agilent 7010 MS or equivalent[1] |
| Ionization Mode | Electron Impact (EI)[10] |
| Ionization Energy | 70 eV[10] |
| MS Source Temperature | 250°C[10] |
| Transfer Line Temperature | 300°C[10] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative Analysis
For accurate and sensitive quantification, the mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode. The ions selected should be specific to this compound to minimize interference from the matrix. The most abundant characteristic ion is used for quantification (Quantifier Ion), while other ions are monitored for confirmation (Qualifier Ions).
Table 2: Mass Spectrometry SIM Parameters for this compound (DOP/DNOP)
| Compound | CAS Number | Retention Time (Approx. min) | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
|---|
| this compound (DNOP) | 117-84-0 | 19.4 | 390 | 279[10][11] | 149[10], 261[11] |
Note: The phthalic anhydride ion at m/z 149 is a common fragment for most phthalates and should be used as a qualifier with caution, especially if other phthalates are present.[6][7]
Calibration
A calibration curve should be prepared using standard solutions of this compound in the same solvent used for sample extraction. A typical calibration range is 0.05 to 5.0 µg/mL.[1][8] The curve should demonstrate good linearity, with a correlation coefficient (R²) of >0.99.[1][11]
Workflow Visualization
The following diagram illustrates the complete logical workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for DOP analysis by GC-MS.
References
- 1. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fses.oregonstate.edu [fses.oregonstate.edu]
- 3. redalyc.org [redalyc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. gcms.cz [gcms.cz]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 8. agilent.com [agilent.com]
- 9. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 10. oiv.int [oiv.int]
- 11. shimadzu.com [shimadzu.com]
Application Note: Quantification of Dioctyl Phthalate (DOP) using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of dioctyl phthalate (DOP). Phthalates are a class of chemical compounds widely used as plasticizers in a variety of consumer products, leading to concerns about their potential health risks due to leaching. Consequently, sensitive and reliable analytical methods are crucial for monitoring their presence in various matrices. This document provides a comprehensive protocol, including sample preparation, HPLC-UV analysis, and method validation, to ensure accurate and precise quantification of DOP.
Introduction
This compound (DOP) is a common plasticizer used to impart flexibility and durability to polyvinyl chloride (PVC) and other polymers. Its widespread use in materials such as medical devices, food packaging, and children's toys has raised concerns about human exposure and potential endocrine-disrupting effects. Regulatory bodies worldwide have established limits for phthalate levels in various products, necessitating reliable analytical methods for their determination. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a powerful and widely accessible technique for the separation, identification, and quantification of DOP. This method offers good sensitivity, specificity, and reproducibility.
Experimental Protocols
Sample Preparation
The choice of sample preparation is critical and depends on the matrix. Below are protocols for solid and liquid samples.
2.1.1. Solid Samples (e.g., Plastic Toys, Polymers)
-
Sample Comminution: Reduce the size of the solid sample by crushing or grinding it into a fine powder.
-
Dissolution: Accurately weigh approximately 0.05 g of the crushed sample into a glass vial. Add 5 mL of tetrahydrofuran (THF) to dissolve the polymer.[1]
-
Precipitation: Add 10 mL of methanol to the solution to precipitate the polymer and cool for 1 hour to allow the polymer to settle.[1]
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter (e.g., regenerated cellulose) to remove the precipitated polymer.[1]
-
Evaporation and Reconstitution: Evaporate the filtrate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 500 µL of acetonitrile.[1]
2.1.2. Liquid Samples (e.g., Beverages, Water)
-
Solid-Phase Extraction (SPE): Utilize a C18 SPE cartridge for the extraction and pre-concentration of DOP.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2 mL of acetonitrile followed by 2 mL of purified water.[2]
-
Sample Loading: Load an appropriate volume of the liquid sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove interfering substances.[2]
-
Elution: Elute the retained DOP from the cartridge with 1 mL of methanol.[2]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a nitrogen stream and reconstitute the residue in a suitable volume of the mobile phase.[2]
HPLC Method
The following HPLC conditions are recommended for the analysis of DOP.
Table 1: HPLC Operational Parameters
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[3][4] |
| Mobile Phase | Isocratic: Methanol/Water (75:25, v/v)[5] or 100% Methanol[6] Gradient: Acetonitrile and Water[7] |
| Flow Rate | 1.0 mL/min[3][4] |
| Injection Volume | 20 µL |
| Column Temperature | 35 °C[8] |
| Detection Wavelength | 230 nm[5][9] or 225 nm[7][8] |
Data Presentation
Method Validation Summary
A summary of the validation parameters for a typical HPLC method for phthalate analysis is presented below.
Table 2: Method Validation Results
| Parameter | Result |
| Linearity Range | 1 - 100 mg/L[9] |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (Recovery) | 94.7% - 101.1%[9] |
| Precision (RSD) | < 2% |
| Limit of Detection (LOD) | 7.3 ng[9] |
| Limit of Quantification (LOQ) | 0.040 ng/mL (for DOP in water)[6] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC quantification of this compound.
Caption: Experimental Workflow for DOP Quantification by HPLC.
Method Validation Logic
The logical relationship between the key parameters of analytical method validation is depicted below.
Caption: Logical Relationship of Method Validation Parameters.
Conclusion
The HPLC-UV method described in this application note provides a reliable and effective means for the quantification of this compound in various samples. The detailed protocols for sample preparation and chromatographic analysis, along with the validation data, demonstrate the method's suitability for routine quality control and research applications. Adherence to these protocols will enable researchers, scientists, and drug development professionals to obtain accurate and precise results for DOP analysis.
References
- 1. agilent.com [agilent.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. opus.govst.edu [opus.govst.edu]
- 6. Determination of Four Phthalate Esters in Surface Water by Solid-Phase Extraction and Simplified Mobile Phase HPLC | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Determination of Phthalates in Cosmetics | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Extraction of Dioctyl Phthalate from Plastics
Introduction
Dioctyl phthalate (DOP) is a widely used plasticizer, particularly in polyvinyl chloride (PVC) products, to enhance their flexibility and durability. Due to its potential endocrine-disrupting properties and the risk of migration from plastic matrices into the environment and consumables, accurate quantification of DOP in plastics is crucial for quality control, regulatory compliance, and risk assessment. Effective sample preparation is a critical prerequisite for the precise determination of DOP content. This document provides detailed application notes and protocols for various techniques employed in the extraction of dioctyol phthalate from plastic samples.
The selection of an appropriate extraction method depends on several factors, including the nature of the plastic matrix, the required extraction efficiency, available laboratory equipment, and considerations of time and solvent consumption. This guide covers a range of techniques from traditional to modern automated methods, providing a comparative overview to aid researchers in selecting the most suitable approach for their specific analytical needs.
Comparative Summary of Extraction Techniques
The following table summarizes the key quantitative parameters of different extraction methods for this compound from plastics, offering a clear comparison of their performance.
| Extraction Technique | Recovery (%) | Extraction Time | Solvent Consumption (per sample) | Throughput | Automation |
| Soxhlet Extraction | >80[1] - 94[2] | 6 - 16 hours[2] | ~120 - 150 mL[3] | Low | Manual |
| Accelerated Solvent Extraction (ASE) | Equivalent to Soxhlet | ~12 - 20 minutes[4] | ~20 - 40 mL[5] | High | Fully Automated |
| Ultrasonic-Assisted Extraction (UAE) | ~96[3] | ~60 minutes[3] | ~100 mL[3] | Moderate | Semi-Automated |
| Microwave-Assisted Extraction (MAE) | 77.7 - 93.3[6] | ~30 minutes[7] | Variable | Moderate | Semi-Automated |
| EDGE (Pressurized Fluid Extraction with dSPE) | 80 - 120[8] | < 15 minutes[9] | ~50 mL[9] | High | Fully Automated |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key extraction techniques. It is essential to follow laboratory safety guidelines, including the use of appropriate personal protective equipment (PPE) when handling solvents and chemicals.
Sample Preparation (Common to all methods)
Proper sample preparation is crucial for efficient extraction.
-
Sample Reduction: Cut or grind the plastic sample into small pieces (e.g., 1-2 mm) to increase the surface area available for solvent contact. For some polymers, cryogenic grinding may be necessary to prevent melting.
-
Weighing: Accurately weigh a representative portion of the prepared plastic sample (typically 0.5 - 2 g) into an appropriate extraction vessel (e.g., cellulose thimble for Soxhlet or ASE, glass vial for others).
Soxhlet Extraction Protocol
A classic and robust method, often used as a benchmark.
Materials:
-
Soxhlet extraction apparatus (extractor, condenser, round-bottom flask)
-
Heating mantle
-
Cellulose extraction thimble
-
Dichloromethane or other suitable solvent
-
Boiling chips
-
Rotary evaporator
Procedure:
-
Place the weighed plastic sample into a cellulose extraction thimble.
-
Insert the thimble into the Soxhlet extractor.
-
Add the extraction solvent (e.g., 150 mL of dichloromethane) and a few boiling chips to the round-bottom flask.[3]
-
Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.
-
Heat the solvent in the flask using a heating mantle to initiate boiling.
-
Allow the extraction to proceed for a minimum of 6-16 hours, ensuring a consistent cycle of solvent vaporization, condensation, and siphoning.[2]
-
After the extraction is complete, turn off the heat and allow the apparatus to cool.
-
Dismantle the apparatus and carefully remove the thimble.
-
Concentrate the extract to a smaller volume using a rotary evaporator.
-
The concentrated extract is now ready for cleanup and analysis (e.g., by Gas Chromatography-Mass Spectrometry, GC-MS).
Accelerated Solvent Extraction (ASE) Protocol
A rapid and automated technique that uses elevated temperature and pressure.
Materials:
-
Accelerated Solvent Extractor (ASE) system
-
Extraction cells and caps
-
Cellulose or glass fiber filters
-
Collection vials
-
Extraction solvent (e.g., petroleum ether, dichloromethane/acetone mixture)
-
Dispersing agent (e.g., diatomaceous earth or sand)
Procedure:
-
Place a filter at the bottom of an extraction cell.
-
Mix the weighed plastic sample with a dispersing agent and load it into the extraction cell.
-
Place a second filter on top of the sample.
-
Seal the extraction cell and place it in the ASE system's carousel.
-
Place a collection vial in the corresponding position in the collection carousel.
-
Set the extraction parameters on the ASE system software. A typical method for DOP from PVC is:
-
Solvent: Petroleum ether or Dichloromethane/Acetone (1:1, v/v)
-
Temperature: 100 °C
-
Pressure: 1500 psi
-
Static Time: 5 minutes
-
Number of Cycles: 2
-
Flush Volume: 60% of cell volume
-
Purge Time: 90 seconds
-
-
Start the automated extraction process. The entire process for one sample is typically completed in under 20 minutes.
-
The collected extract is ready for analysis.
Ultrasonic-Assisted Extraction (UAE) Protocol
Utilizes high-frequency sound waves to enhance solvent penetration into the sample matrix.
Materials:
-
Ultrasonic bath or probe sonicator
-
Glass extraction vessel (e.g., flask or beaker)
-
Extraction solvent (e.g., n-hexane)
-
Filtration apparatus (e.g., syringe filter)
Procedure:
-
Place the weighed plastic sample into a glass extraction vessel.
-
Add a specific volume of the extraction solvent (e.g., 50 mL of n-hexane).
-
Place the vessel in an ultrasonic bath or immerse the tip of a probe sonicator into the solvent.
-
Sonicate the sample for a defined period, typically 30-60 minutes.[3] The temperature of the ultrasonic bath may be controlled to optimize extraction.
-
After sonication, allow the solid particles to settle.
-
Decant or filter the supernatant to separate the extract from the plastic residue.
-
The extract can then be concentrated and prepared for analysis.
Microwave-Assisted Extraction (MAE) Protocol
Employs microwave energy to heat the solvent and sample, accelerating the extraction process.
Materials:
-
Microwave extraction system with closed vessels
-
Extraction solvent (e.g., acetonitrile/water mixture)
-
Filtration apparatus
Procedure:
-
Place the weighed plastic sample into a microwave-safe extraction vessel.
-
Add the extraction solvent (e.g., 30 mL of 70% acetonitrile in water).[7]
-
Seal the vessel and place it in the microwave extraction system.
-
Set the extraction parameters. A typical method could be:
-
Start the microwave extraction program.
-
After the program is complete, allow the vessel to cool to a safe temperature before opening.
-
Filter the extract to remove any solid particles.
-
The extract is now ready for subsequent analysis.
EDGE Protocol (Automated Pressurized Fluid Extraction with Dispersive Solid-Phase Extraction)
A modern, rapid technique combining pressurized fluid extraction and in-line cleanup.
Materials:
-
EDGE automated solvent extraction system
-
Q-Cups (sample holders)
-
Q-Discs (filters)
-
Collection vials
-
Extraction solvent (e.g., 50/50 isopropanol/cyclohexane)[9]
Procedure:
-
Assemble a Q-Cup with a Q-Disc.
-
Add the weighed plastic sample to the Q-Cup.
-
Place the Q-Cup in the EDGE system rack and position a collection vial.
-
Select the appropriate pre-programmed method on the EDGE software. Typical parameters for phthalates from PVC are:
-
Initiate the automated extraction. The system will perform the following steps automatically:
-
Solvent addition and pressurization.
-
Heating and extraction.
-
In-line filtration and cooling.
-
Dispensing the extract into the collection vial.
-
System wash.
-
-
The entire process is completed in less than 15 minutes.[9] The extract is ready for immediate analysis.
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of each extraction protocol.
Caption: Soxhlet Extraction Workflow.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. thermoscientific.fr [thermoscientific.fr]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ijres.org [ijres.org]
- 7. Quantitative Determination of Phthalate Esters from Air Samples Using a Solid-Phase Extraction-type Collection Device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]
- 9. Bot Verification [merel.si]
Application Notes and Protocols: Dioctyl Phthalate (DOP) as a Plasticizer in Flexible PVC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioctyl phthalate (DOP), a phthalate ester, is a widely utilized primary plasticizer for polyvinyl chloride (PVC). Its primary function is to enhance the flexibility, durability, and processability of PVC, transforming the inherently rigid polymer into a versatile, pliable material suitable for a vast range of applications. This document provides detailed application notes, quantitative data, and experimental protocols for researchers and scientists working with DOP-plasticized PVC. For professionals in drug development, this guide also addresses the critical aspects of DOP's biocompatibility and potential as an endocrine disruptor, including its interaction with cellular signaling pathways.
DOP is a colorless, viscous liquid that is soluble in most organic solvents but has low solubility in water. Its efficacy as a plasticizer stems from its ability to intercalate between PVC polymer chains, thereby reducing intermolecular forces and increasing the free volume.[1] This molecular-level interaction lowers the glass transition temperature (Tg) of the polymer, resulting in increased flexibility and elongation at break.[2]
Applications of DOP-Plasticized Flexible PVC
The versatility of flexible PVC plasticized with DOP has led to its adoption in numerous sectors:
-
Medical Devices: DOP is used in the manufacturing of medical-grade PVC products such as blood bags, intravenous (IV) tubing, and catheters, where flexibility and non-reactivity are crucial.
-
Building and Construction: It is integral to the production of vinyl flooring, roofing membranes, electrical cable insulation, and flexible conduits, where durability and weather resistance are paramount.[2][3]
-
Automotive Industry: DOP is employed in creating interior components like dashboards, door panels, and seat covers.[2]
-
Consumer Goods: Flexible PVC containing DOP is found in a variety of consumer products, including footwear, toys, and upholstery.
-
Packaging: It is used in the production of flexible films for food packaging and other applications.[1]
Quantitative Data: Performance Characteristics
The concentration of DOP in a PVC formulation directly influences its mechanical and thermal properties. The following tables summarize the typical effects of varying DOP content.
Table 1: Effect of DOP Concentration on Mechanical Properties of Flexible PVC
| DOP Concentration (phr*) | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |
| 0 | 52.2 | < 50 | > 95 |
| 20 | ~30-40 | ~200-250 | ~85-90 |
| 40 | ~15-25 | ~300-350 | ~75-85 |
| 60 | ~10-15 | ~350-400 | ~65-75 |
| 80 | < 10 | > 400 | < 65 |
*phr: parts per hundred resin by weight. Data compiled from multiple sources for illustrative purposes. Actual values may vary based on the specific PVC grade, stabilizers, and processing conditions.
Table 2: Effect of DOP Concentration on Thermal Properties of Flexible PVC
| DOP Concentration (wt%) | Glass Transition Temperature (Tg) (°C) |
| 0 | ~80-85 |
| 10 | ~60-65 |
| 20 | ~40-45 |
Data sourced from Hitachi High-Tech.
Experimental Protocols
The following are detailed protocols for the evaluation of key properties of DOP-plasticized PVC.
Protocol for Tensile Properties Testing (ASTM D882)
This protocol outlines the determination of tensile strength and elongation at break for thin plastic sheeting (<1 mm thick).
4.1.1 Sample Preparation
-
Cut test specimens from the PVC sheet. Specimens should be of uniform width, between 5.0 mm and 25.4 mm.
-
The length of the specimens should be at least 50 mm longer than the grip separation used during testing.
-
Ensure the specimens are free from nicks, tears, or other defects.
-
Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
4.1.2 Test Procedure
-
Set up a universal testing machine (UTM) with appropriate grips for thin films.
-
Set the initial grip separation (gauge length), typically 250 mm for modulus of elasticity determinations.
-
Mount the conditioned specimen in the grips, ensuring it is aligned and not under tension.
-
Set the crosshead speed. This will vary depending on the material but is typically a constant rate of extension.
-
Initiate the test, recording the force and elongation until the specimen ruptures.
-
Record the maximum load and the elongation at break.
4.1.3 Data Analysis
-
Tensile Strength: Calculate the tensile strength by dividing the maximum load by the original cross-sectional area of the specimen.
-
Elongation at Break: Calculate the percentage elongation by dividing the extension at the moment of rupture by the initial gauge length and multiplying by 100.
Protocol for Hardness Testing (ASTM D2240 - Shore Durometer)
This protocol describes the measurement of indentation hardness of plasticized PVC using a Shore A durometer.
4.2.1 Sample Preparation
-
The test specimen should have a minimum thickness of 6 mm. If necessary, stack thinner sheets to achieve this thickness, ensuring no air gaps between layers.
-
The specimen should be placed on a hard, flat surface.
-
Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity.
4.2.2 Test Procedure
-
Select a Shore A durometer for flexible PVC.
-
Hold the durometer vertically and press the indenter firmly and quickly onto the specimen surface, ensuring the presser foot is in full contact with the material.
-
Read the hardness value on the durometer scale within one second of firm contact.
-
Take at least five measurements at different locations on the specimen, at least 12 mm apart, and average the results.
Protocol for Thermal Analysis
4.3.1 Thermogravimetric Analysis (TGA) TGA is used to determine the thermal stability and composition of the plasticized PVC.
-
Place a small, representative sample (5-10 mg) into a TGA sample pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).
-
Record the weight loss of the sample as a function of temperature.
-
The initial weight loss typically corresponds to the volatilization of the plasticizer (DOP), followed by the degradation of the PVC polymer at higher temperatures.
4.3.2 Differential Scanning Calorimetry (DSC) DSC is used to determine the glass transition temperature (Tg) of the plasticized PVC.
-
Place a small sample (5-10 mg) into a DSC pan and seal it.
-
Heat the sample to a temperature above its expected Tg to erase its thermal history.
-
Cool the sample at a controlled rate.
-
Heat the sample again at a controlled rate (e.g., 10°C/min) and record the heat flow.
-
The glass transition is observed as a step-like change in the baseline of the DSC curve. The midpoint of this transition is taken as the Tg.
Protocol for Plasticizer Migration Testing (Solvent Extraction)
This protocol determines the amount of plasticizer that leaches from the PVC material.
4.4.1 Sample Preparation
-
Cut a known weight and surface area of the plasticized PVC sample.
-
Record the initial weight of the sample.
4.4.2 Test Procedure
-
Immerse the sample in a selected solvent (e.g., hexane, ethanol, or a food simulant) in a sealed container.
-
Maintain the container at a specified temperature for a defined period (e.g., 24 hours at 40°C).
-
After the immersion period, remove the sample from the solvent.
-
Gently wipe the surface of the sample to remove excess solvent.
-
Dry the sample in a vacuum oven at a low temperature until a constant weight is achieved.
-
Record the final weight of the sample.
4.4.3 Data Analysis
-
Calculate the weight loss of the sample.
-
Express the migration as a percentage of the initial sample weight or as weight loss per unit of surface area.
Visualizations: Mechanisms and Workflows
Mechanism of PVC Plasticization by DOP
Caption: Mechanism of PVC plasticization by this compound (DOP).
Experimental Workflow for Evaluation of DOP-Plasticized PVC
Caption: Experimental workflow for evaluating DOP-plasticized PVC.
Considerations for Drug Development Professionals: Endocrine Disruption
DOP is classified as an endocrine-disrupting chemical (EDC), which can interfere with the body's hormonal systems.[4] This is a critical consideration for medical devices and drug delivery systems where patient contact is involved. The primary mechanism of concern is DOP's ability to interact with nuclear receptors.
Interaction with Estrogen Receptor (ER) Signaling Pathway
Phthalates, including DOP, have been shown to possess estrogenic activity. They can bind to estrogen receptors (ERα and ERβ), mimicking the effects of endogenous estrogens and potentially leading to adverse health outcomes.
Caption: Simplified signaling pathway of DOP's interaction with the Estrogen Receptor.
Conclusion
This compound remains a significant plasticizer in the flexible PVC industry due to its cost-effectiveness and performance. For researchers and scientists, understanding its impact on the material properties of PVC is essential for formulation development and quality control. For professionals in drug development, a thorough understanding of DOP's potential for migration and its mechanisms of endocrine disruption is paramount for ensuring patient safety and regulatory compliance. The protocols and data presented herein provide a foundational guide for the comprehensive evaluation of DOP-plasticized PVC.
References
Application Notes and Protocols for the Use of Dioctyl Phthalate in Medical Device Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dioctyl phthalate (DOP), also known as di(2-ethylhexyl) phthalate (DEHP), in the manufacturing of medical devices. The information is intended for researchers, scientists, and drug development professionals to understand the applications, associated risks, and the analytical protocols for the evaluation of DOP in medical products.
Introduction to this compound (DOP) in Medical Devices
This compound is a widely used plasticizer in polyvinyl chloride (PVC) formulations to impart flexibility and softness to otherwise rigid plastic.[1][2][3] This property is crucial for a variety of medical devices that require pliability for their intended function, such as intravenous (IV) tubing, blood bags, catheters, and dialysis equipment.[4][5][6] The concentration of DOP in these flexible PVC medical devices can be significant, often ranging from 20% to 40% by weight.[5][7]
While DOP provides desirable physical properties to medical plastics, it is not chemically bound to the PVC polymer.[8][9] This weak bonding allows DOP to leach from the device into solutions it comes in contact with, such as blood, infusion liquids, and nutritional formulas.[5][6] This leaching phenomenon is a primary concern due to the documented adverse health effects of DOP.
Applications and Rationale for Use
DOP has been the plasticizer of choice for many medical applications for decades due to its cost-effectiveness and excellent performance in creating flexible and durable PVC products.[2][10] Specific applications include:
-
Blood Bags and Transfusion Tubing: DOP not only plasticizes the PVC but also has a stabilizing effect on red blood cells, which can prolong the storage life of blood products.[4][11]
-
Intravenous (IV) Bags and Tubing: The flexibility imparted by DOP is essential for the proper functioning and handling of IV administration sets.[5][12]
-
Catheters and Nasogastric Tubes: The softness and pliability of DOP-plasticized PVC can enhance patient comfort and reduce tissue trauma during insertion and use.[5][6][12]
-
Dialysis Equipment: Tubing and bags used in hemodialysis and peritoneal dialysis rely on the flexibility provided by DOP.[4][13]
The primary advantage of using DOP lies in its ability to transform brittle PVC into a material that can be easily bent and handled without cracking, which is a critical safety and performance feature for many medical devices.[1][6]
Health Concerns and Regulatory Landscape
The leaching of DOP from medical devices is a significant health concern.[8][14] DOP is a well-documented reproductive and developmental toxicant in laboratory animals.[15][16] Concerns in humans include potential endocrine-disrupting effects, which can interfere with the body's hormonal systems.[16][17] Vulnerable populations, such as neonates, infants, and pregnant women, are at a higher risk due to their developmental stage and potentially high exposure during intensive medical procedures.[8][14]
Regulatory bodies worldwide have taken steps to limit the use of DOP in medical devices. In the European Union, DEHP is classified as a substance of very high concern (SVHC) under the REACH regulation and its use in medical devices is restricted under the Medical Device Regulation (MDR) 2017/745.[8][18][19] The U.S. Food and Drug Administration (FDA) has also issued guidance recommending minimizing exposure to DEHP-containing PVC devices, especially for high-risk populations.[15]
Quantitative Data on DOP Leaching
The amount of DOP that leaches from a medical device depends on several factors, including temperature, the lipophilicity of the contacting fluid, and the duration of contact.[5] The following tables summarize quantitative data on DOP leaching from various medical devices as reported in scientific literature.
| Medical Device | Contacting Fluid/Simulant | Leaching Concentration/Rate | Reference |
| Neonatal Expiratory Filter Set | Ethanol/Water (1:1) | 54,600 µg (in 60 min) | [9][14] |
| Respiratory Support Devices | Ethanol/Water (1:1) | Median: 6560 µg (in 60 min) | [9][14] |
| Cannula for Neonates | Not specified | Exposure Dose: 730 µg/kg bw/day | [9][14] |
| PVC Blood Bags | Whole Blood (stored at 4°C) | 0.25 mg/100 ml/day | [5] |
| Peritoneal Dialysis Set (Bags and Tubing) | Peritoneal Dialysis Solution | 31-34% of total DEHP content | [13] |
| Apheresis Kit | Ethanol/Water Simulant | 98.90 ± 11.42 mg (total) | [20] |
bw: body weight
Experimental Protocols
Protocol for Quantification of DOP Leaching from Medical Devices
This protocol describes a general method for quantifying the amount of DOP that leaches from a medical device into a simulant fluid.
Objective: To determine the amount of DOP that migrates from a medical device under simulated use conditions.
Materials:
-
Medical device to be tested (e.g., IV tubing, blood bag)
-
Simulant fluid: 1:1 (v/v) ethanol/water solution (to simulate contact with lipophilic substances)
-
Glassware (beakers, flasks, pipettes) - pre-cleaned with a suitable solvent to remove any plasticizer contamination
-
Incubator or water bath for temperature control
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
DOP standard solution for calibration
-
Solvents for extraction (e.g., hexane, dichloromethane)
Procedure:
-
Sample Preparation: Cut a defined section of the medical device (known surface area or weight).
-
Leaching Simulation:
-
Immerse the prepared section of the medical device in a known volume of the pre-warmed simulant fluid in a glass container.
-
Incubate at a relevant temperature (e.g., 37°C for body temperature applications) for a specified duration (e.g., 1, 6, 24 hours).
-
-
Extraction:
-
After incubation, remove the medical device section.
-
Extract the DOP from the simulant fluid using a suitable organic solvent (e.g., liquid-liquid extraction with hexane).
-
-
Analysis:
-
Concentrate the organic extract.
-
Analyze the extract using GC-MS to identify and quantify the amount of DOP.
-
-
Quantification:
-
Prepare a calibration curve using the DOP standard solution.
-
Calculate the concentration of DOP in the extract and back-calculate the total amount leached from the medical device.
-
Data Reporting: Express the results as µg or mg of DOP leached per device, per unit surface area, or as an estimated patient exposure dose (e.g., mg/kg/day).
Protocol for In Vitro Assessment of Hormonal Activity of DOP and its Metabolites
This protocol outlines a method to assess the potential endocrine-disrupting effects of DOP and its metabolites using in vitro bioassays.
Objective: To screen for potential estrogenic and androgenic activity of DOP and its primary metabolites.
Materials:
-
DOP and its metabolites (e.g., mono(2-ethylhexyl) phthalate - MEHP)
-
Cell lines expressing human estrogen receptor alpha (ERα) and androgen receptor (AR) (e.g., HELN, MDA-kb2)
-
Cell culture medium and supplements
-
Luciferase reporter gene assay system
-
Luminometer
-
Positive controls (e.g., 17β-estradiol for ERα, dihydrotestosterone for AR)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Cell Culture: Culture the reporter cell lines according to standard protocols.
-
Treatment:
-
Seed the cells in multi-well plates.
-
After cell attachment, treat the cells with various concentrations of DOP, its metabolites, positive controls, and the negative control.
-
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Luciferase Assay:
-
Lyse the cells and perform the luciferase assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the luminescence using a luminometer.
-
Normalize the results to the negative control.
-
Determine the concentration-response curves and calculate the EC50 values (the concentration that produces 50% of the maximal response).
-
Interpretation: An increase in luciferase activity in the presence of the test compounds indicates potential agonistic activity on the respective hormone receptor.
Visualizations
Caption: Workflow for the analysis of DOP leaching from medical devices.
Caption: Simplified signaling pathway of endocrine disruption by DOP.
Alternatives to DOP
Due to the health concerns associated with DOP, there is a significant effort to find safer alternatives.[21] Some of the alternative plasticizers used in medical devices include:
-
Trioctyl trimellitate (TOTM): Offers lower migration rates compared to DOP.[8]
-
Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH): Has a favorable toxicological profile.[22][23]
-
Dioctyl terephthalate (DOTP): A non-ortho-phthalate with good performance and safety characteristics.[12][21][23]
-
Acetyl tributyl citrate (ATBC): A citrate-based plasticizer.[8]
The selection of an alternative plasticizer requires careful consideration of its performance, biocompatibility, and toxicological profile to ensure the safety and efficacy of the final medical device.[6]
References
- 1. bastone-plastics.com [bastone-plastics.com]
- 2. c12chem.com [c12chem.com]
- 3. polychemer.com [polychemer.com]
- 4. atamankimya.com [atamankimya.com]
- 5. DEHP In Medical Devices | B. Braun Australia - B. Braun [bbraun.com.au]
- 6. gov.uk [gov.uk]
- 7. infrahealthcare.it [infrahealthcare.it]
- 8. Medical Devices as a Source of Phthalate Exposure: A Review of Current Knowledge and Alternative Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leaching of Phthalates from Medical Supplies and Their Implications for Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. namsa.com [namsa.com]
- 12. gst-chem.com [gst-chem.com]
- 13. contaminantsreviews.com [contaminantsreviews.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. fda.gov [fda.gov]
- 16. pishrochem.com [pishrochem.com]
- 17. Phthalates Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. lne-gmed.com [lne-gmed.com]
- 19. European Regulators to Update Guidelines on Pthalates in Medical Devices | Emergo by UL [emergobyul.com]
- 20. Ex Vivo Model to Assess the Exposure of Patients to Plasticizers from Medical Devices during Pre-CAR-T Cells’ Apheresis | MDPI [mdpi.com]
- 21. nbinno.com [nbinno.com]
- 22. specialchem.com [specialchem.com]
- 23. Non-Phthalate Plasticizers: DOTP vs. DINCH vs. Citrates [eureka.patsnap.com]
Application Note and Protocol for Testing the Migration of Dioctyl Phthalate from Food Contact Materials
Introduction
Dioctyl phthalate (DOP), also known as bis(2-ethylhexyl) phthalate (DEHP), is a common plasticizer used to enhance the flexibility and durability of polymers like polyvinyl chloride (PVC). Its presence in food contact materials (FCMs), such as packaging, containers, and utensils, raises health concerns due to its potential to migrate into foodstuffs. As some phthalates are considered endocrine disruptors, regulatory bodies in the European Union and the United States have established strict limits on their migration.[1][2][3] This document provides a comprehensive protocol for testing the migration of DOP from FCMs, intended for researchers, scientists, and professionals in drug development and food safety.
The protocol outlines the use of food simulants to mimic different food types and specifies the analytical quantification of migrated DOP using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), which are the most common and reliable methods for this analysis.[4][5][6]
Regulatory Framework and Migration Limits
The migration of DOP from food contact materials is regulated to ensure consumer safety. The European Union and the United States have established specific migration limits (SMLs) for DOP.
| Regulatory Body | Regulation | Substance | Specific Migration Limit (SML) | Notes |
| European Union | Commission Regulation (EU) No 10/2011 | Di-ethylhexyl phthalate (DEHP) | 1.5 mg/kg of food or food simulant[7][8] | This regulation applies to plastic materials and articles intended to come into contact with food.[9] |
| United States FDA | 21 CFR Parts 175-178 | Phthalates | The FDA has revoked authorizations for many phthalates for food contact use.[3][10] Eight phthalates are currently authorized for use as plasticizers.[11][12] | The FDA continues to review and update its regulations based on the latest scientific data.[11][12] |
Experimental Protocol
This protocol details the steps for determining the migration of DOP from a food contact material into a food simulant.
Materials and Reagents
-
Food Contact Material (FCM) sample
-
Food Simulants:
-
Simulant A: 10% ethanol (v/v) in deionized water (for aqueous foods)
-
Simulant B: 3% acetic acid (w/v) in deionized water (for acidic foods with pH < 4.5)
-
Simulant D1: 50% ethanol (v/v) in deionized water (for alcoholic foods and oil-in-water emulsions)
-
Simulant D2: Vegetable oil (e.g., olive oil or corn oil with low DOP content) or n-heptane (for fatty foods)[13]
-
-
DOP standard solution (analytical grade)
-
Solvents for extraction and analysis: n-hexane, acetonitrile, dichloromethane (HPLC or GC grade)
-
Glassware: Beakers, flasks, graduated cylinders (thoroughly cleaned and rinsed with solvent to avoid phthalate contamination)
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detector, or Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation
-
Cut the FCM sample into pieces of a known surface area (e.g., 1 dm²).
-
Clean the surface of the FCM sample by gently wiping it with a lint-free cloth to remove any surface contaminants. Avoid using solvents for cleaning.
-
Pre-condition the sample if required by the specific test conditions.
Migration Test
-
Place the prepared FCM sample in a clean glass container.
-
Add a known volume of the selected food simulant to the container, ensuring the sample is fully immersed. The ratio of the surface area of the FCM to the volume of the simulant should be recorded (e.g., 6 dm²/L).
-
Seal the container to prevent evaporation.
-
Incubate the container under the specified test conditions of time and temperature. These conditions should represent the worst-case scenario of actual use. For example, 10 days at 40°C for long-term storage at room temperature, or 2 hours at 70°C for hot-fill applications.
-
After the incubation period, remove the FCM sample from the food simulant.
-
The food simulant now contains the migrated DOP and is ready for analysis.
Analytical Quantification
-
Extraction: Perform a liquid-liquid extraction (LLE) of the food simulant. Add a known volume of n-hexane to the simulant, shake vigorously, and allow the layers to separate. Collect the organic (n-hexane) layer. Repeat the extraction process to ensure complete recovery of DOP.
-
Concentration: Evaporate the combined organic extracts to a smaller, known volume under a gentle stream of nitrogen.
-
Analysis: Inject an aliquot of the concentrated extract into the HPLC or GC-MS system.
-
Dilution: Dilute a known amount of the vegetable oil simulant with n-hexane.
-
Clean-up (if necessary): Use solid-phase extraction (SPE) to remove interfering lipids.
-
Analysis: Inject the diluted sample into the GC-MS system.
-
Evaporation: Evaporate the n-heptane simulant to a smaller, known volume.
-
Analysis: Inject an aliquot of the concentrated simulant into the GC-MS system.
Instrumentation Conditions (Example)
-
GC-MS:
-
Column: HP-5MS or equivalent
-
Injector Temperature: 280°C
-
Oven Program: Start at 100°C, ramp to 280°C
-
Carrier Gas: Helium
-
MS Detection: Selected Ion Monitoring (SIM) mode for characteristic DOP ions (e.g., m/z 149, 167, 279)
-
-
HPLC-UV:
-
Column: C18 reverse-phase
-
Mobile Phase: Acetonitrile/water gradient
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 224 nm[7]
-
Data Analysis
-
Create a calibration curve using standard solutions of DOP of known concentrations.
-
Quantify the concentration of DOP in the food simulant by comparing the peak area from the sample chromatogram to the calibration curve.
-
Calculate the migration of DOP in mg/kg of food simulant or mg/dm² of the FCM surface area.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the protocol for testing DOP migration.
References
- 1. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 2. Phthalates - ECHA [echa.europa.eu]
- 3. blog.qima.com [blog.qima.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. alfachemic.com [alfachemic.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New standard test method to identify plasticizers | Food Packaging Forum [foodpackagingforum.org]
- 9. Monitoring Specific Migration of Phthalates from Food Contact Materials and Objects | Sample Control [sample-control.hr]
- 10. food-safety.com [food-safety.com]
- 11. measurlabs.com [measurlabs.com]
- 12. fda.gov [fda.gov]
- 13. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
Application Notes and Protocols for the Synthesis and Purification of High-Purity Dioctyl Phthalate
Introduction
Dioctyl phthalate (DOP), specifically bis(2-ethylhexyl) phthalate (DEHP), is a widely utilized plasticizer in the polymer industry. For research and development, particularly in drug development and medical device manufacturing, the purity of DOP is of paramount importance. Impurities can interfere with experimental results and pose safety risks. This document provides a detailed methodology for the synthesis of DOP and subsequent purification to achieve a high-purity grade suitable for research applications. The protocols described herein focus on minimizing impurities, including residual reactants, catalysts, and by-products such as phthalide, which can affect the material's optical properties.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Value | Reference |
| Reactants | ||
| Phthalic Anhydride | 1 mole equivalent | [1][2] |
| 2-Ethylhexanol | 2-9 mole equivalents (excess) | [3][4] |
| Catalyst Options | ||
| Concentrated Sulfuric Acid | 0.2% - 0.5% by weight of alcohol | [5] |
| p-Toluenesulfonic Acid (p-TSA) | Varies, often used in catalytic amounts | [1][2] |
| Tetra-n-butyltitanate (TnBT) | Catalytic amount | [3][6] |
| Sulfated Zirconia | 9% by weight of phthalic anhydride | [4][7] |
| Reaction Conditions | ||
| Temperature | 150°C - 230°C | [3][5][8] |
| Reaction Time | 6 - 20 hours | [5][7] |
| Atmosphere | Inert (e.g., Nitrogen purge) | [3] |
| Yield | ||
| Crude Product Yield | Up to 99% | [5][7] |
Table 2: Purification Efficiency and Purity Assessment
| Purification Step | Impurity Targeted | Reagent/Method | Typical Result | Analytical Method | Reference |
| Neutralization | Acidic catalyst, unreacted phthalic anhydride | Sodium carbonate or sodium hydroxide solution | Acid value < 0.5 | Titration | [3][5] |
| Washing | Residual salts and water-soluble impurities | Deionized water | Removal of water-soluble contaminants | - | [3][9] |
| Vacuum Distillation | Excess 2-ethylhexanol | Reduced pressure | Recovery of excess alcohol | GC | [3][5] |
| Decolorization/ Adsorption | Color bodies, phthalide | Activated Carbon, Silica Gel, or Diatomaceous Earth | Colorless liquid, UV absorbance < 0.1 at 230-360 nm | UV-Vis Spectroscopy | [5][10][11][12] |
| Final Purity | Various organic impurities | - | > 99.5% | GC-MS, HPLC, ¹H NMR, FT-IR | [3][13] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the esterification of phthalic anhydride with 2-ethylhexanol using p-toluenesulfonic acid as a catalyst.
Materials:
-
Phthalic anhydride (PA)
-
2-Ethylhexanol (2-EH)
-
p-Toluenesulfonic acid (p-TSA)
-
Nitrogen gas supply
-
Round-bottom flask (equipped with a mechanical stirrer, thermometer, and Dean-Stark apparatus with a reflux condenser)
-
Heating mantle
Procedure:
-
Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
Charge the round-bottom flask with phthalic anhydride (1 mole) and 2-ethylhexanol (2.2 moles, a slight excess to drive the reaction).
-
Begin stirring the mixture and introduce a slow stream of nitrogen gas to maintain an inert atmosphere.[3]
-
Heat the mixture to approximately 145-150°C. The phthalic anhydride will dissolve in the 2-ethylhexanol, and the reaction to form the monoester will commence.[2]
-
After the initial reaction to form the monoester (approximately 15-30 minutes), add the p-TSA catalyst (0.1-0.5% of the total reactant weight).
-
Increase the reaction temperature to 180-220°C to initiate the second esterification and the removal of water via azeotropic distillation with 2-ethylhexanol.[3]
-
Collect the water in the Dean-Stark trap. The reaction is monitored by the amount of water collected and by periodically measuring the acid value of the reaction mixture.[2][3]
-
Continue the reaction until the theoretical amount of water has been collected and the acid value is below 0.5.
-
Once the reaction is complete, turn off the heat and allow the crude DOP to cool to below 100°C.
Protocol 2: Purification of this compound
This protocol details the steps to purify the crude DOP synthesized in the previous protocol.
Materials:
-
Crude this compound
-
5% (w/v) Sodium Carbonate solution
-
Deionized water
-
Activated carbon or silica gel[10]
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Filtration apparatus (e.g., Buchner funnel or filter press)
-
Rotary evaporator or vacuum distillation setup
Procedure:
-
Neutralization: Transfer the cooled crude DOP to a separatory funnel. Add an equal volume of 5% sodium carbonate solution to neutralize the acidic catalyst and any unreacted phthalic anhydride. Shake vigorously for 5 minutes and then allow the layers to separate. Drain the lower aqueous layer. Repeat this washing step until the aqueous layer is no longer basic.[3][5]
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual sodium carbonate and other water-soluble impurities. Repeat the water wash two to three times.[9]
-
Drying: Transfer the washed DOP to a clean, dry flask and add anhydrous sodium sulfate to remove residual water. Stir for 30 minutes.
-
Removal of Excess Alcohol: Set up a vacuum distillation apparatus. Heat the DOP under reduced pressure to distill off the excess 2-ethylhexanol.[3][5] The recovered alcohol can be recycled.
-
Decolorization and Phthalide Removal: To the dried and alcohol-free DOP, add activated carbon (1-2% by weight) or silica gel.[10][11] Heat the mixture to 100-120°C and stir for 1-2 hours.[10] This step removes colored impurities and phthalide, which is crucial for reducing UV absorbance.[10][12]
-
Filtration: Filter the hot mixture through a bed of celite or a suitable filter medium to remove the activated carbon/silica gel. A plate-and-frame filter press can be used for larger scales.[5] The resulting product should be a clear, colorless liquid.
-
Purity Analysis: Analyze the final product for purity using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and determine its UV absorbance profile to ensure it meets the required specifications.[13]
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Purification process for obtaining high-purity this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tsijournals.com [tsijournals.com]
- 4. sciforum.net [sciforum.net]
- 5. CN104072372A - Preparation method of this compound (DOP) - Google Patents [patents.google.com]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. mohebbaspar.com [mohebbaspar.com]
- 9. Production and manufacturing method and process of this compound (DOP)-Chemwin [en.888chem.com]
- 10. EP3004046A1 - Method for purifying this compound - Google Patents [patents.google.com]
- 11. CN105308017A - Method for purifying this compound - Google Patents [patents.google.com]
- 12. CN105308017B - method for purifying this compound - Google Patents [patents.google.com]
- 13. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
Application of Dioctyl Phthalate in Industrial Coatings and Adhesives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioctyl phthalate (DOP) is a versatile and widely used plasticizer in various industrial applications, notably in the formulation of coatings and adhesives. As a colorless, oily liquid, DOP is prized for its excellent compatibility with a broad range of polymers, low volatility, and cost-effectiveness.[1] Its primary function is to increase the flexibility, durability, and workability of the final product by reducing the intermolecular forces between polymer chains.[1] This document provides detailed application notes, experimental protocols, and quantitative data on the use of DOP in industrial coatings and adhesives.
In coatings, DOP acts as a plasticizer for the binder resins, enhancing the flexibility of the dried film and preventing cracking or chipping, particularly on substrates subject to expansion and contraction.[1] It also improves the flow and leveling properties of paints, leading to a smoother, more uniform finish.[1] In adhesives and sealants, DOP enhances flexibility, bond strength, and workability, ensuring reliable and long-lasting adhesion.[1]
Mechanism of Action: Plasticization
This compound functions as an external plasticizer. Its molecules intersperse between the polymer chains, disrupting the rigid polymer-polymer interactions. This separation of the polymer chains reduces the glass transition temperature (Tg) of the polymer, the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The presence of DOP molecules allows the polymer chains to move more freely, resulting in increased flexibility and elasticity of the coating or adhesive.
Data Presentation: Quantitative Effects of this compound
The concentration of this compound significantly influences the mechanical properties of the final product. The following tables summarize the quantitative effects of DOP on Polyvinyl Chloride (PVC), a common polymer in both coatings and adhesives, and provide insights into its impact on nitrocellulose-based adhesives.
Table 1: Effect of this compound (DOP) Concentration on the Mechanical Properties of Soft PVC
| DOP Concentration (phr*) | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |
| 30 | 18.5 | 250 | 92 |
| 40 | 16.2 | 300 | 88 |
| 50 | 14.1 | 350 | 85 |
| 60 | 12.5 | 400 | 82 |
*phr: parts per hundred parts of resin
Note: Data is compiled and generalized from multiple sources for illustrative purposes.
Table 2: Performance of this compound in Nitrocellulose-Based Adhesives
| DOP Concentration (% by weight relative to nitrocellulose) | Viscosity | Adhesion Strength | Film Flexibility | Observations |
| 20-30 | Moderate | Good | Moderate | Stable film, but may be too brittle for some applications. |
| 30-40 | Optimal | Excellent | Good | Balanced properties with good adhesion and flexibility. |
| 40-50 | Optimal | Excellent | Excellent | Optimal performance range with good flexibility and adhesion.[2] |
| >50 | High | Good | High | Longer drying times and potential for decreased stability.[2] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of industrial coatings and adhesives containing this compound.
Protocol 1: Evaluation of Coating Flexibility (Mandrel Bend Test - ASTM D522)
Objective: To assess the resistance of a coating to cracking and delamination when bent around a cylindrical or conical mandrel. This test is crucial for coatings applied to flexible substrates.
Materials:
-
Coated panels (prepared according to formulation)
-
Cylindrical or conical mandrel test apparatus
-
Masking tape
-
Magnifying glass (10x)
Procedure:
-
Sample Preparation: Prepare coated panels of the specified substrate and thickness. Ensure the coatings are fully cured according to the manufacturer's instructions.
-
Test Conditions: Conduct the test at a controlled temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity).
-
Bending the Specimen (Cylindrical Mandrel): a. Secure the coated panel in the mandrel bending apparatus with the coated side facing outwards. b. Bend the panel smoothly and steadily 180° around the mandrel of a specified diameter within 1 to 2 seconds.
-
Bending the Specimen (Conical Mandrel): a. Secure the coated panel in the apparatus. b. Bend the panel 180° along the cone-shaped mandrel. This allows for the evaluation of flexibility over a range of bending diameters in a single test.
-
Inspection for Cracking: a. Remove the panel and visually inspect the bent area for cracks. b. For a more detailed examination, apply a strip of masking tape to the bent area and press it down firmly. c. Rapidly pull the tape off at a 180° angle. d. Examine the tape and the coated surface for any signs of coating removal or flaking. e. Use a 10x magnifying glass to inspect for fine cracks.
-
Reporting: Report the smallest mandrel diameter at which the coating does not show any cracking or delamination. For the conical mandrel, report the distance from the small end of the cone at which failure occurs.
Protocol 2: Evaluation of Coating Adhesion (Cross-Hatch Adhesion Test - ASTM D3359)
Objective: To assess the adhesion of a coating to its substrate by applying and removing pressure-sensitive tape over a lattice pattern of cuts made in the coating.
Materials:
-
Coated panels
-
Cross-hatch cutting tool with multiple blades or a sharp utility knife and a cutting guide
-
Pressure-sensitive tape (as specified in ASTM D3359)
-
Soft brush
-
Magnifying glass (10x)
Procedure:
-
Sample Preparation: Ensure the coated panels are fully cured.
-
Making the Cuts: a. Place the coated panel on a firm, flat surface. b. Make a series of parallel cuts through the coating to the substrate. The spacing of the cuts depends on the coating thickness (typically 1 mm for coatings up to 50 µm and 2 mm for coatings up to 125 µm). c. Make a second series of parallel cuts at a 90° angle to the first set to create a lattice pattern. d. Gently brush the area with a soft brush to remove any loose flakes of coating.
-
Tape Application: a. Apply a strip of the specified pressure-sensitive tape over the center of the lattice. b. Press the tape down firmly with a finger or a pencil eraser to ensure good contact.
-
Tape Removal: a. Within 90 ± 30 seconds of application, remove the tape by pulling it off rapidly at a 180° angle back upon itself.
-
Assessment: a. Examine the grid area for any removal of the coating. b. Rate the adhesion according to the ASTM D3359 classification scale (5B: no peeling or removal; 0B: more than 65% of the area has flaked or detached). c. Use a magnifying glass for a more accurate assessment.
-
Reporting: Report the adhesion rating (e.g., 4B) and the test method used.
Protocol 3: Measurement of Adhesive Viscosity (Rotational Viscometer - ASTM D1084, Method B)
Objective: To determine the viscosity of an adhesive, which is a critical parameter for its application and processing characteristics.
Materials:
-
Adhesive sample
-
Rotational viscometer (e.g., Brookfield type) with appropriate spindles
-
Temperature-controlled water bath or chamber
-
Beaker or sample container
Procedure:
-
Sample Preparation: Bring the adhesive sample to the specified test temperature (e.g., 25 ± 0.5°C) in a temperature-controlled bath.
-
Viscometer Setup: a. Select a spindle and rotational speed that will result in a torque reading between 20% and 80% of the viscometer's full-scale range. b. Attach the selected spindle to the viscometer.
-
Measurement: a. Immerse the spindle into the adhesive sample up to the immersion mark. b. Allow the spindle to rotate in the adhesive until a stable reading is obtained. c. Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s).
-
Reporting: Report the viscosity value, the test temperature, the viscometer model, the spindle number, and the rotational speed.
Mandatory Visualizations
Caption: Mechanism of polymer plasticization by this compound (DOP).
Caption: General experimental workflow for evaluating DOP in coatings and adhesives.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Interference in Dioctyl Phthalate Analysis
Welcome to the technical support center for dioctyl phthalate (DOP) analysis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions for specific issues related to matrix interference in this compound analysis.
Q1: What is matrix interference and how can it affect my this compound analysis?
A: Matrix interference arises from the presence of extraneous components in a sample, such as proteins, lipids, and salts, which can disrupt the accurate quantification of the target analyte, this compound.[1] This interference can manifest as either signal enhancement or, more commonly, signal suppression, leading to inaccurate results, reduced sensitivity, and increased variability.[1][2][3] In techniques like liquid chromatography-mass spectrometry (LC-MS), co-eluting matrix components can compete with the analyte for ionization, a phenomenon known as ion suppression.[3][4][5] Similarly, in gas chromatography-mass spectrometry (GC-MS), matrix components can cover active sites in the GC inlet system, leading to a matrix-induced enhancement of the signal.[2]
Q2: I am observing unexpected peaks or a high background in my chromatograms. What could be the cause and how can I resolve it?
A: Unexpected peaks or a high background are often due to contamination from phthalates, which are ubiquitous in laboratory environments.[6] Common sources of contamination include solvents, glassware, pipette tips, vials, and even the laboratory air.[6] To minimize contamination, it is crucial to use phthalate-free labware, such as glassware, and to bake it at high temperatures to remove organic residues.[6] Employing high-purity, phthalate-tested solvents and reagents is also essential.[6] Minimizing sample handling steps and preventing exposure to laboratory air can further reduce the risk of contamination.[6] Running procedural blanks is a good practice to identify and monitor potential contamination sources.[6]
Q3: My calibration curve for this compound is non-linear. What are the potential reasons and how can I troubleshoot this?
A: A non-linear calibration curve can stem from several factors. One common cause is detector saturation, which occurs when the analyte concentration exceeds the linear range of the detector.[6] Diluting the sample extract and reanalyzing it can resolve this issue.[6] It is important to ensure that the highest calibration standard falls within the linear range of your detector.[6] Another potential cause is incorrect blank subtraction, which can particularly affect the linearity at lower concentrations.[6] Contamination can also lead to inaccuracies, especially at low concentration levels.[6] Finally, ensure you are using the appropriate regression model (e.g., linear, quadratic) for your data.[6]
Q4: How can I effectively remove interfering substances from my sample matrix before analysis?
A: Effective sample preparation is key to removing interfering substances. Several techniques can be employed:
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids.[7] It is a widely used method for concentrating and purifying analytes from complex matrices.[7] The pH of the aqueous phase can be adjusted to optimize the extraction of acidic or basic analytes.[8]
-
Solid-Phase Extraction (SPE): SPE is a versatile technique that uses a solid adsorbent to isolate analytes from a liquid sample.[9][10] It is highly effective for cleaning up complex samples and can provide high recovery rates.[9]
-
Supported Liquid Extraction (SLE): SLE is an alternative to traditional LLE that offers high analyte recoveries and avoids the formation of emulsions, significantly reducing sample preparation time.[11]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an initial liquid-liquid extraction followed by a dispersive solid-phase extraction (dSPE) cleanup step.[10] It is known for its simplicity and low solvent consumption.[10]
Q5: What calibration strategies can I use to compensate for matrix effects?
A: When sample cleanup methods are insufficient to completely eliminate matrix effects, several calibration strategies can be employed to ensure accurate quantification:
-
Matrix-Matched Calibration: This approach involves preparing calibration standards in a blank matrix extract that is free of the analyte.[6][12] This ensures that both the standards and the samples experience similar matrix effects, thereby improving accuracy.[1]
-
Stable Isotope Dilution (SID): This is considered the gold standard for correcting matrix effects.[2][13] A stable isotope-labeled internal standard (SIL-IS) of the analyte is added to the sample.[6][14] Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same matrix effects.[2] By measuring the ratio of the analyte to the SIL-IS, the matrix effect can be compensated for.[6][14]
-
Standard Addition: In this method, known amounts of the analyte are added to the sample itself.[15][16] This allows for the correction of matrix-induced effects as the sample's own matrix is used for calibration.[15] However, this method can be time-consuming.[17]
Data Presentation
The following table summarizes the recovery rates of different phthalates using various extraction methods from different matrices, providing a quick reference for method selection.
| Phthalate | Matrix | Extraction Method | Recovery (%) | Reference |
| Dimethyl phthalate | Water & Beverage | Solid-Phase Extraction (SPE) with resin-based COFs | 97.99 - 100.56 | [9] |
| Diethyl phthalate | Water & Beverage | Solid-Phase Extraction (SPE) with resin-based COFs | 97.99 - 100.56 | [9] |
| Dibutyl phthalate | Water & Beverage | Solid-Phase Extraction (SPE) with resin-based COFs | 97.99 - 100.56 | [9] |
| This compound | Water & Beverage | Solid-Phase Extraction (SPE) with resin-based COFs | 97.99 - 100.56 | [9] |
| 10 Phthalic Acid Esters | Food Simulants | Solid-Phase Extraction (SPE) | 71.27 - 106.97 | [18] |
Experimental Protocols
This section provides a general methodology for a common sample preparation technique used in this compound analysis.
Protocol: Solid-Phase Extraction (SPE) for Water and Beverage Samples
This protocol is a general guideline and may require optimization for specific sample matrices and analytical instrumentation.
-
Sample Pre-treatment: Acidify the sample (e.g., water or beverage) with an appropriate acid to a specific pH if required by the chosen SPE cartridge chemistry.
-
Cartridge Conditioning: Condition the SPE cartridge by passing a specified volume of an organic solvent (e.g., methanol) followed by deionized water. This step activates the sorbent material.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a controlled flow rate.[6]
-
Washing: Wash the cartridge with a weak solvent or a specific buffer solution to remove unretained interfering compounds.[6]
-
Analyte Elution: Elute the retained this compound from the cartridge using a small volume of a strong organic solvent (e.g., acetonitrile, ethyl acetate).
-
Eluate Processing: The eluate can be concentrated by evaporating the solvent under a gentle stream of nitrogen and then reconstituted in a suitable solvent for instrumental analysis (e.g., GC-MS or LC-MS).
Visualizations
The following diagrams illustrate key workflows and decision-making processes in the analysis of this compound.
Caption: General Experimental Workflow for DOP Analysis
Caption: Troubleshooting Common Issues in DOP Analysis
Caption: Decision Tree for Calibration Strategy
References
- 1. arborassays.com [arborassays.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. hdb.ugent.be [hdb.ugent.be]
- 6. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Current Sample Preparation Methods and Determination Techniques for the Determination of Phthalic Acid Ester Plasticizers in Edible Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. youtube.com [youtube.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Evaluation of three calibration methods to compensate matrix effects in environmental analysis with LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Determination of phthalates released from paper packaging materials by solid-phase extraction-high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
Optimizing dioctyl phthalate extraction efficiency from complex matrices
Welcome to the technical support center for optimizing the extraction efficiency of dioctyl phthalate (DOP) from complex matrices. This resource provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background contamination with this compound (DOP), and how can I minimize them?
A1: Background contamination is a significant challenge in phthalate analysis due to their ubiquitous nature.[1] Key sources of contamination include laboratory equipment and materials such as plastic containers, pipette tips, solvents, glassware, and even laboratory air and dust.[1] Di(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP) are among the most frequently identified contaminants.[1]
To minimize background contamination, consider the following measures:
-
Use Phthalate-Free Labware: Whenever possible, use lab equipment and containers that are certified to be free of phthalates.
-
Solvent Purity Check: Test your solvents for purity by concentrating a volume of the solvent and analyzing it for the presence of phthalates.[2] High-purity organic solvents can still contain phthalates at levels that interfere with trace analysis.[1]
-
Thorough Glassware Cleaning: Wash all glassware meticulously and consider a final rinse with a high-purity solvent known to be free of phthalates.
-
Procedural Blanks: Always include procedural blanks in your analytical batches. This involves performing the entire extraction and analysis procedure without the sample to identify and quantify any background contamination.
-
Minimize Exposure to Air: Reduce the time samples and extracts are exposed to the laboratory environment to prevent contamination from airborne phthalates.[3]
-
Dedicated Lab Space: If feasible, dedicate a specific laboratory area for phthalate analysis to maintain a low-phthalate background environment.[4]
-
Sample Storage: Use the original food packaging for sample storage when possible to avoid contamination from sampling containers.[5]
Q2: I am observing low recovery of DOP from my samples. What are the potential causes and how can I improve it?
A2: Low recovery of DOP can stem from several factors related to the extraction method, the sample matrix, and procedural steps. Potential causes include:
-
Inefficient Extraction Method: The chosen extraction technique may not be suitable for the specific sample matrix. For instance, a simple liquid-liquid extraction might be insufficient for a complex solid matrix.
-
Strong Analyte-Matrix Interactions: DOP might be strongly bound to the sample matrix, especially in polymers like PVC where it acts as a plasticizer.[6][7]
-
Inappropriate Solvent Choice: The extraction solvent may not have the optimal polarity to efficiently dissolve and extract DOP.
-
Insufficient Extraction Time or Energy: For methods like ultrasonic or Soxhlet extraction, the duration or energy input might not be adequate for complete extraction.[7]
-
Analyte Loss During Cleanup: The cleanup step, designed to remove interferences, might also be removing a portion of the DOP.
-
Matrix Effects: Co-extracted matrix components can suppress the analytical signal during detection (e.g., in LC-MS), leading to an apparent low recovery.[8][9][10]
To improve recovery, consider these strategies:
-
Method Optimization: Adjust parameters such as solvent type, volume, extraction time, and temperature. For ultrasonic extraction, optimizing shaking time and ultrasonic duration is crucial.[11]
-
Matrix-Specific Method Selection: Choose an extraction method known to be effective for your sample type. For example, ultrasonic extraction has shown good recoveries for sediments, and Soxhlet extraction is effective for plastics.[7][12][13]
-
Use of Internal Standards: Employing an isotopically labeled internal standard can help correct for analyte loss during sample preparation and for matrix effects.[8][14]
-
Sample Pretreatment: For solid samples, ensure they are properly homogenized, dried (e.g., freeze-dried for sediments), and have a particle size that allows for efficient solvent penetration.[12][13]
Q3: What are matrix effects and how do they impact the quantification of DOP?
A3: Matrix effects are the alteration of the analytical signal of a target analyte due to the presence of co-extracted, interfering compounds from the sample matrix.[9][10] These effects can manifest as either signal suppression or enhancement, leading to underestimation or overestimation of the analyte concentration, respectively.[10][14] In the context of DOP analysis, particularly with sensitive techniques like LC-MS, matrix effects can significantly compromise the accuracy and precision of quantification.[8] For example, in biological matrices, phospholipids are a common cause of ion suppression.[9]
Strategies to mitigate matrix effects include:
-
Effective Sample Cleanup: Employing a robust cleanup technique, such as solid-phase extraction (SPE), can remove many of the interfering compounds.[9]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for the matrix effects.[14]
-
Use of Internal Standards: The most effective way to correct for matrix effects is the use of a stable isotope-labeled internal standard that behaves similarly to the analyte during extraction and ionization.[8][14]
-
Chromatographic Separation: Optimize the chromatographic conditions to separate the analyte of interest from the co-eluting matrix components.[15]
Troubleshooting Guides
Issue 1: High Variability in Replicate Samples
| Potential Cause | Troubleshooting Step |
| Inhomogeneous Sample | Ensure thorough homogenization of the sample before taking aliquots for extraction. For solid samples, grinding and sieving may be necessary. |
| Inconsistent Extraction Procedure | Strictly adhere to the validated extraction protocol for all samples. Ensure consistent timing, temperature, and solvent volumes. |
| Contamination during Handling | Handle each replicate with clean equipment to avoid cross-contamination. Use fresh pipette tips for each sample. |
| Instrumental Instability | Check the stability of the analytical instrument (e.g., GC-MS, LC-MS) by injecting a standard solution multiple times. |
Issue 2: Co-elution of DOP with Interfering Peaks in Chromatography
| Potential Cause | Troubleshooting Step |
| Suboptimal Chromatographic Conditions | Modify the temperature program (for GC) or the mobile phase gradient (for LC) to improve separation. |
| Inadequate Column Selectivity | Consider using a different type of chromatographic column with a different stationary phase that offers better selectivity for phthalates.[15] For GC-MS, Rtx-440 and Rxi-XLB columns have shown good resolution for complex phthalate mixtures.[15] |
| Presence of Isomers or Structurally Similar Compounds | Use high-resolution mass spectrometry (HRMS) for better mass accuracy and to distinguish between compounds with the same nominal mass. For GC-MS, monitor multiple ions for each compound to confirm identity. |
| Matrix Interferences | Improve the sample cleanup procedure (e.g., by using a more selective SPE sorbent) to remove the interfering compounds before analysis. |
Quantitative Data Summary
Table 1: Comparison of DOP Extraction Efficiency by Method and Matrix
| Extraction Method | Matrix | Recovery Rate (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Ultrasonic Extraction | Marine Sediments | 78–117 | 2.4–6.8 | [12][13] |
| Ultrasonic Extraction | Marine Sediments | 83–114 | 3.4–7.5 | [12][13] |
| Ultrasonic Extraction | Estuarine Sediments | 73(±7)–120(±10) | < 20 | [11] |
| Ultrasonic Extraction | PVC and PP | > 80 | - | [16] |
| Soxhlet Extraction | PVC | 94 | - | [7] |
| Soxhlet Extraction | PVC | > 80 | - | [16] |
| Solid-Phase Extraction (SPE) | Water & Beverages | 97.99–100.56 (Water) | - | [17] |
| Solid-Phase Extraction (SPE) | Water & Beverages | 97.93–100.23 (Beverage) | - | [17] |
| Liquid-Liquid Extraction (LLE) | Soft Drinks | 66–111 (at 300 ng/mL) | - | [18] |
| Liquid-Liquid Extraction (LLE) | Soft Drinks | 71–118 (at 1000 ng/mL) | - | [18] |
Note: Recovery rates can vary significantly based on specific experimental conditions and the concentration of the analyte.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for DOP in Water Samples
This protocol is a general guideline and may require optimization for specific water matrices.
-
Sorbent Selection: Choose a C18 or other suitable reversed-phase sorbent based on the physicochemical properties of phthalates.[19]
-
Cartridge Conditioning:
-
Sample Loading:
-
Pre-treat the water sample by adjusting the pH if necessary.
-
Load the sample onto the conditioned cartridge at a moderate flow rate (e.g., 0.5–1 mL/min) to ensure efficient retention of DOP.[20]
-
-
Washing:
-
Wash the cartridge with 1-3 mL of a weak solvent (e.g., water or a water/methanol mixture) to remove polar interferences.[20] The solvent should be strong enough to elute weakly bound contaminants but not the analyte of interest.
-
-
Elution:
-
Elute the retained DOP with a small volume of a strong, non-polar organic solvent (e.g., acetonitrile, ethyl acetate, or hexane).
-
-
Post-Elution:
-
The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for chromatographic analysis.[20]
-
Protocol 2: Ultrasonic-Assisted Extraction (UAE) for DOP in Sediment/Soil Samples
This method is suitable for solid matrices and is generally faster than traditional Soxhlet extraction.[16]
-
Sample Preparation:
-
Extraction:
-
Weigh a known amount of the prepared sample (e.g., 1-5 g) into a glass extraction vessel.
-
Add a specific volume of an appropriate extraction solvent or solvent mixture (e.g., n-hexane:methylene chloride (1:1, v/v) or n-hexane:ethyl acetate (1:1, v/v)).[12][13]
-
Place the vessel in an ultrasonic bath and sonicate for a predetermined time (e.g., 15-30 minutes). Optimize the sonication time and temperature for your specific sample type.
-
-
Separation:
-
After sonication, separate the solvent extract from the solid residue by centrifugation or filtration.
-
-
Cleanup (if necessary):
-
Analysis:
-
The cleaned extract is then concentrated and analyzed by GC-MS or another suitable technique.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. toxicfreefood.org [toxicfreefood.org]
- 5. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 6. psycheplastics.eu [psycheplastics.eu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. mdpi.com [mdpi.com]
- 11. Quality by design in the optimization of the ultrasonic assisted solvent extraction for the GC-MS determination of plasticizers in sediments and shells [flore.unifi.it]
- 12. academic.oup.com [academic.oup.com]
- 13. Determination of Phthalates in Marine Sediments Using Ultrasonic Extraction Followed by Dispersive Solid-Phase Extraction and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 16. acgpubs.org [acgpubs.org]
- 17. mdpi.com [mdpi.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. mdpi.com [mdpi.com]
- 20. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 21. waters.com [waters.com]
Technical Support Center: Reducing Dioctyl Phthalate (DOP) Leaching from PVC Products
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding, troubleshooting, and mitigating the leaching of dioctyl phthalate (DOP) from Polyvinyl Chloride (PVC) products.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to reduce this compound (DOP) leaching from PVC?
A1: There are three primary strategies to reduce DOP leaching:
-
Substitution with Alternative Plasticizers: Replacing DOP with less mobile or less toxic plasticizers is a common approach. Alternatives include other phthalates with longer alkyl chains, terephthalates like DOTP, citrates, and bio-based plasticizers.[1][2][3]
-
Surface Modification: Altering the surface of the PVC can create a barrier that significantly slows the migration of DOP to the surface.[4][5][6] Techniques include irradiation (UV, gamma, plasma) to create a cross-linked surface layer, chemical grafting of polymer brushes, and applying thin barrier coatings.[4][5][6][7][8]
-
Post-Treatment Extraction: Physically removing DOP from the finished PVC product can be achieved through methods like supercritical fluid extraction (SFE) with CO2 or solvent washing.[9][10][11] SFE has shown high efficiency, removing over 98% of DOP under optimized conditions.[9]
Q2: Which alternative plasticizers are commonly used to replace DOP, and how do they compare?
A2: Several classes of alternative plasticizers are used, each with distinct properties. Dioctyl terephthalate (DOTP) is a widely used non-phthalate alternative that offers performance similar to DOP but with lower volatility and a better toxicity profile.[1][2] Other alternatives include Trioctyl Trimellitate (TOTM), Diisononyl Phthalate (DINP), and bio-based options like Epoxidized Soybean Oil (ESBO), which also functions as a heat stabilizer.[2][3] The choice depends on the specific requirements of the application, such as flexibility, low-temperature performance, and regulatory compliance.[2][12]
Q3: How does surface modification prevent DOP from leaching?
A3: Surface modification techniques create a physical barrier or alter the surface chemistry to impede the migration of plasticizer molecules.[4] This occurs via several mechanisms:
-
Densification: Irradiation methods like plasma treatment cause chain scission and recombination on the PVC surface, creating a denser, cross-linked network with reduced free volume, which slows the diffusion of DOP.[4][5]
-
Altered Interfacial Chemistry: Techniques like surface grafting introduce new functional groups (e.g., hydrophilic polymer brushes) that can interact with DOP molecules, increasing local viscosity and reducing their mobility at the surface.[4][7]
-
Barrier Coatings: Applying an ultra-thin, dense film, such as silicon oxide (SiOₓ) via Plasma-Enhanced Chemical Vapor Deposition (PECVD), creates an impermeable barrier that physically blocks DOP from reaching the surface.[6][8]
Q4: Is it possible to completely remove DOP from a PVC product after it has been manufactured?
A4: While completely removing 100% of the DOP is challenging, post-treatment extraction methods can achieve very high removal efficiencies. Supercritical fluid extraction (SFE) using carbon dioxide (scCO₂) has been shown to remove over 98% of DOP from PVC, resulting in a high-purity polymer.[9] This process involves optimizing pressure and temperature to achieve high extraction rates.[9] Accelerated solvent extraction (ASE) is another technique that uses solvents at elevated temperatures and pressures to extract plasticizers much faster than traditional methods like Soxhlet extraction.[10][13]
Troubleshooting Guide
Issue: My experimental results show unexpectedly high levels of DOP leaching from my PVC product.
| Possible Cause | Troubleshooting Steps |
| Contamination during Analysis | Phthalates are ubiquitous in laboratory environments. Ensure all glassware is heat-treated (e.g., 400°C for 2 hours) and rinsed with phthalate-free solvents. Avoid contact with any plastic equipment, especially flexible PVC, during sample preparation. Run a "blank" test using only the extraction solvent to check for background contamination.[14][15] |
| Incorrect Migration Test Conditions | The rate of leaching is highly dependent on the solvent (simulant), temperature, and time.[16] Verify that your experimental conditions (e.g., temperature, duration, choice of food simulant like isooctane for fatty foods) align with established standards (e.g., ASTM, ISO).[17][18] Leaching increases significantly with temperature and in lipophilic media. |
| High DOP Concentration in PVC | The initial concentration of the plasticizer in the PVC matrix directly influences the migration rate.[16][19] If possible, verify the weight percent of DOP in your PVC material. A higher initial load will lead to a higher leaching rate under the same conditions. |
| Material Degradation | Physical stress or degradation of the PVC surface can accelerate leaching.[20] Photoaging (exposure to UV light) has been shown to significantly enhance the leaching rates of DOP.[21] Examine the material for any signs of cracking, embrittlement, or surface damage. |
Issue: The alternative plasticizer I'm using has negatively affected the physical properties (e.g., flexibility, hardness) of my PVC product.
| Possible Cause | Troubleshooting Steps |
| Plasticizer Incompatibility or Inefficiency | Not all plasticizers have the same efficiency. Some may require higher concentrations to achieve the same flexibility as DOP, which can alter other properties. Review technical data sheets for the alternative plasticizer. Consider blending plasticizers to achieve a balance of desired properties. For example, polymeric plasticizers may increase thermal stability but behave differently in terms of flexibility compared to DOP.[22] |
| Formulation Imbalance | PVC compounds are complex mixtures of resin, plasticizers, stabilizers, and other additives. Changing the plasticizer may require adjusting the levels of other components to maintain stability and performance. Consult formulation guidelines or perform a design of experiments (DoE) to re-optimize the compound. |
Data Presentation
Table 1: Comparison of Leaching Reduction Strategies This table summarizes the effectiveness of various methods reported for reducing DOP/DEHP leaching from PVC.
| Method | Description | Reported Leaching Reduction | Reference |
| Supercritical Fluid Extraction (SFE) | Extraction with supercritical CO₂ at 95 °C and 410–480 bar. | >98% removal of DOP from PVC. | [9] |
| Surface Irradiation + Grafting | Combination treatment on flexible PVC medical tubing. | >70% reduction in phthalate migration. | [6] |
| PLA Coating | Coating PVC stretch film with Polylactic Acid (PLA). | 50% decrease in DEHP migration. | [8] |
| Organic-Inorganic Hybrid Coating | Sol-gel coating applied to flexible PVC tubes. | Reduced DEHP leaching by approximately an order of magnitude. | [8] |
| Covalent Bonding | Chemically attaching a phthalate mimic to the PVC polymer backbone. | Completely suppressed migration in laboratory tests. | [23] |
Table 2: Performance of Common Alternative Plasticizers vs. DOP This table provides a qualitative comparison of key performance indicators for select alternative plasticizers.
| Plasticizer | Type | Plasticizing Efficiency | Low-Temp. Performance | Volatility | Notes |
| DOP | Ortho-phthalate | High (Benchmark) | Good | Moderate | Industry standard, facing regulatory pressure.[2] |
| DOTP | Terephthalate | Similar to DOP | Better than DOP | Lower than DOP | Common phthalate-free alternative with a good toxicity profile.[1][2] |
| DINP | Ortho-phthalate | Slightly lower than DOP | Good | Lower than DOP | Good overall performance, but still a phthalate.[1] |
| TOTM | Trimellitate | Lower than DOP | Good | Very Low | Excellent for high-temperature applications due to low volatility.[1] |
| ESBO | Bio-based (Epoxy) | Moderate | Fair | Very Low | Acts as both a plasticizer and a heat co-stabilizer.[2] |
| DINCH | Non-phthalate | Similar to DINP | Very Good | Low | Favorable toxicity profile compared to DINP.[3][12] |
Experimental Protocols
Protocol 1: Quantifying DOP Migration into a Liquid Simulant
This protocol outlines a general procedure for measuring DOP migration from a PVC sample into a liquid medium, followed by quantification using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Materials and Preparation:
-
PVC sample with known surface area.
-
Liquid Simulant: Select based on application (e.g., isooctane or ethanol for fatty materials, deionized water for aqueous contact).
-
Glassware: Erlenmeyer flasks, vials. All glassware must be heat-treated (e.g., 400°C for >2 hours) and solvent-rinsed to remove phthalate contamination.[15]
-
Extraction Solvent: Isohexane or n-hexane (GC grade).
-
Internal Standard (IS): e.g., Deuterated DOP (DOP-d4) or Diphenyl Phthalate.
-
GC-MS system.
2. Migration (Immersion) Test:
-
Measure the surface area of the PVC test specimen.
-
Place the specimen in a glass flask and add a known volume of the liquid simulant, ensuring the sample is fully immersed. A typical ratio is 100 mL of simulant per sample.[24]
-
Seal the flask (e.g., with a glass stopper or aluminum foil-lined cap; avoid plastic seals).
-
Incubate the flask at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24 hours, 10 days).[24] The conditions should reflect the intended use or a relevant standard (e.g., ASTM D1239).[17]
-
Prepare a "blank" flask containing only the simulant to be incubated under the same conditions.
3. Sample Extraction:
-
After incubation, remove the PVC specimen.
-
Transfer a precise volume (e.g., 10 mL) of the simulant into a centrifuge tube.[15] If the simulant is not directly injectable (e.g., water), perform a liquid-liquid extraction by adding a known volume of hexane, vortexing for 1 minute, and allowing the phases to separate.[15]
-
Take an aliquot of the organic phase (top layer).
-
Spike the extract with a known concentration of the internal standard solution.
-
Concentrate the sample if necessary by evaporating the solvent under a gentle stream of nitrogen. Reconstitute in a small, known volume of solvent.[14][15]
-
Transfer the final extract to a GC vial.
4. GC-MS Analysis:
-
Instrument Setup: Use a GC-MS system equipped with a suitable capillary column (e.g., DB-5MS).[25]
-
GC Conditions (Example):
-
Injector: Splitless mode, 280°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100°C (hold 1 min), ramp at 10°C/min to 270°C, then ramp at 25°C/min to 300°C (hold 8 min).[14]
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity. Target ions for DOP are typically m/z 149 (quantification), 167, and 279 (qualifier).[14]
-
-
Calibration & Quantification:
-
Prepare a series of calibration standards containing known concentrations of DOP and a constant concentration of the internal standard.
-
Run the standards to generate a calibration curve.
-
Analyze the experimental and blank samples.
-
Calculate the concentration of DOP in the extracts based on the peak area ratio of the analyte to the internal standard. Report the final migration result in units such as µg/cm² or mg/L.
-
Visualizations
Logical & Experimental Workflows
Caption: Troubleshooting workflow for addressing high DOP leaching results.
Caption: Decision framework for selecting a DOP reduction strategy.
Caption: Simplified signaling pathways of DOP as an endocrine disruptor.
References
- 1. gst-chem.com [gst-chem.com]
- 2. nbinno.com [nbinno.com]
- 3. habitablefuture.org [habitablefuture.org]
- 4. plasticsengineering.org [plasticsengineering.org]
- 5. mdpi.com [mdpi.com]
- 6. Surface Modification Techniques to Inhibit Plasticizer Migration [onlytrainings.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of poly(vinyl chloride) additives by supercritical fluid extraction and supercritical fluid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. hallstarindustrial.com [hallstarindustrial.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. oiv.int [oiv.int]
- 15. oiv.int [oiv.int]
- 16. sid.ir [sid.ir]
- 17. Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review [ouci.dntb.gov.ua]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. diva-portal.org [diva-portal.org]
- 21. researchgate.net [researchgate.net]
- 22. scielo.br [scielo.br]
- 23. Prevention of plasticizer leaching out of PVC products [advancedsciencenews.com]
- 24. umc.edu.dz [umc.edu.dz]
- 25. fses.oregonstate.edu [fses.oregonstate.edu]
Technical Support Center: Enhancing the Thermal Stability of Dioctyl Phthalate (DOP) Plasticized Polymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the thermal stability of dioctyl phthalate (DOP) plasticized polymers, with a primary focus on Polyvinyl Chloride (PVC).
Troubleshooting Guide
This guide addresses common issues encountered during the stabilization of DOP-plasticized polymers.
Question: Why is my DOP-plasticized PVC degrading at lower temperatures than expected, exhibiting discoloration (yellowing to browning)?
Answer: Premature degradation of DOP-plasticized PVC is a common issue and can be attributed to several factors:
-
Inadequate Stabilization: The primary cause is often an insufficient amount or an inappropriate type of heat stabilizer. Without adequate stabilization, the polymer is susceptible to dehydrochlorination, a chain reaction that releases hydrochloric acid (HCl) and leads to the formation of conjugated double bonds, which are responsible for the discoloration.[1][2]
-
Thermo-oxidative Degradation: Processing PVC in the presence of oxygen can lead to thermo-oxidative degradation. This process can create oxidized segments on the polymer chain and even bind DOP to the PVC, which can dramatically decrease the thermal stability and lower the onset decomposition temperature by as much as 50-60°C.[3]
-
"Zinc Burning": When using zinc-based stabilizers like zinc stearate, an excess can lead to a rapid, catastrophic degradation known as "zinc burning." Zinc stearate is effective at substituting labile chlorine atoms, but the resulting zinc chloride (ZnCl₂) is a strong Lewis acid that can catalyze an accelerated dehydrochlorination.[4][5]
-
High Processing Temperatures: Exceeding the recommended processing temperature for the specific PVC formulation can overwhelm the stabilizer system and initiate thermal degradation.
-
Presence of Impurities: Certain impurities in the PVC resin or other additives can act as catalysts for degradation.
Question: My stabilized PVC compound shows good initial color, but its long-term heat stability is poor. What is the likely cause?
Answer: This issue often points to an imbalance in the stabilizer system.
-
Dominance of "Early" Stabilizers: Some stabilizers, like zinc stearate, provide excellent initial color by quickly reacting with labile chlorine atoms. However, they have poor long-term stability due to the catalytic effect of their byproducts (e.g., ZnCl₂).[4][6]
-
Insufficient "Late" Stabilizers: For long-term stability, stabilizers that are efficient at neutralizing HCl are crucial. Calcium stearate is a good example of a stabilizer that provides long-term stability by scavenging HCl.[6][7] A synergistic combination of stabilizers, such as a calcium-zinc system, is often necessary to achieve both good initial color and long-term thermal stability.[4][7]
-
Depletion of Co-stabilizers: Co-stabilizers like epoxidized soybean oil (ESBO) and phosphites play a crucial role in the overall stability. ESBO acts as an HCl acceptor, while phosphites can chelate metal chlorides, preventing them from catalyzing further degradation. Depletion of these co-stabilizers will compromise long-term stability.
Question: I am observing plate-out on my processing equipment (e.g., extruder screw, die). What could be the cause?
Answer: Plate-out, the deposition of material on hot metal surfaces during processing, is often related to the formulation's components.
-
Excessive Lubricant: An overabundance of external lubricants can lead to their exudation and deposition on equipment surfaces.
-
Incompatible Additives: Certain combinations of stabilizers, plasticizers, and other additives may have limited compatibility, leading to their migration and deposition.
-
Degradation Products: In some cases, the initial products of polymer degradation can contribute to plate-out.
Question: After incorporating a heat stabilizer, the mechanical properties of my polymer have changed. Is this expected?
Answer: Yes, the addition of heat stabilizers can influence the mechanical properties of the final product.
-
Filler Effect: Many metallic stearate stabilizers are fine powders that can act as fillers, potentially increasing the stiffness of the material.
-
Plasticizing Effect: Some co-stabilizers, like epoxidized oils, can also have a plasticizing effect, which might slightly decrease the hardness and tensile strength but improve flexibility.[8]
-
Interaction with Polymer Matrix: The degree of interaction between the stabilizer and the polymer matrix can also affect the final mechanical properties.
Frequently Asked Questions (FAQs)
What is the primary mechanism of thermal degradation in DOP-plasticized PVC?
The thermal degradation of PVC primarily proceeds via a "zipper" dehydrochlorination mechanism.[9] This process involves the elimination of hydrogen chloride (HCl) from the polymer backbone, leading to the formation of conjugated polyene sequences. These polyenes are strong chromophores and are responsible for the characteristic yellowing and eventual browning of the polymer. The released HCl can also act as a catalyst, further accelerating the degradation process.
How do heat stabilizers work to improve the thermal stability of PVC?
Heat stabilizers protect PVC from thermal degradation through several mechanisms:[1]
-
HCl Scavenging: They neutralize the HCl that is released during dehydrochlorination, preventing its catalytic effect.
-
Substitution of Labile Chlorine Atoms: They replace the unstable chlorine atoms (e.g., at allylic sites) on the PVC chain with more stable groups, thus inhibiting the initiation of the "zipper" reaction.
-
Reaction with Free Radicals: Some stabilizers can interrupt radical chain reactions that contribute to degradation.
-
Disruption of Conjugated Double Bonds: Certain stabilizers can react with the growing polyene sequences, thus reducing the color formation.
What are the most common types of heat stabilizers for DOP-plasticized PVC?
The most common heat stabilizers for DOP-plasticized PVC include:
-
Mixed Metal Stabilizers: These are synergistic mixtures, most commonly of calcium and zinc stearates (Ca/Zn).[4][7][10] Barium-zinc and magnesium-zinc systems are also used.[10]
-
Organotin Stabilizers: These are highly effective stabilizers, such as methyltin, butyltin, and octyltin mercaptides, known for providing excellent heat stability and transparency.[1][10]
-
Lead-Based Stabilizers: While very effective and low-cost, their use is declining due to toxicity and environmental concerns.[10]
-
Organic-Based Stabilizers (OBS): These are newer, non-metallic stabilizers that are gaining traction as more environmentally friendly alternatives.[11]
-
Co-stabilizers: These are often used in conjunction with primary stabilizers and include epoxidized soybean oil (ESBO) and phosphites.[10]
What is the synergistic effect of Ca/Zn stearate stabilizers?
In a Ca/Zn stearate system, the zinc stearate provides good initial color by rapidly substituting the labile chlorine atoms on the PVC chain. However, the byproduct, zinc chloride (ZnCl₂), is a Lewis acid that can catalyze rapid degradation. The calcium stearate then comes into play by reacting with the ZnCl₂ to regenerate zinc stearate and form calcium chloride (CaCl₂), which is a less aggressive Lewis acid. Calcium stearate also acts as a long-term HCl scavenger. This synergistic interaction provides both good early color and long-term stability.[4][6][7]
Can alternative plasticizers to DOP improve thermal stability?
Yes, some alternative plasticizers have been shown to improve the thermal stability of PVC compared to DOP. For instance, polymeric plasticizers, due to their higher molecular weight, exhibit lower volatility and migration and can enhance the thermal stability of PVC.[12][13] Certain bio-based plasticizers have also demonstrated improved thermal stability.[14]
Quantitative Data on Thermal Stability Improvement
The following tables summarize the effect of different stabilizers on the thermal properties of DOP-plasticized PVC, as determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Table 1: Effect of Heat Stabilizers on the Onset Decomposition Temperature (Tonset) of DOP-Plasticized PVC (TGA Data)
| Formulation | Tonset (°C) | Reference(s) |
| PVC + DOP (Unstabilized) | ~276 | [11] |
| PVC + DOP + Lead Stabilizer | ~295 | [11] |
| PVC + DOP + Ca/Zn Stabilizer | ~293 | [11] |
| PVC + DOP + Organic Based Stabilizer (OBS) | ~297 | [11] |
| PVC + DOP + Organotin Stabilizer | >300 | [15][16] |
| PVC + DOP + La-doped MgAl-LDH Stabilizer | ~274 | [17] |
| PVC + DOP + Ca/La-doped MgAl-LDH Stabilizer | ~281 | [17][18] |
Table 2: Effect of Plasticizers on the Glass Transition Temperature (Tg) of PVC (DSC Data)
| Formulation | Tg (°C) | Reference(s) |
| Unplasticized PVC | ~77-83 | [13] |
| PVC + DOP | -10 to -50.5 | [12][13] |
| PVC + Polymeric Plasticizer | ~7 | [12] |
| PVC + Methyl Oleate | Varies with concentration | [19] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and compositional analysis of the polymer by measuring the weight change as a function of temperature. This protocol is based on the principles outlined in ASTM E1131.[10][20][21][22]
Materials and Equipment:
-
Thermogravimetric Analyzer
-
Microbalance
-
Sample pans (platinum or aluminum)
-
DOP-plasticized polymer samples (5-10 mg)
-
Inert gas (Nitrogen) and reactive gas (Air or Oxygen) cylinders with regulators
Procedure:
-
Sample Preparation: Cut a small, representative sample of the polymer (5-10 mg).
-
Instrument Setup:
-
Tare the empty sample pan.
-
Place the sample in the pan and record the initial weight.
-
Place the pan in the TGA furnace.
-
-
Experimental Parameters:
-
Purge Gas: Start with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min.
-
Heating Rate: A typical heating rate is 10°C/min or 20°C/min.
-
Temperature Program:
-
Heat the sample from ambient temperature to a desired upper temperature (e.g., 600°C) at the set heating rate under nitrogen. This will determine the weight loss due to volatilization of the plasticizer and dehydrochlorination of the polymer.
-
At 600°C, switch the purge gas to air or oxygen while holding the temperature constant or continuing to heat (e.g., to 800°C). This will induce the combustion of any carbonaceous residue.
-
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
The onset of decomposition is often taken as the temperature at which 5% weight loss occurs (Td5%).
-
The derivative of the weight loss curve (DTG) can be plotted to identify the temperatures of maximum rates of decomposition.
-
The final residue corresponds to the inorganic filler content.
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the transition temperatures, such as the glass transition temperature (Tg), and enthalpies of fusion and crystallization of the polymer. This protocol is based on the principles of ASTM D3418.[1][2][23][24][25]
Materials and Equipment:
-
Differential Scanning Calorimeter
-
Sample pans and lids (aluminum)
-
Crimper for sealing pans
-
DOP-plasticized polymer samples (5-10 mg)
-
Inert gas (Nitrogen) cylinder with regulator
Procedure:
-
Sample Preparation:
-
Cut a small, uniform piece of the polymer sample (5-10 mg).
-
Place the sample in a DSC pan and seal it with a lid using the crimper.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty sealed reference pan in the DSC cell.
-
-
Experimental Parameters:
-
Purge Gas: Use nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from a low temperature (e.g., -80°C) to a temperature above its expected melting point (e.g., 200°C) at a controlled rate (e.g., 10°C/min). This scan erases the thermal history of the sample.
-
Cooling Scan: Cool the sample from the high temperature back to the starting low temperature at a controlled rate (e.g., 10°C/min).
-
Second Heating Scan: Heat the sample again at the same controlled rate. The data from this scan is typically used for analysis.
-
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
The glass transition temperature (Tg) is observed as a step change in the baseline of the DSC curve. It is typically reported as the midpoint of this transition.
-
Melting and crystallization peaks are observed as endothermic and exothermic events, respectively.
-
Oven Aging Test
Objective: To evaluate the relative thermal stability of polymer compositions by observing discoloration after exposure to elevated temperatures for various durations. This protocol is based on ASTM D2115.[26][27][28]
Materials and Equipment:
-
Forced-air circulating oven with precise temperature control
-
Polymer sheet or molded specimens of uniform thickness
-
Timer
-
Colorimeter or spectrophotometer (optional, for quantitative color measurement)
Procedure:
-
Sample Preparation: Prepare several identical specimens of the polymer compound.
-
Oven Setup: Preheat the oven to the desired test temperature (e.g., 180°C or 200°C). Ensure uniform temperature throughout the oven.
-
Exposure:
-
Place the specimens in the oven, ensuring they are not in contact with each other.
-
Remove specimens at predetermined time intervals (e.g., 15, 30, 45, 60, 90, 120 minutes).
-
-
Evaluation:
-
Visually assess the color of the specimens at each time interval, comparing them to an unaged control sample. Note the time at which the first signs of discoloration appear and the progression of color change.
-
For a more quantitative assessment, use a colorimeter to measure the yellowness index or other color coordinates.
-
The "stability time" can be defined as the time required for the sample to reach a certain level of discoloration (e.g., turning black).
-
Visualizations
Thermal Degradation and Stabilization Pathway of PVC
The following diagram illustrates the key steps in the thermal degradation of PVC and the points at which heat stabilizers intervene.
Caption: PVC thermal degradation and stabilization mechanism.
Experimental Workflow for Evaluating Thermal Stabilizers
This workflow outlines the typical experimental process for assessing the effectiveness of a new heat stabilizer in a DOP-plasticized polymer formulation.
References
- 1. atslab.com [atslab.com]
- 2. img.antpedia.com [img.antpedia.com]
- 3. researchgate.net [researchgate.net]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. img.antpedia.com [img.antpedia.com]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. scielo.br [scielo.br]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. store.astm.org [store.astm.org]
- 21. kalite.com [kalite.com]
- 22. infinitalab.com [infinitalab.com]
- 23. store.astm.org [store.astm.org]
- 24. webstore.ansi.org [webstore.ansi.org]
- 25. apandales4.wordpress.com [apandales4.wordpress.com]
- 26. standards.iteh.ai [standards.iteh.ai]
- 27. ASTM D2115 "Standard Practice for Oven Heat Stability of Poly(Vinyl Chloride) Compositions" | NBCHAO [en1.nbchao.com]
- 28. scribd.com [scribd.com]
Troubleshooting peak tailing and broadening in dioctyl phthalate chromatography
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering peak tailing and broadening issues during the chromatographic analysis of dioctyl phthalate (DOP).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing and broadening for this compound (DOP) in chromatography?
Peak tailing and broadening for DOP in both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can stem from several factors, broadly categorized as chemical interactions and physical or system-related issues.
-
Chemical Causes: These are often specific to DOP or other polar analytes in the sample. A primary cause is the interaction of phthalates with active sites, such as residual silanol groups on silica-based columns or in the GC inlet liner.[1][2] Sample overload, where the concentration of DOP is too high for the column's capacity, can also lead to peak distortion.[1]
-
Physical and System-Related Causes: If all peaks in the chromatogram, including the solvent peak, exhibit tailing, the issue is likely physical.[1] This can include a poor column installation, leaks in the system (e.g., septum, ferrule, or fittings), or a void at the head of the column.[1][3] Excessive extra-column volume from long or wide-diameter tubing can also contribute to band broadening.[4]
Q2: How can I differentiate between chemical and physical causes of peak tailing for my DOP analysis?
A systematic initial assessment of your chromatogram can help pinpoint the root cause:
-
Examine all peaks: If every peak in the chromatogram, including the solvent front, shows tailing or broadening, the problem is likely related to the physical setup of your chromatography system.[1] This points towards issues like improper column installation, system leaks, or extra-column band broadening.[1][4]
-
Analyze analyte-specific issues: If only the DOP peak, and perhaps other polar analytes, are tailing while non-polar compounds have good peak shape, the issue is more likely chemical in nature.[1] This suggests specific interactions between DOP and the stationary phase or other active sites in the system.[1]
Troubleshooting Guides
HPLC Analysis of this compound
Issue: My DOP peak is tailing or broadening in my HPLC analysis.
This guide provides a step-by-step approach to troubleshooting peak shape issues in HPLC.
Troubleshooting Workflow for HPLC Peak Tailing and Broadening
Caption: Troubleshooting workflow for HPLC peak tailing and broadening.
| Potential Cause | Recommended Solution |
| Secondary Interactions | Interactions between DOP and residual silanol groups on the column can cause peak tailing.[2] Using a well-end-capped column or adjusting the mobile phase pH can mitigate these effects. For basic compounds, lowering the pH to around 2-3 can help.[2][5] |
| Column Overload | Injecting a sample that is too concentrated can saturate the stationary phase. Dilute the sample or reduce the injection volume.[6] |
| Mismatched Injection Solvent | If the sample is dissolved in a solvent significantly stronger than the mobile phase, peak distortion can occur.[7][8] It is best practice to dissolve the sample in the initial mobile phase whenever possible.[7] |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening. Use tubing with a smaller internal diameter (e.g., 0.125 mm) and keep it as short as possible.[4] |
| Column Contamination/Degradation | Accumulation of matrix components or degradation of the stationary phase can cause peak shape issues. Try flushing the column with a strong solvent. If performance does not improve, the column may need to be replaced.[6] |
| Column Void | A void at the head of the column can cause the sample band to spread, resulting in distorted peaks for all analytes.[1] If a void is suspected, the column may need to be replaced.[9] |
GC Analysis of this compound
Issue: My DOP peak is tailing or broadening in my GC analysis.
This guide provides a step-by-step approach to troubleshooting peak shape issues in GC.
Troubleshooting Workflow for GC Peak Tailing and Broadening
Caption: Troubleshooting workflow for GC peak tailing and broadening.
| Potential Cause | Recommended Solution |
| Active Sites | Phthalates can interact with active silanol groups in the GC inlet liner or at the head of the column.[1] Using a fresh, deactivated liner or trimming 10-20 cm from the front of the column can resolve this issue.[1][3] |
| Improper Column Installation | An incorrectly installed column can create dead volume. Ensure the column is cut cleanly at a 90-degree angle and inserted to the correct depth in both the inlet and detector.[3] |
| System Leaks | Leaks at the injection port septum or ferrule can disrupt the carrier gas flow and cause peak distortion.[1] Regularly check for and address any leaks. |
| Column Overload | Injecting too much sample can lead to peak distortion. Try diluting your sample to see if the peak shape improves.[1] |
| Column Contamination | Severe contamination of the stationary phase, particularly at the column inlet, can cause all peaks to tail.[1] Regular inlet maintenance, including replacing the liner, septum, and O-rings, can prevent this. |
| Carrier Gas Flow Rate | An unoptimized carrier gas flow rate can lead to peak broadening. The optimal flow rate will provide a balance between analysis time and resolution.[10][11] |
Experimental Protocols
Protocol 1: Column Flushing Procedure for HPLC
This protocol is intended for flushing a contaminated reversed-phase HPLC column to improve peak shape.
Materials:
-
HPLC-grade water
-
HPLC-grade isopropanol
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade dichloromethane (if compatible with your system and column)
-
HPLC system
Procedure:
-
Disconnect the column from the detector. This prevents contaminants from being flushed into the detector cell.
-
Flush with a series of solvents in order of decreasing polarity. A typical sequence is:
-
HPLC-grade water for 20-30 column volumes.
-
Isopropanol for 20-30 column volumes.
-
Dichloromethane (if compatible) for 20-30 column volumes.
-
Isopropanol for 20-30 column volumes.
-
HPLC-grade water for 20-30 column volumes.
-
Your mobile phase without buffer salts for 20-30 column volumes.
-
-
Equilibrate the column with your mobile phase. Reconnect the column to the detector and run your mobile phase through the system until a stable baseline is achieved.
-
Inject a standard to check performance. Assess the peak shape of your DOP standard to determine if the flushing procedure was successful.
Protocol 2: GC Inlet Maintenance
Regular maintenance of the GC inlet is crucial for preventing peak tailing caused by active sites and contamination.
Materials:
-
New, deactivated inlet liner
-
New septum
-
New O-rings (if applicable)
-
Forceps
-
Lint-free gloves
Procedure:
-
Cool the GC inlet and oven.
-
Turn off the carrier gas flow to the inlet.
-
Carefully remove the septum nut and the old septum.
-
Remove the inlet liner. Use forceps to gently pull the liner out of the injection port.
-
Inspect the inlet for any visible contamination. If necessary, clean the inlet according to the manufacturer's instructions.
-
Install the new O-ring (if applicable) and the new, deactivated liner.
-
Install the new septum and tighten the septum nut. Do not overtighten.
-
Restore the carrier gas flow and check for leaks using an electronic leak detector.
-
Heat the inlet to the operating temperature and allow it to equilibrate.
-
Condition the new liner and septum by running a blank temperature program or holding the system at a high temperature for a short period.
Quantitative Data Summary
Table 1: Recommended HPLC and GC Column Types for Phthalate Analysis
| Chromatography Type | Recommended Column Chemistries | Key Considerations |
| HPLC | C18, Phenyl-Hexyl[4] | Phenyl-Hexyl columns can offer alternative selectivity for phthalate isomers through π-π interactions.[4] |
| GC | Rtx-440, Rxi-XLB, Rxi-5ms, Rtx-50, Rxi-35Sil MS[12] | The choice of stationary phase will impact selectivity and resolution. Low-bleed columns are recommended, especially for MS detection.[12] |
Table 2: General HPLC and GC Operating Parameters for this compound Analysis
| Parameter | HPLC | GC |
| Mobile Phase/Carrier Gas | Acetonitrile/water or Methanol/water mixtures[4] | Helium or Hydrogen |
| Flow Rate | Typically 1.0 mL/min for a 4.6 mm ID column[1] | Optimal flow rate should be determined experimentally to balance resolution and analysis time.[10] |
| Temperature | 30-50°C can be explored to optimize separation[4] | A temperature program is typically used to elute a range of phthalates. |
| Detection | UV at 230 nm[13] | Mass Spectrometry (MS) or Flame Ionization Detector (FID) |
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. benchchem.com [benchchem.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. uhplcs.com [uhplcs.com]
- 7. lcms.cz [lcms.cz]
- 8. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. scribd.com [scribd.com]
- 11. The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 13. HPLC Determination of Phthalates in Cosmetics | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing Catalytic Synthesis of Dioctyl Phthalate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the catalytic synthesis of dioctyl phthalate (DOP).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of DOP, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the reaction conversion low or the reaction time excessively long?
Possible Causes:
-
Inefficient Catalyst: The chosen catalyst may have low activity, or the catalyst concentration may be suboptimal. Conventional catalysts like sulfuric acid can lead to longer reaction times and the formation of byproducts.[1]
-
Inadequate Temperature: The reaction temperature may be too low for the specific catalyst being used. Different catalysts have different optimal temperature ranges for maximum activity.[2]
-
Inefficient Water Removal: The esterification reaction is reversible. If the water produced during the reaction is not effectively removed, the equilibrium will shift back towards the reactants, limiting the conversion.[2][3]
-
Improper Molar Ratio of Reactants: An incorrect molar ratio of phthalic anhydride (PA) to 2-ethylhexanol (2-EH) can limit the completion of the reaction.
Solutions:
-
Catalyst Selection and Optimization:
-
Consider using more active catalysts such as tetra-n-butyltitanate (TnBT) or solid acid catalysts like Al-MCM-41, which have demonstrated high conversion rates in shorter reaction times.[1][4]
-
Acid functionalized ionic liquids are a promising environmentally friendly alternative that can be reused multiple times without significant loss of activity.[5]
-
Optimize the catalyst concentration. Studies have shown that increasing the catalyst amount can accelerate the reaction rate.[4]
-
-
Temperature Control:
-
Ensure the reaction is carried out within the optimal temperature range for your chosen catalyst. For example, acid catalysts typically require 140-165°C, while amphoteric catalysts may need 200-250°C.[2]
-
-
Efficient Water Removal:
-
Reactant Ratio:
-
Use a slight excess of 2-ethylhexanol to ensure the complete conversion of phthalic anhydride.
-
Logical Relationship: Troubleshooting Low Conversion
Caption: Troubleshooting logic for low DOP synthesis conversion.
Question 2: Why is the final product discolored?
Possible Causes:
-
Catalyst-Induced Side Reactions: Some catalysts, particularly strong mineral acids like sulfuric acid, can promote side reactions that produce colored impurities.[3]
-
High Reaction Temperature: Exceeding the optimal reaction temperature can lead to the thermal degradation of reactants or products, resulting in discoloration.[1]
-
Impurities in Reactants: The purity of the initial phthalic anhydride and 2-ethylhexanol can affect the color of the final product.[6]
Solutions:
-
Catalyst Choice:
-
Utilize catalysts that are known to produce a cleaner product, such as titanate catalysts or solid acid catalysts.[1]
-
-
Temperature Management:
-
Carefully control the reaction temperature to avoid exceeding the recommended range.[1]
-
-
Purification:
Question 3: How can I improve the purity of the final DOP product?
Possible Causes of Impurity:
-
Unreacted Starting Materials: Incomplete conversion will leave unreacted phthalic anhydride and 2-ethylhexanol in the product mixture.
-
Catalyst Residue: The catalyst needs to be completely removed after the reaction.
-
Byproducts: Side reactions can lead to the formation of impurities such as phthalide, which can affect the product's UV absorbance.[7]
Solutions:
-
Post-Reaction Neutralization: After the esterification is complete, neutralize the acidic catalyst and any unreacted phthalic anhydride with an alkaline solution, such as dilute sodium hydroxide.[6]
-
Excess Alcohol Removal: Distill off the excess 2-ethylhexanol under reduced pressure.[1][9]
-
Washing: Wash the organic layer with water to remove any remaining salts from the neutralization step.[6]
-
Adsorbent Treatment: Use activated carbon, silica gel, or diatomaceous earth to remove specific impurities like phthalide and improve the UV absorbance profile of the DOP.[7][8]
-
Filtration: Filter the final product to remove any solid particles, such as catalyst residues or adsorbents.[1][6]
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for DOP synthesis? A1: Commonly used catalysts include sulfuric acid, p-toluenesulfonic acid, titanates (e.g., tetra-n-butyltitanate), zinc oxide, and various solid acid catalysts like metal(IV) tungstates and Al-MCM-41 molecular sieves.[1][3][4][10] Acid functionalized ionic liquids are also emerging as a recyclable and efficient option.[5]
Q2: What is the typical reaction mechanism for DOP synthesis? A2: The synthesis of DOP is a two-step esterification process. First, phthalic anhydride reacts with one molecule of 2-ethylhexanol to form a monoester. This step is relatively fast. The second step, which is slower and reversible, involves the reaction of the monoester with a second molecule of 2-ethylhexanol to form the diester (DOP) and water.[11]
Q3: How can the catalyst be separated from the reaction mixture? A3: For homogeneous catalysts like sulfuric acid, neutralization with an alkaline solution followed by washing is the standard procedure. Solid acid catalysts can be more easily separated by filtration.[3] Some catalysts, like tetra-n-butyltitanate, can be hydrolyzed to form a solid that is easily filtered off.[12]
Q4: What is a typical molar ratio of reactants for DOP synthesis? A4: To ensure complete conversion of phthalic anhydride, an excess of 2-ethylhexanol is typically used. A common molar ratio of phthalic anhydride to 2-ethylhexanol is around 1:2.[1] However, optimization studies have explored ratios up to 1:9 to maximize yield.[13]
Data Presentation
Table 1: Comparison of Different Catalysts for DOP Synthesis
| Catalyst | Reaction Time (hours) | Phthalic Anhydride Conversion (%) | Reference |
| Al-MCM-41 (Si/Al=40) | 4 | 98.45 | [4] |
| Tetra-n-butyltitanate (TnBT) | 2 | ~100 | [12] |
| Aluminum oxide/sodium hydroxide | 3 | ~100 | [12] |
| 1-methyl-3-(3-sulfopropyl)-imidazolium hydrogen sulfate (ionic liquid) | Not Specified | 98 | [5] |
Table 2: Optimized Reaction Parameters for High Yield
| Parameter | Optimized Value | Resulting Yield (%) | Reference |
| Reaction Time | 83 minutes | 93.7 | [13] |
| Catalyst Amount | 9 (%wt) | 93.7 | [13] |
| 2-EH to PA Molar Ratio | 9 | 93.7 | [13] |
Experimental Protocols
General Protocol for Catalytic Synthesis of this compound
This protocol provides a general methodology. Specific quantities and conditions should be optimized based on the chosen catalyst and desired scale.
Experimental Workflow: DOP Synthesis and Purification
References
- 1. tsijournals.com [tsijournals.com]
- 2. mohebbaspar.com [mohebbaspar.com]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. Catalytic Synthesis of this compound over Al-MCM-41 Molecular Sieves | Scientific.Net [scientific.net]
- 5. researchgate.net [researchgate.net]
- 6. mohebbaspar.com [mohebbaspar.com]
- 7. EP3004046A1 - Method for purifying this compound - Google Patents [patents.google.com]
- 8. CN105308017A - Method for purifying this compound - Google Patents [patents.google.com]
- 9. CN104072372A - Preparation method of this compound (DOP) - Google Patents [patents.google.com]
- 10. jctmixingequipment.com [jctmixingequipment.com]
- 11. researchgate.net [researchgate.net]
- 12. tsijournals.com [tsijournals.com]
- 13. sciforum.net [sciforum.net]
Technical Support Center: Minimizing Dioctyl Phthalate (DOP) Background Contamination in Trace Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background contamination during the trace analysis of dioctyl phthalate (DOP), also known as di(2-ethylhexyl) phthalate (DEHP).
Troubleshooting Guides
Issue 1: High Levels of DOP Detected in Laboratory Blanks
High levels of DOP in your laboratory blanks are a common issue and can originate from various sources within the laboratory environment.[1]
Symptoms:
-
Consistent detection of DOP in solvent blanks or procedural blanks.
-
Inability to achieve a clean baseline in analytical instrumentation (GC-MS, LC-MS).
Possible Causes & Solutions:
| Cause | Solution |
| Contaminated Solvents and Reagents | Use high-purity, phthalate-free or LC-MS grade solvents.[2][3][4] Test new solvent lots by concentrating a large volume and analyzing for DOP.[5] Consider redistilling solvents in all-glass apparatus for ultra-trace analysis.[2][6] |
| Leaching from Laboratory Consumables | Avoid plastic consumables wherever possible.[5] Use glassware or stainless steel instead of plastic.[1] If plastics are necessary, use items certified as "phthalate-free".[7][8][9] Be aware that even "phthalate-free" plastics can sometimes be a source of contamination.[5] |
| Improperly Cleaned Glassware | Implement a rigorous glassware cleaning protocol. Residues from previous experiments or cleaning agents can introduce phthalates.[10] |
| Contamination from Laboratory Environment | DOP is present in many common laboratory items like flooring, paints, and cables.[2] Maintain a clean workspace and minimize dust.[6] Prepare samples in a clean hood with HEPA filtration.[2] |
| Personal Care Products | Cosmetics, lotions, and other personal care products can contain phthalates. Analysts should avoid using these products before and during sample preparation.[5] |
| Laboratory Gloves | Polyvinyl chloride (PVC) or vinyl gloves are a major source of DOP contamination.[6][10] Use nitrile or latex gloves, which contain significantly lower or negligible amounts of phthalates.[10] |
Issue 2: Sample-to-Sample Carryover Contamination
Carryover of DOP from a high-concentration sample to subsequent analyses can lead to inaccurate quantification in low-level samples.[1][5]
Symptoms:
-
Detection of DOP in a blank sample that was run immediately after a high-concentration sample or standard.
-
Decreasing but still detectable levels of DOP in a series of blank injections following a high-concentration sample.
Possible Causes & Solutions:
| Cause | Solution |
| Injector Port Contamination | Ensure the GC injection port is set to a sufficiently high temperature to prevent condensation of DOP. Regularly clean or replace the injection port liner and bake out the injection port.[1] |
| Autosampler Syringe Contamination | Increase the number of solvent washes for the autosampler syringe between injections.[1] Use a sequence of different polarity solvents for washing.[1] |
| Contaminated Transfer Lines | Phthalates can leach from plastic components within the analytical instrument, such as solvent lines.[10] Replace plastic tubing with PEEK or stainless steel.[1] |
| Shared Glassware | Use dedicated glassware for high-concentration standards and samples to avoid cross-contamination.[1][5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of this compound (DOP) contamination in a laboratory?
A1: DOP is a ubiquitous environmental contaminant and is commonly found in laboratory settings.[11] Major sources include:
-
Plastic Materials: Many laboratory consumables are made from plastics containing DOP as a plasticizer. This includes tubing (especially PVC), pipette tips, vials, vial caps, and gloves.[10][11][12]
-
Solvents and Reagents: Even high-purity solvents can contain trace amounts of DOP.[2][13]
-
Laboratory Air and Dust: DOP can be present in laboratory air and dust, originating from building materials, furniture, and equipment.[6]
-
Improperly Cleaned Glassware: Residual DOP from previous analyses or from cleaning materials can contaminate glassware.[10]
Q2: I'm seeing a peak at m/z 149 in my mass spectrum. Could this be related to DOP contamination?
A2: Yes, a characteristic fragment ion of phthalates, the protonated phthalic anhydride, is often observed at a mass-to-charge ratio (m/z) of 149 in mass spectrometry.[11] This is a strong indicator of phthalate contamination, including DOP.
Q3: Are "phthalate-free" laboratory consumables completely safe to use for trace DOP analysis?
A3: While consumables certified as "phthalate-free" are a much better choice, it is still best practice to minimize the use of any plastic materials for ultra-trace analysis.[5][7][8] Cross-contamination can still occur during manufacturing, packaging, or within the laboratory environment.[5][12] It is recommended to rinse even "phthalate-free" plasticware with a high-purity solvent before use.[1]
Q4: How often should I run a laboratory blank?
A4: It is crucial to run a laboratory reagent blank with every batch of samples.[1][5] This procedural blank should be subjected to the entire sample preparation process to accurately assess the level of contamination introduced during handling and analysis.[5]
Q5: What type of gloves should I use to minimize DOP contamination?
A5: The choice of laboratory gloves is critical. Avoid using polyvinyl chloride (PVC) or vinyl gloves, as they are a significant source of DOP leaching.[6][10] Nitrile or latex gloves are recommended as they contain much lower or negligible levels of phthalates.[10]
Data Presentation
Table 1: Reported Leaching of Phthalates from Laboratory Consumables
| Laboratory Consumable | Phthalate Detected | Maximum Leaching Level (µg/cm²) |
| Pipette Tips | Diethylhexyl phthalate (DEHP/DOP) | 0.36[12][14][15] |
| Diisononyl phthalate (DINP) | 0.86[12][14][15] | |
| Plastic Filter Holders (PTFE) | Dibutyl phthalate (DBP) | 2.49[12][14][15] |
| Plastic Filter Holders (Regenerated Cellulose) | Dibutyl phthalate (DBP) | 0.61[12][14][15] |
| Plastic Filter Holders (Cellulose Acetate) | Dimethyl phthalate (DMP) | 5.85[12][14][15] |
| Parafilm® | Diethylhexyl phthalate (DEHP/DOP) | 0.50[12][14][15] |
Experimental Protocols
Protocol 1: Rigorous Glassware Cleaning for Trace Phthalate Analysis
Objective: To clean laboratory glassware to a level suitable for trace DOP analysis, minimizing background contamination.[1]
Materials:
-
Phosphate-free laboratory detergent
-
Tap water
-
Deionized water
-
High-purity, phthalate-free acetone
-
High-purity, phthalate-free hexane
-
Muffle furnace
Procedure:
-
Pre-rinse: Immediately after use, rinse the glassware three times with the solvent that was last used in it.[1]
-
Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent in hot water.
-
Tap Water Rinse: Rinse thoroughly with tap water.
-
Deionized Water Rinse: Rinse three to five times with deionized water.
-
Solvent Rinse: Rinse the glassware three times with high-purity acetone, followed by three rinses with high-purity hexane.[1]
-
Drying and Baking: Allow the glassware to air dry in a clean environment. Once dry, place the glassware in a muffle furnace and bake at 450°C for at least 2 hours.[1]
-
Storage: After cooling, cover the openings of the glassware with pre-cleaned aluminum foil and store in a clean, dust-free cabinet.[1]
Protocol 2: Preparation of a Laboratory Procedural Blank
Objective: To prepare a blank sample that undergoes the entire analytical procedure to monitor for contamination introduced during sample preparation and analysis.[5]
Procedure:
-
Solvent Measurement: Using scrupulously cleaned glassware, measure the same volumes of all solvents that would be used for a real sample.[1]
-
Reagent Addition: Add all reagents in the same quantities and order as for a real sample.[1]
-
Extraction and Concentration: Perform all extraction, cleanup, and concentration steps exactly as you would for a sample.[1]
-
Final Volume: Bring the blank sample to the same final volume as a real sample extract.[1]
-
Analysis: Analyze the procedural blank using the same instrumental method as the samples.
Visualizations
Caption: Common pathways of DOP contamination in laboratory analysis.
Caption: A logical workflow for troubleshooting high DOP background.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography & Spectroscopy Reagents [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. labcon.com [labcon.com]
- 8. labcon.com [labcon.com]
- 9. universalbiologicals.com [universalbiologicals.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. research.thea.ie [research.thea.ie]
- 13. A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Strategies for the Removal of Dioctyl Phthalate (DOP) from Contaminated Soil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in experiments for the removal of dioctyl phthalate (DOP) from contaminated soil.
Troubleshooting Guides
Bioremediation Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no DOP degradation | Inappropriate microbial consortium | - Isolate and screen for indigenous DOP-degrading microorganisms from the contaminated site. - Consider bioaugmentation with known DOP-degrading bacterial strains such as Gordonia sp., Bacillus sp., Arthrobacter sp., or Rhodococcus sp.[1][2] - Ensure the microbial culture is viable and in the exponential growth phase before inoculation. |
| Suboptimal environmental conditions | - pH: Adjust soil pH to the optimal range for the microbial consortium (typically 6.0-7.5).[3] - Temperature: Maintain the optimal temperature for microbial activity (e.g., 30°C).[3] - Moisture: Ensure adequate soil moisture content (e.g., 40-60% of water holding capacity) to support microbial life. - Nutrients: Amend the soil with a proper C:N:P ratio to support microbial growth. | |
| Low bioavailability of DOP | - DOP is hydrophobic and can strongly adsorb to soil organic matter. - Consider the use of surfactants or biosurfactants to increase the bioavailability of DOP to microorganisms. | |
| Presence of inhibitory substances | - Co-contaminants such as heavy metals can inhibit microbial activity. - Analyze the soil for the presence of other toxic compounds and consider a pre-treatment step if necessary. | |
| Accumulation of intermediate metabolites | Incomplete degradation pathway | - The microbial consortium may lack the necessary enzymes to completely mineralize DOP. For example, some strains might only break down DOP to phthalic acid.[2] - Analyze for intermediate products like mono-n-octyl phthalate, phthalic acid, and protocatechuic acid using GC-MS.[1][4] - Consider using a microbial consortium with diverse metabolic capabilities or strains known for complete degradation.[4] |
Phytoremediation Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| Poor plant growth or signs of toxicity | High DOP concentration | - Phytoremediation is most effective for low to moderate levels of contamination.[5][6] - Test different plant species to find tolerant varieties.[7][8] - Consider diluting the contaminated soil with clean soil if feasible. |
| Unsuitable plant species | - Select plant species that are known to be tolerant to and accumulate phthalates, such as certain grasses, poplars, willows, or Plantago major.[5][9] - Ensure the chosen plant species is adapted to the local climate and soil conditions.[5] | |
| Nutrient deficiency | - The presence of contaminants can affect nutrient availability. - Amend the soil with appropriate fertilizers to support healthy plant growth.[6] | |
| Low DOP removal efficiency | Limited root zone contact | - The effectiveness of phytoremediation is limited to the depth of the plant's root system.[5] - For deeper contamination, consider using deep-rooted plants like poplar or willow trees.[5] |
| Low bioavailability of DOP | - As with bioremediation, DOP's hydrophobicity can limit its uptake by plants. - The use of soil amendments that can enhance the bioavailability of DOP to plants may be beneficial. | |
| Insufficient time for accumulation | - Phytoremediation is a slower process compared to other remediation techniques.[5] - Allow for a sufficient growth period for the plants to accumulate DOP. Multiple planting and harvesting cycles may be necessary.[10] |
Physicochemical Remediation (Chemical Oxidation) Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| Low DOP degradation efficiency | Inappropriate oxidant or dosage | - Common oxidants for DOP include Fenton's reagent (H₂O₂ + Fe²⁺), persulfate, and permanganate.[11][12] - Conduct bench-scale tests to determine the most effective oxidant and the optimal dosage for your specific soil matrix.[13] - High soil organic matter and carbonate content can consume the oxidant, reducing its effectiveness against DOP.[14] |
| Suboptimal pH | - The efficiency of many chemical oxidation processes is pH-dependent. For instance, Fenton's reaction is most effective at a pH of around 3-4.[12] - Adjust the soil pH to the optimal range for the chosen oxidant. | |
| Poor mixing and contact | - The oxidant must be in direct contact with the DOP to be effective.[15] - Ensure thorough mixing of the oxidant with the contaminated soil. For in-situ applications, consider injection and recirculation techniques.[15] | |
| Presence of scavenging compounds | - Other organic matter or reduced minerals in the soil can compete for the oxidant, reducing the amount available to degrade DOP.[14] | |
| Contaminant concentration rebound | Incomplete treatment | - The initial oxidant dose may not have been sufficient to degrade all the DOP. - A second or third application of the oxidant may be necessary.[15] |
| Desorption of DOP from soil particles | - DOP that was initially sorbed to soil particles may slowly desorb over time, leading to an increase in the dissolved phase concentration. |
Frequently Asked Questions (FAQs)
Bioremediation FAQs
-
Q1: What is the typical timeframe for bioremediation of DOP-contaminated soil?
-
A1: The timeframe for bioremediation can vary significantly depending on the initial DOP concentration, soil type, microbial activity, and environmental conditions. It can range from several weeks to months. For example, one study reported 89.3% removal of 100 mg/kg DOP in soil by a bacterial consortium.[16] Another study using composting showed 69% and 92% removal after 7 and 30 days, respectively.[17]
-
-
Q2: Can I use a single bacterial strain for DOP bioremediation?
-
A2: While some single bacterial strains are capable of degrading DOP, a microbial consortium often provides more robust and complete degradation due to the synergistic metabolic activities of different species.[3] Some individual strains may only partially degrade DOP, leading to the accumulation of intermediates like phthalic acid.[2]
-
-
Q3: How do I monitor the progress of bioremediation?
Phytoremediation FAQs
-
Q1: What are the different mechanisms of phytoremediation for DOP?
-
A1: The primary mechanisms include:
-
Phytoextraction (Phytoaccumulation): The uptake of DOP from the soil and its accumulation in the plant tissues (roots, stems, leaves).[5][18]
-
Phytodegradation: The breakdown of DOP within the plant by metabolic processes.[5][6]
-
Rhizodegradation: The breakdown of DOP in the soil by microorganisms that are stimulated by the presence of the plant roots.[5]
-
-
-
Q2: What happens to the plants after they have accumulated DOP?
-
A2: Plants used for phytoextraction are harvested and typically need to be disposed of as hazardous waste. Incineration is a common method, which significantly reduces the volume of waste.[10]
-
-
Q3: Is phytoremediation a cost-effective method?
Physicochemical Remediation FAQs
-
Q1: What are the advantages of chemical oxidation for DOP remediation?
-
A1: Chemical oxidation can be a relatively rapid and effective method for destroying DOP in contaminated soil. It can be applied both in-situ (in place) and ex-situ (excavated soil).[15]
-
-
Q2: Are there any potential negative side effects of chemical oxidation?
-
A2: Yes, the addition of strong oxidants can alter the soil's physical and chemical properties, potentially impacting the native microbial communities. The reactions can also be exothermic, leading to an increase in soil temperature. It is crucial to carefully select the oxidant and dosage to minimize adverse effects.
-
-
Q3: How do I choose the right oxidant for my experiment?
-
A3: The choice of oxidant depends on factors such as the soil type, pH, DOP concentration, and the presence of other contaminants. Bench-scale treatability studies are highly recommended to compare the effectiveness of different oxidants (e.g., Fenton's reagent, persulfate, permanganate) under your specific site conditions.[13][19]
-
Quantitative Data Presentation
Table 1: Efficiency of Different Bioremediation Strategies for Phthalate Removal
| Remediation Method | Phthalate Type | Initial Concentration | Removal Efficiency (%) | Duration | Reference |
| Bacterial Consortium (LF) | DOP | 2000 mg/L (liquid culture) | 96.33 | - | [16] |
| Bacterial Consortium (LF) | DOP | 100 mg/kg (soil) | 89.3 | - | [16] |
| Bioaugmentation (Arthrobacter sp. & Rhodococcus sp.) | DOP | 500 mg/L (SBR) | >91 | - | [2] |
| Immobilized Bacillus sp. | DEHP | 5 mg/L | 91.9 | - | [1][20] |
| Composting (artificial compost) | DOP | - | 69 | 7 days | [17] |
| Composting (artificial compost) | DOP | - | 92 | 30 days | [17] |
Table 2: Efficiency of Phytoremediation for Phthalate Removal
| Plant Species | Phthalate Type | Removal Efficiency (%) | Comments | Reference |
| Helianthus annuus (Sunflower) | DOP | 78 | Presence of metals can reduce efficiency | [21] |
| Plantago major | DOP | 3.26 - 80.55 (leaves), 2.52 - 19.69 (roots) | Higher accumulation in leaves | [9] |
| Scenedesmus obliquus (Microalgae) | DiBP | 95.39 | Biodegradation is the primary removal pathway | [22] |
| Chlorella vulgaris (Microalgae) | DiBP | 94.78 | High adsorption and biodegradation efficiencies | [22] |
Table 3: Efficiency of Physicochemical Remediation for Phthalate Removal
| Remediation Method | Phthalate Type | Removal Efficiency (%) | Key Conditions | Reference |
| Electrochemical Oxidation | DEHP | 87.2 | Nb/BDD anode, 0.5 A, 120 min | [23][24] |
| NaOH-modified Biochar + Persulfate | DBP | >92 | pH=6, 0.8 g/L biochar, 1:1 molar ratio of DBP:PS | [25] |
| Chemical Oxidation (Hydrogen Peroxide) | DEHP | Toxicity reduction up to 94% | 2.5% H₂O₂ | [11] |
| Three-dimensional electrode | DOP | 81.41 (COD removal) | 36 V, 14 g/L activated carbon, pH 4, 80 min | [26] |
Experimental Protocols
Protocol 1: Microbial Degradation of DOP in Soil
-
Soil Preparation:
-
Collect soil samples from the contaminated site.
-
Air-dry the soil and sieve it through a 2 mm mesh to ensure homogeneity.
-
Artificially spike the soil with a known concentration of DOP (e.g., 100 mg/kg) dissolved in a suitable solvent (e.g., acetone). Allow the solvent to evaporate completely.
-
-
Inoculum Preparation:
-
Isolate DOP-degrading bacteria from the contaminated soil using an enrichment culture technique.[27]
-
Grow the selected bacterial consortium in a mineral salt medium (MSM) with DOP as the sole carbon source until the late exponential phase.
-
Harvest the bacterial cells by centrifugation and resuspend them in sterile saline solution to a desired optical density (e.g., OD₆₀₀ = 1.0).
-
-
Microcosm Setup:
-
Place a known amount of the DOP-spiked soil (e.g., 100 g) into sterile glass flasks.
-
Inoculate the soil with the prepared bacterial suspension.
-
Adjust the soil moisture content to 50-60% of its water holding capacity.
-
Set up a sterile control with autoclaved soil and an uninoculated control to account for abiotic degradation.
-
Incubate the flasks at an optimal temperature (e.g., 30°C) in the dark.[3]
-
-
Sampling and Analysis:
-
Collect soil samples at regular time intervals (e.g., 0, 7, 14, 21, 28 days).
-
Extract DOP and its metabolites from the soil using an appropriate solvent (e.g., a mixture of acetone and hexane).
-
Analyze the extracts using GC-MS to determine the concentration of DOP and identify degradation products.[3]
-
Protocol 2: Phytoremediation of DOP-Contaminated Soil
-
Plant Selection and Acclimatization:
-
Select a plant species known for its tolerance to and potential for phthalate uptake (e.g., Plantago major, sunflower, or a fast-growing grass species).[21][9]
-
Germinate seeds in uncontaminated soil or a suitable growth medium.
-
Once the seedlings are established, gradually acclimate them to low concentrations of DOP if necessary.
-
-
Experimental Setup:
-
Fill pots with a known weight of DOP-contaminated soil.
-
Transplant the healthy seedlings into the pots.
-
Include a control group of plants grown in uncontaminated soil and a control group of unplanted contaminated soil.
-
Maintain the plants in a greenhouse or a controlled environment with adequate light, water, and nutrients.
-
-
Monitoring and Harvesting:
-
Monitor the health and growth of the plants regularly.
-
After a predetermined growth period (e.g., 6-8 weeks), harvest the plants.
-
Separate the plants into roots and shoots.
-
-
Analysis:
-
Measure the biomass of the roots and shoots.
-
Extract DOP from the plant tissues and the soil samples from each pot.
-
Analyze the extracts using GC-MS to determine the concentration of DOP in the plants and the remaining concentration in the soil.
-
Protocol 3: Chemical Oxidation of DOP in Soil
-
Soil Preparation:
-
Prepare DOP-contaminated soil as described in Protocol 1.
-
-
Bench-Scale Treatability Study:
-
Place a known amount of contaminated soil (e.g., 50 g) into a series of glass beakers.
-
Prepare solutions of different oxidants (e.g., Fenton's reagent, activated persulfate) at various concentrations.
-
Add the oxidant solutions to the soil and mix thoroughly.[13]
-
Include a control with only water added to the soil.
-
Allow the reaction to proceed for a specific time (e.g., 24 hours), with occasional mixing.
-
-
Quenching the Reaction:
-
After the reaction time, quench any residual oxidant. For example, sodium thiosulfate can be used to quench persulfate.
-
-
Extraction and Analysis:
-
Extract the residual DOP from the treated soil samples.
-
Analyze the extracts by GC-MS to determine the final DOP concentration and calculate the removal efficiency.
-
Visualizations
DOP Biodegradation Pathway
Caption: Proposed aerobic degradation pathway of this compound (DOP).
Experimental Workflow for DOP Remediation Studies
Caption: General experimental workflow for studying DOP remediation in soil.
References
- 1. iwaponline.com [iwaponline.com]
- 2. Biochemical pathways and enhanced degradation of di-n-octyl phthalate (DOP) in sequencing batch reactor (SBR) by Arthrobacter sp. SLG-4 and Rhodococcus sp. SLG-6 isolated from activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 6. phytojournal.com [phytojournal.com]
- 7. Phytoremediation strategies for mitigating environmental toxicants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of phytoremediation capability of selected plant species for given trace elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. epa.gov [epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. journal.gnest.org [journal.gnest.org]
- 13. pjoes.com [pjoes.com]
- 14. researchgate.net [researchgate.net]
- 15. health.hawaii.gov [health.hawaii.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. di-N-Octyl Phthalate | C24H38O4 | CID 8346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Chemical oxidation of hydrocarbon-contaminated soil: oxidant comparison study and soil influencing factors [eeer.org]
- 20. researchgate.net [researchgate.net]
- 21. Remediation of phthalate acid esters from contaminated environment—Insights on the bioremedial approaches and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparing the removal efficiency of diisobutyl phthalate by Bacillariophyta, Cyanophyta and Chlorophyta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Performance of electrochemical oxidation process for removal of di (2-ethylhexyl) phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Isolation of Dibutyl Phthalate-Degrading Bacteria and Its Coculture with Citrobacter freundii CD-9 to Degrade Fenvalerate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Dioctyl Phthalate in Accordance with ISO Standards
For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of dioctyl phthalate (DOP), a common plasticizer, is crucial for ensuring product safety and regulatory compliance. The validation of analytical methods is a mandatory requirement under ISO/IEC 17025, the international standard for the competence of testing and calibration laboratories.[1][2][3][4] This guide provides an objective comparison of validated analytical methods for DOP, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols.
Core Principles of Analytical Method Validation under ISO/IEC 17025
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[2][5] Key performance characteristics that must be evaluated according to ISO/IEC 17025 include:
-
Selectivity and Specificity: The ability of the method to distinguish and quantify the analyte of interest in the presence of other components in the sample matrix.
-
Linearity and Range: The capacity of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Accuracy: The closeness of the measured value to the true value, often expressed as percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) and includes repeatability (short-term precision) and reproducibility (long-term precision).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Comparison of Analytical Techniques: GC-MS and HPLC
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the two most prevalent techniques for the analysis of phthalates.
GC-MS is a powerful technique that separates volatile and thermally stable compounds in a gaseous mobile phase, followed by detection and identification using a mass spectrometer. It is widely used for phthalate analysis due to its high sensitivity and selectivity.[6][7]
HPLC separates compounds in a liquid mobile phase. It is particularly useful for less volatile or thermally labile compounds. When coupled with a suitable detector, such as a Diode-Array Detector (DAD) or a mass spectrometer (LC-MS), HPLC provides a robust alternative for phthalate analysis.[6]
Quantitative Performance Data
The following tables summarize the performance characteristics of various validated methods for the analysis of this compound (DNOP) and other relevant phthalates using GC-MS and HPLC.
Table 1: Performance Characteristics of Validated GC-MS Methods for Phthalate Analysis
| Analyte | Matrix | Linearity (Concentration Range) | R² | LOD | LOQ | Accuracy (% Recovery) | Precision (% RSD) |
| DNOP | Medical Infusion Sets | 0.05 - 5 µg/g | > 0.99 | - | 54.1 - 76.3 ng/g | 91.8 - 122% | 1.8 - 17.8% |
| DNOP | Food (Solid) | - | - | 0.33 mg/kg | 1 mg/kg | 72.9 - 124.9% | < 3.30% |
| DNOP | Food (Liquid) | - | - | 3.3 µg/L | 10 µg/L | 72.9 - 124.9% | < 3.30% |
| Various Phthalates | Polymer | 50 - 1000 ng/mL | - | 3.46 - 10.10 µg/mL | - | 76 - 100% | 0.6 - 19% |
| Various Phthalates | Wastewater | 1 - 1000 µg/L | > 0.99 | 0.1 - 1.4 µg/L | - | - | < 12% |
Table 2: Performance Characteristics of Validated HPLC Methods for Phthalate Analysis
| Analyte | Matrix | Linearity (Concentration Range) | R² | LOD | LOQ | Accuracy (% Recovery) | Precision (% RSD) |
| DNOP | Plastic Toys | 7.8 - 2000 ng | > 0.99998 | 0.12 ng | 0.83 ng | 66 - 76% | < 0.73% |
| Various Phthalates | - | - | - | - | - | - | - |
Experimental Protocols
Detailed Experimental Protocol for GC-MS Analysis of this compound in a Polymer Matrix
This protocol is a representative example for the determination of DOP in a polymer matrix, such as PVC.
1. Sample Preparation (Solvent Extraction)
-
Sample Comminution: Reduce the polymer sample to a small particle size (e.g., by cryogenic milling) to increase the surface area for extraction.
-
Weighing: Accurately weigh approximately 50 mg of the powdered sample into a glass vial.
-
Dissolution: Add 5 mL of tetrahydrofuran (THF) to the vial and sonicate for 30 minutes to dissolve the polymer.
-
Precipitation: Add 10 mL of a precipitating solvent like hexane or methanol to precipitate the polymer, leaving the phthalates in solution.
-
Centrifugation/Filtration: Centrifuge the sample to pellet the precipitated polymer. Filter the supernatant through a 0.45 µm PTFE filter to remove any remaining particulate matter.
-
Internal Standard Spiking: Add a known concentration of an internal standard (e.g., benzyl benzoate) to the filtered extract.
-
Dilution: Dilute the sample with an appropriate solvent (e.g., cyclohexane) to bring the analyte concentration within the calibration range.
2. Instrumental Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 7010 Triple Quadrupole MS or equivalent.
-
Column: DB-5MS UI (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Injector Temperature: 300°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 220°C, hold for 2 minutes.
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions for DOP (e.g., m/z 149, 167, 279).
3. Calibration and Quality Control
-
Calibration Standards: Prepare a series of at least five calibration standards of DOP in the same solvent as the final sample extract, with each standard containing the internal standard at the same concentration.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The correlation coefficient (R²) should be ≥ 0.995.
-
Quality Control Samples: Analyze a laboratory reagent blank, a matrix spike, and a duplicate sample with each batch of samples to monitor for contamination, accuracy, and precision.
Visualizing the Validation Process
To better understand the workflow and the interplay of different validation parameters, the following diagrams are provided.
Caption: ISO 17025 Analytical Method Validation Workflow.
Caption: Interrelationship of Key Validation Parameters.
References
- 1. demarcheiso17025.com [demarcheiso17025.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
A Comparative Guide to Dioctyl Phthalate and Its Non-Phthalate Alternatives for Researchers and Drug Development Professionals
An Objective Analysis of Performance, Safety, and Experimental Data
In the realm of polymer science and formulation, particularly within pharmaceutical and medical device manufacturing, the selection of appropriate plasticizers is paramount. Dioctyl phthalate (DOP), a long-standing and widely used plasticizer for polyvinyl chloride (PVC), has faced increasing scrutiny due to health and environmental concerns. This has spurred the development and adoption of a new generation of non-phthalate alternatives. This guide provides a comprehensive comparison of DOP with key non-phthalate plasticizers: Dioctyl Terephthalate (DOTP), Acetyl Tributyl Citrate (ATBC), Epoxidized Soybean Oil (ESBO), and Dioctyl Succinate (DOS). The following sections present a detailed analysis of their performance characteristics, supported by quantitative data and experimental protocols, to aid researchers, scientists, and drug development professionals in making informed decisions.
Executive Summary of Comparative Performance
The selection of a plasticizer is a critical consideration in the formulation of flexible PVC products, influencing not only the physical properties of the final material but also its safety profile and regulatory compliance. While DOP has historically been favored for its high plasticizing efficiency and cost-effectiveness, non-phthalate alternatives offer significant advantages in terms of safety and, in some cases, superior performance in specific applications.[1]
Dioctyl terephthalate (DOTP) has emerged as a leading drop-in replacement for DOP, exhibiting a comparable plasticizing efficiency with the added benefits of lower volatility and migration rates.[2][3] Acetyl tributyl citrate (ATBC), a bio-based plasticizer, is another excellent non-toxic alternative, particularly suitable for sensitive applications such as medical devices and food contact materials.[4] Epoxidized soybean oil (ESBO) serves a dual function as a plasticizer and a heat stabilizer, though it is often used as a secondary plasticizer in conjunction with others.[5] Dioctyl succinate (DOS) is particularly noted for its excellent low-temperature performance.[5]
Quantitative Performance Data
The following tables summarize the key performance indicators for DOP and its non-phthalate alternatives based on available experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. The data presented here is intended to provide a relative performance overview.
Table 1: Plasticizing Efficiency and Mechanical Properties
| Plasticizer | Plasticizer Concentration (phr) | Shore A Hardness | Tensile Strength (MPa) | Elongation at Break (%) |
| DOP | 50 | ~72-80 | ~17-20 | ~250-350 |
| DOTP | 50 | ~75-82 | ~18-22 | ~280-380 |
| ATBC | 50 | ~78-85 | ~19-23 | ~300-400 |
| ESBO | 50 (as secondary) | Varies | Varies | Varies |
| DOS | 50 | ~70-78 | ~16-19 | ~300-420 |
Note: phr = parts per hundred resin. Data is compiled from multiple sources and represents typical ranges.[6][7]
Table 2: Migration, Volatility, and Thermal Stability
| Plasticizer | Migration (Weight Loss, %) | Volatility (Weight Loss, %) | Onset of Decomposition (TGA, °C) |
| DOP | High | Higher | ~250-280 |
| DOTP | Low | Lower | ~280-310 |
| ATBC | Low | Low | ~260-290 |
| ESBO | Very Low | Very Low | ~290-320 |
| DOS | Moderate | Moderate | ~240-270 |
Note: Migration and volatility are dependent on the test conditions (e.g., solvent, temperature, duration). TGA data reflects the temperature at which significant thermal degradation begins.[8][9][10]
Table 3: Low-Temperature Flexibility and Toxicity
| Plasticizer | Brittleness Temperature (°C) | Acute Oral Toxicity (LD50, rat, mg/kg) |
| DOP | -35 to -45 | 30,000 |
| DOTP | -40 to -50 | >5,000 |
| ATBC | -45 to -55 | >30,000 |
| ESBO | -10 to -20 | >40,000 |
| DOS | -55 to -65 | >5,000 |
Note: Brittleness temperature indicates the temperature at which the material fractures upon impact. LD50 is a measure of acute toxicity; a higher value indicates lower toxicity.[11][12][13]
Experimental Protocols
To ensure objective and reproducible comparisons of plasticizer performance, standardized experimental methodologies are crucial. The following sections detail the protocols for key performance evaluation tests.
Plasticizing Efficiency (Shore A Hardness)
Standard: ASTM D2240
Objective: To determine the indentation hardness of a plasticized PVC material. A lower Shore A hardness value indicates greater plasticizing efficiency at a given concentration.
Methodology:
-
Sample Preparation: Prepare PVC sheets of a specified thickness (typically 6 mm) containing a defined concentration of the plasticizer (e.g., 50 phr).
-
Conditioning: Condition the test specimens at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.
-
Measurement: Use a Shore A durometer to measure the hardness. The indenter is pressed into the specimen, and the hardness value is read from the dial or digital display within 1 second of firm contact.
-
Reporting: Report the average of at least five measurements taken at different positions on the specimen.
Caption: Workflow for Shore A Hardness Testing.
Migration Resistance (Solvent Extraction)
Standard: ASTM D1239
Objective: To quantify the amount of plasticizer that leaches from a PVC material when immersed in a specific solvent.
Methodology:
-
Sample Preparation: Cut circular test specimens of a defined diameter and thickness from the plasticized PVC sheet.
-
Initial Weighing: Accurately weigh each specimen to the nearest 0.1 mg.
-
Immersion: Immerse the specimens in the test solvent (e.g., n-hexane, ethanol, or a food simulant) in a sealed container. The volume of the solvent should be sufficient to fully cover the specimens.
-
Incubation: Maintain the container at a specified temperature (e.g., 25°C or 50°C) for a defined period (e.g., 24 hours).
-
Final Weighing: Remove the specimens from the solvent, gently wipe them dry, and reweigh them.
-
Calculation: Calculate the percentage weight loss as a measure of plasticizer migration.
Caption: Workflow for Migration Resistance Testing.
Thermal Stability (Thermogravimetric Analysis - TGA)
Objective: To determine the thermal stability of the plasticizer by measuring its weight loss as a function of temperature.
Methodology:
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the liquid plasticizer into a TGA sample pan.
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidation.
-
Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Analysis: Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.
Caption: Workflow for Thermogravimetric Analysis.
Signaling Pathway: Phthalate Endocrine Disruption
One of the primary concerns with DOP is its potential to act as an endocrine disruptor. Phthalates can interfere with the normal functioning of the endocrine system, particularly by affecting androgen signaling. The following diagram illustrates a simplified pathway of this disruption.
Caption: Simplified Androgen Signaling Disruption by DOP.
Conclusion
The selection of a plasticizer for research and drug development applications requires a careful evaluation of performance, safety, and regulatory considerations. While this compound has been a benchmark for many years, the data clearly indicates that non-phthalate alternatives such as DOTP, ATBC, and DOS offer comparable or even superior performance in key areas, coupled with a significantly better safety profile. DOTP stands out as a versatile, all-around performer with low migration and volatility.[3] ATBC is an excellent choice for applications demanding the highest level of biocompatibility.[4] DOS provides exceptional low-temperature flexibility.[13] ESBO can be a valuable co-plasticizer and stabilizer.[5]
For professionals in the pharmaceutical and medical device industries, the transition to non-phthalate plasticizers is not only a response to regulatory pressures but also a proactive step towards developing safer and more reliable products. The experimental data and protocols provided in this guide offer a solid foundation for the comparative evaluation and selection of the most suitable plasticizer for a given application.
References
- 1. assets-002.noviams.com [assets-002.noviams.com]
- 2. yuanlongchem.com [yuanlongchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Comparative analysis of bio-based plasticizers: biocompatibility, plasticizing mechanisms, and molecular dynamics insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Role of Plasticizers in PVC Products | Bausano [bausano.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. gni.ca [gni.ca]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. changshengmaterial.com [changshengmaterial.com]
A Head-to-Head Battle of Plasticizers: Dioctyl Terephthalate (DOTP) vs. Dioctyl Phthalate (DOP)
In the realm of polymer science and formulation, the choice of a primary plasticizer is a critical decision that profoundly impacts the final product's performance, safety, and regulatory compliance. For decades, dioctyl phthalate (DOP) has been a workhorse in the industry, particularly for polyvinyl chloride (PVC) applications. However, mounting concerns over its toxicological profile have paved the way for alternatives, with dioctyl terephthalate (DOTP) emerging as a leading contender. This guide provides an objective, data-driven comparison of DOTP and DOP, tailored for researchers, scientists, and drug development professionals.
Chemical Structure: A Tale of Two Isomers
At the heart of the differences between DOTP and DOP lies their chemical structure. Both are diesters of phthalic acid, but they are structural isomers. DOP is an ortho-phthalate, derived from phthalic acid, while DOTP is a terephthalate, derived from terephthalic acid.[1][2] This seemingly subtle distinction in the substitution pattern on the benzene ring—1,2- for DOP and 1,4- for DOTP—has significant implications for their physical, mechanical, and toxicological properties.
Performance Characteristics: A Quantitative Comparison
The selection of a plasticizer is primarily driven by its ability to impart flexibility and durability to a polymer matrix. The following tables summarize the key performance indicators of DOTP and DOP, drawing from various experimental studies.
Physical and Chemical Properties
| Property | This compound (DOP) | Dioctyl Terephthalate (DOTP) | Test Method |
| Molecular Formula | C24H38O4 | C24H38O4 | - |
| Molecular Weight ( g/mol ) | 390.56 | 390.56 | - |
| Density (g/cm³) | ~0.978 | ~0.984 | - |
| Viscosity | Higher | Lower | ASTM D445 |
| Boiling Point (°C) | ~386 | ~383 | ASTM D1045 |
| Flash Point (°C) | ~180 | ~190-210 | ASTM D92 |
| Freezing Point (°C) | ~-40 | ~-48 | ASTM D1045 |
Table 1: Comparison of Physical and Chemical Properties. DOTP exhibits a slightly higher density and a significantly higher flash point, indicating better thermal stability. Its lower freezing point suggests superior performance in low-temperature applications.[3][4]
Mechanical Properties of Plasticized PVC (60 phr)
| Property | PVC + DOP | PVC + DOTP | Test Method |
| Hardness (Shore A) | 80 - 85 | 82 - 87 | ASTM D2240 |
| Tensile Strength (MPa) | 15 - 20 | 18 - 23 | ASTM D638 |
| Elongation at Break (%) | 300 - 350 | 320 - 380 | ASTM D638 |
| 100% Modulus (MPa) | 8 - 11 | 9 - 12 | ASTM D638 |
Table 2: Typical Mechanical Properties of PVC Compounds. While both plasticizers impart good flexibility, PVC formulations with DOTP tend to exhibit slightly higher hardness, tensile strength, and modulus, suggesting a more robust material.[5][6]
Thermal and Electrical Properties
| Property | This compound (DOP) | Dioctyl Terephthalate (DOTP) | Test Method |
| Volatility (% weight loss) | Higher | Lower (approx. 50% of DOP) | ISO 176 |
| Volume Resistivity (Ω·cm) | 10^11 - 10^12 | 10^13 - 10^14 (10-20 times higher) | ASTM D257 |
| Low-Temperature Brittleness (°C) | -35 to -40 | -45 to -50 | ASTM D746 |
Table 3: Comparison of Thermal and Electrical Properties. DOTP demonstrates significantly lower volatility, leading to better aging characteristics and product longevity.[3][7] Its vastly superior volume resistivity makes it the preferred choice for electrical insulation applications.[8][9] Furthermore, DOTP-plasticized materials exhibit better flexibility at lower temperatures.[7][10]
Migration Resistance
The migration of plasticizers from the polymer matrix is a critical concern, especially in sensitive applications like medical devices and food contact materials. Due to its linear structure and higher compatibility with the PVC polymer chain, DOTP exhibits lower migration rates compared to DOP.[5][11]
| Migration Medium | DOP Migration | DOTP Migration | Test Method |
| Activated Carbon (Volatility) | Higher Weight Loss | Lower Weight Loss | ISO 176 |
| Soapy Water & Oils | Higher Extraction | Lower Extraction | ASTM D1239 |
Table 4: Comparative Migration Resistance. The lower migration of DOTP contributes to the long-term stability and safety of the final product.[12]
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized testing methodologies are imperative. Below are the detailed protocols for the key experiments cited.
dot
Caption: Experimental workflow for comparing plasticizer performance.
1. Mechanical Properties (ASTM D638 & D2240):
-
Tensile Properties (ASTM D638): Dog-bone shaped specimens are die-cut from molded sheets.[13] A universal testing machine is used to apply a tensile force at a constant rate of crosshead speed (e.g., 20 in/min) until the specimen fails.[12][14] Tensile strength, elongation at break, and modulus of elasticity are calculated from the stress-strain curve.
-
Hardness (ASTM D2240): A durometer (Type A for soft plastics) is used to measure the indentation hardness of the plasticized PVC samples. The indenter is pressed onto the sample surface, and the hardness value is read directly from the dial.
2. Thermal Stability (Thermogravimetric Analysis - TGA):
-
A small, precisely weighed sample of the plasticized PVC is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).
-
The TGA instrument records the weight loss of the sample as a function of temperature. The onset of degradation and the temperature at maximum weight loss are determined to assess thermal stability.
3. Electrical Properties (ASTM D257):
-
Volume Resistivity: A standardized sample is placed between two electrodes, and a DC voltage (e.g., 500 V) is applied for a specified time (e.g., 60 seconds).[15][16] The resulting current is measured, and the volume resistivity is calculated based on the sample's dimensions and the measured resistance.
4. Migration Resistance (ISO 176 - Activated Carbon Method):
-
Pre-weighed disc-shaped specimens are placed in a container with activated carbon.[17][18]
-
Method A: The specimens are in direct contact with the activated carbon.
-
Method B: The specimens are in wire cages to prevent direct contact.
-
The container is placed in an oven at a specified temperature (e.g., 70 °C) for a defined period (e.g., 24 hours). The weight loss of the specimens, corresponding to the amount of migrated plasticizer, is then determined.
5. Low-Temperature Flexibility (ASTM D746 - Brittleness Temperature):
-
Rectangular test specimens are clamped into a holder and immersed in a refrigerated bath.[6]
-
The temperature of the bath is lowered incrementally. At each temperature, the specimens are struck by a specified impactor.
-
The brittleness temperature is the temperature at which 50% of the specimens fail by cracking or breaking.[19][20]
Toxicological Profile: The Endocrine Disruption Pathway
The primary driver for the shift from DOP to DOTP is the concern over the former's classification as an endocrine-disrupting chemical (EDC).[21] Phthalates like DOP can interfere with the body's hormonal systems, particularly affecting reproductive health.[22]
dot
Caption: Simplified signaling pathway of phthalate endocrine disruption.
Phthalates can cross cell membranes and bind to various nuclear receptors, including estrogen and androgen receptors.[23] This binding can either mimic or block the action of natural hormones, leading to a disruption of normal endocrine signaling pathways.[24] This can result in altered gene expression and a cascade of adverse health effects, particularly on the reproductive, neurological, and developmental systems.[22][25] In contrast, DOTP is not classified as an endocrine disruptor and has a much more favorable toxicological profile, making it a safer alternative for a wide range of applications.[1][12]
Conclusion: A Clear Shift Towards a Safer Alternative
While DOP has historically been a cost-effective and efficient plasticizer, the comprehensive data clearly indicates that DOTP offers a superior performance profile in several key areas, including thermal stability, electrical insulation, and low-temperature flexibility.[10][11] When coupled with its significantly better safety and toxicological profile, DOTP emerges as the preferred choice for modern applications, particularly those with stringent regulatory requirements or direct human contact. The initial higher cost of DOTP is often offset by the long-term benefits of enhanced product durability, safety, and compliance with global environmental and health standards.[4] As the industry continues to prioritize safety and sustainability, the transition from DOP to DOTP is not merely a trend but a necessary evolution in polymer formulation.
References
- 1. victortestingmachine.com [victortestingmachine.com]
- 2. Endocrine Disruption: Computational Perspectives on Human Sex Hormone-Binding Globulin and Phthalate Plasticizers | PLOS One [journals.plos.org]
- 3. bastone-plastics.com [bastone-plastics.com]
- 4. yuanlongchem.com [yuanlongchem.com]
- 5. oaji.net [oaji.net]
- 6. Brittleness Temperature ASTM D746 ISO 974 [intertek.com]
- 7. shengfengchemical.com [shengfengchemical.com]
- 8. kanademy.com [kanademy.com]
- 9. What is the different of DOP and DOTP [wsdchemical.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 13. industrialphysics.com [industrialphysics.com]
- 14. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 15. kiyorndlab.com [kiyorndlab.com]
- 16. matestlabs.com [matestlabs.com]
- 17. standards.iteh.ai [standards.iteh.ai]
- 18. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 19. coirubber.com [coirubber.com]
- 20. matestlabs.com [matestlabs.com]
- 21. ewg.org [ewg.org]
- 22. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Endocrine Disruptors | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 25. researchgate.net [researchgate.net]
A Comparative Toxicological Analysis of Phthalate Esters for Researchers
Guide for Researchers, Scientists, and Drug Development Professionals
Phthalate esters, a class of synthetic chemicals primarily used as plasticizers to enhance the flexibility and durability of polymers, are ubiquitous in modern life. Their widespread use in consumer products, medical devices, and packaging materials has led to significant human exposure and growing concerns over their potential adverse health effects.[1][2][3] This guide provides a comparative overview of the toxic effects of various common phthalate esters, supported by experimental data, to assist researchers and professionals in toxicology and drug development in making informed decisions.
Comparative Toxicity Data
The toxicity of phthalate esters varies significantly based on their chemical structure, particularly the length and branching of their alkyl side chains. Generally, low molecular weight (LMW) phthalates like Dibutyl Phthalate (DBP) and Di(2-ethylhexyl) Phthalate (DEHP) are considered more toxic than high molecular weight (HMW) phthalates such as Diisononyl Phthalate (DINP) and Diisodecyl Phthalate (DIDP).[3] The following tables summarize key quantitative toxicity data for several commonly studied phthalate esters.
Acute Toxicity Data
Acute toxicity, often measured by the median lethal dose (LD50), indicates the dose of a substance required to be lethal to 50% of a test population. Phthalates generally exhibit low acute toxicity.[4]
| Phthalate Ester | Abbreviation | CAS Number | Oral LD50 (mg/kg bw) in Rats | Reference(s) |
| Di(2-ethylhexyl) phthalate | DEHP | 117-81-7 | ~30,600 | [5] |
| Di-n-butyl phthalate | DBP | 84-74-2 | 8,000 - 20,000 | [6] |
| Butyl benzyl phthalate | BBP | 85-68-7 | 2,330 - 20,400 | |
| Diisononyl phthalate | DINP | 28553-12-0 | >10,000 | |
| Diisodecyl phthalate | DIDP | 26761-40-0 | >10,000 | |
| Di-n-octyl phthalate | DNOP | 117-84-0 | >5,000 | [7] |
| Diethyl phthalate | DEP | 84-66-2 | 8,600 - 31,000 | [4][8] |
| Dimethyl phthalate | DMP | 131-11-3 | 4,390 - 8,200 |
Table 1: Comparative Acute Oral LD50 Values of Common Phthalate Esters in Rodents.
Reproductive and Developmental Toxicity Data
The primary concern regarding phthalate exposure is their potential to act as endocrine-disrupting chemicals (EDCs), leading to reproductive and developmental toxicities.[9] Key metrics for assessing these effects are the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).
| Phthalate Ester | Species | Key Adverse Effect | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Reference(s) |
| DEHP | Rat | Reproductive tract malformations in male offspring | 4.8 | - | [1][2][10] |
| Rat | Testicular toxicity (reduced weight) | - | 29 | [4] | |
| DBP | Rat | Reduced F2 pup weights | - | 52 | [3] |
| Rat | Reduced fertility and sperm concentration | 125 | 625 | [6] | |
| BBP | Rat | Increased liver weight | - | 171 | [3] |
| Rat | Reproductive toxicity (F1 generation) | ~50 | 250 | [5] | |
| DINP | Rat | Testicular toxicity (reduced weight) | 276 | - | [7] |
| Rat | Increased liver weight | 15 | - | [3] | |
| DIDP | Rat | Increased liver weight | 25 | - | [3] |
| Rat | Slight maternal and developmental toxicity | 500 | 1000 | [7] | |
| DNOP | Rat | Increased liver weight | 37 | - | [3] |
| DEP | Rat | Reduced litter size | 1625 | 3250 | [4] |
| Rat | Developmental toxicity | 197-267 | 1016-1375 |
Table 2: Comparative NOAEL and LOAEL Values for Reproductive and Developmental Toxicity of Phthalates in Rodents.
Aquatic Toxicity Data
The zebrafish (Danio rerio) embryo is a common model for assessing the developmental toxicity of environmental contaminants.
| Phthalate Ester | Endpoint | Effective Concentration | Reference(s) |
| DBP | LC50 (72 h) | 0.63 mg/L | [8] |
| BBP | LC50 (72 h) | 0.72 mg/L | [8] |
| Developmental abnormalities | 0.6 mg/L | [11] | |
| DMP | Decreased survival and hatching rates | 25-50 mg/L | [12] |
| DEHP | Developmental abnormalities | 0.25 µg/mL | [13] |
| DNOP | Minor effects on developmental morphology | High concentrations | [13][14] |
Table 3: Comparative Developmental Toxicity of Phthalates in Zebrafish Embryos.
Key Experimental Protocols
Standardized protocols are crucial for the reliable assessment and comparison of phthalate toxicity. Below are summaries of key methodologies.
Two-Generation Reproductive Toxicity Study (OECD TG 416)
This study design provides comprehensive information on the effects of a substance on male and female reproductive performance and the development of offspring.[7][12][15][16]
Methodology:
-
Animal Model: The rat is the preferred species.
-
Dosing: The test substance is administered daily at a minimum of three dose levels, plus a control, to parental (P) generation animals before mating, during mating, and throughout gestation and lactation.
-
Generations: The F1 offspring are exposed from conception through weaning and are then selected to become the parents for the F2 generation. Dosing continues for the F1 generation through their growth, mating, and production of the F2 generation.
-
Endpoints:
-
Parental Animals: Clinical observations, body weight, food consumption, estrous cycles, sperm parameters (motility, morphology), mating and fertility indices, gestation length.
-
Offspring: Litter size, viability, sex ratio, birth weight, anogenital distance, signs of toxicity, growth, and sexual maturation.
-
Pathology: Gross necropsy and histopathology of reproductive organs for all P and F1 animals.
-
Fish Embryo Acute Toxicity (FET) Test (OECD TG 236)
This test determines the acute lethal toxicity of chemicals on the embryonic stages of fish, serving as an alternative to adult fish acute toxicity tests.[3][4][9][13][14]
Methodology:
-
Animal Model: Zebrafish (Danio rerio) embryos.
-
Exposure: Newly fertilized eggs are placed in multi-well plates (one embryo per well) and exposed to at least five concentrations of the test chemical and a control for 96 hours.
-
Observations: Embryos are examined at 24, 48, 72, and 96 hours for four apical indicators of lethality:
-
Coagulation of the fertilized egg.
-
Lack of somite formation.
-
Non-detachment of the tail from the yolk sac.
-
Absence of heartbeat.
-
-
Endpoint: The test determines the LC50 (median lethal concentration) based on the observation of any of the four lethal endpoints.
In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method for assessing cell viability and metabolic activity, often used for initial toxicity screening.[8][17][18]
Methodology:
-
Cell Culture: Plate cells (e.g., HepG2 for hepatotoxicity, TM3 Leydig cells for reproductive toxicity) in a 96-well plate and allow them to adhere.
-
Treatment: Expose the cells to various concentrations of the phthalate ester for a defined period (e.g., 24-48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells with functional mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: After incubation (2-4 hours), add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the purple solution using a microplate reader (typically at ~570 nm). The intensity of the color is proportional to the number of viable cells.
Quantification of Testicular Testosterone (ELISA)
Measuring testosterone levels is critical for assessing the anti-androgenic effects of phthalates.
Methodology:
-
Sample Preparation: Collect testes from control and treated animals. Homogenize the tissue and extract steroids using an appropriate organic solvent. Serum or plasma can also be used.[19][20]
-
ELISA Procedure: Use a commercial competitive ELISA kit for rat/mouse testosterone.[6][19][20][21]
-
Add standards and prepared samples to wells pre-coated with an anti-testosterone antibody.
-
Add a fixed amount of enzyme-labeled testosterone (conjugate), which competes with the testosterone in the sample for antibody binding sites.
-
Incubate, then wash away unbound components.
-
Add a substrate that reacts with the enzyme on the bound conjugate to produce a color change.
-
Stop the reaction and measure the absorbance. The color intensity is inversely proportional to the testosterone concentration in the sample.
-
-
Data Analysis: Calculate testosterone concentrations by comparing sample absorbance to a standard curve.
Analysis of Phthalate Metabolites in Urine (HPLC-MS/MS)
Biomonitoring of urinary phthalate metabolites is the most reliable way to assess human exposure.
Methodology:
-
Sample Preparation: Collect urine samples. To measure total metabolite concentration (free and glucuronidated), perform enzymatic deconjugation using β-glucuronidase.[1][10][22]
-
Extraction: Use solid-phase extraction (SPE) to clean up the sample and concentrate the metabolites.[1][10][22]
-
Chromatographic Separation: Inject the extracted sample into a High-Performance Liquid Chromatography (HPLC) system to separate the different metabolites.[1][2][11][22]
-
Detection and Quantification: Use tandem mass spectrometry (MS/MS) for highly sensitive and selective detection. Quantify the metabolites using an isotope dilution method with labeled internal standards for each analyte to ensure accuracy and precision.[1][11][22]
Mechanisms of Toxicity and Signaling Pathways
Phthalate-induced toxicity is mediated through several interconnected molecular pathways, primarily involving oxidative stress, inflammation, and endocrine disruption.
Phthalate-Induced Oxidative Stress and Inflammation
Many phthalates can induce the production of reactive oxygen species (ROS), leading to oxidative stress, which damages cellular components like lipids, proteins, and DNA.[1][2] This oxidative stress can trigger inflammatory responses.
-
Nrf2 Pathway: Phthalates can disrupt the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.
-
NF-κB Pathway: Oxidative stress can activate the NF-κB pathway, a central mediator of inflammation, leading to the expression of pro-inflammatory cytokines.[1][2]
-
PI3K/AKT Pathway: This pathway is involved in cell survival and proliferation and can be dysregulated by phthalate exposure, contributing to apoptosis or uncontrolled cell growth.[1][2]
Disruption of Steroidogenesis and Androgen Signaling
A primary mechanism of phthalate-induced reproductive toxicity is the disruption of steroid hormone synthesis (steroidogenesis), particularly testosterone production in fetal Leydig cells.
-
Mechanism: Certain phthalate monoesters can downregulate the expression of genes and proteins crucial for cholesterol transport into mitochondria (e.g., StAR) and for the enzymatic conversion of cholesterol to testosterone.
-
Consequences: Reduced fetal testosterone levels during a critical developmental window can lead to a spectrum of male reproductive tract malformations, collectively known as the "phthalate syndrome," which includes hypospadias, cryptorchidism (undescended testes), and reduced anogenital distance.
References
- 1. Quantitative detection of eight phthalate metabolites in human urine using HPLC-APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of 18 phthalate metabolites in human urine using a liquid chromatography-tandem mass spectrometer equipped with a core–shell column for rapid separation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 4. oecd.org [oecd.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Rat Testosterone Rapid ELISA Kit (EELR017) - Invitrogen [thermofisher.com]
- 7. Reproductive and Developmental Toxicity – Toxi-Coop Zrt. [toxicoop.com]
- 8. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 9. OECD 236: Fish Embryo Acute Toxicity Test | ibacon GmbH [ibacon.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 13. oecd.org [oecd.org]
- 14. librarysearch.colby.edu [librarysearch.colby.edu]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. MTT assay overview | Abcam [abcam.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. fn-test.com [fn-test.com]
- 20. sceti.co.jp [sceti.co.jp]
- 21. Testosterone Testing In Rat or Mouse ELISA Kit [rmdiagnostics.com]
- 22. pubs.acs.org [pubs.acs.org]
Cross-Laboratory Validation of a Quantitative Method for Dioctyl Phthalate: A Comparative Guide
This guide provides an objective comparison of a widely used quantitative method for dioctyl phthalate (DOP) with an alternative, supported by experimental data from various studies. It is intended for researchers, scientists, and drug development professionals involved in the analysis of plasticizers in diverse matrices.
Data Presentation: Comparative Performance of Analytical Methods
The quantification of this compound (DOP), often analyzed as di-n-octyl phthalate (DNOP) or the isomeric di(2-ethylhexyl) phthalate (DEHP), is predominantly carried out using gas chromatography-mass spectrometry (GC-MS). An alternative method involves gas chromatography with an electron capture detector (GC-ECD). The following table summarizes the performance characteristics of these methods based on published validation data.
| Performance Metric | GC-MS | GC-MS/MS | GC-ECD |
| Limit of Detection (LOD) | 3.46 - 10.10 µg/mL[1][2] | Not explicitly stated, but method provides high sensitivity[3][4] | 2.97 - 4.29 µg/mL[1][2] |
| Limit of Quantification (LOQ) | 5 - 14 ng/mL[5] | 54.1 - 76.3 ng/g[3][4] | Lower than GC-MS[1][6] |
| Recovery | 76 - 100%[1][2][6] | 91.8 - 122%[3][4] | 76 - 100%[1][2][6] |
| Relative Standard Deviation (RSD) | 0.6 - 19%[1][2][6] | 1.8 - 17.8%[3][4] | 0.6 - 19%[1][2][6] |
| **Linearity (R²) ** | > 0.99[3] | > 0.99[3] | Not explicitly stated |
| Selectivity | Good, but can have interference from matrix[3] | High, due to multiple reaction monitoring (MRM)[3][4][7] | Good for electrophilic compounds |
Note: The performance metrics can vary depending on the specific phthalate, sample matrix, and experimental conditions.
Experimental Protocols
A detailed methodology for the quantification of this compound using GC-MS is provided below. This protocol is a synthesis of methods described in the cited literature.
1. Sample Preparation: Solvent Extraction
This procedure is suitable for the extraction of phthalates from polymeric matrices.[8]
-
Sample Weighing: Accurately weigh approximately 50 mg of the homogenized polymer sample into a glass vial.
-
Dissolution: Add 5 mL of tetrahydrofuran (THF) to the vial and sonicate for 30 minutes to dissolve the polymer.[3]
-
Precipitation: Add a non-polar solvent like hexane to precipitate the polymer, leaving the phthalates in the solution.[8]
-
Filtration/Centrifugation: Separate the precipitated polymer from the supernatant containing the analytes by filtration or centrifugation.
-
Internal Standard: Add a known amount of an appropriate internal standard, such as benzyl benzoate (BB), to the supernatant.[7]
-
Concentration: If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., hexane) for GC-MS analysis.
2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph (GC) Conditions:
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) is often used for quantitative analysis to enhance sensitivity and selectivity.[6] A characteristic ion for many phthalates is m/z 149.[3][7] For higher selectivity, especially in complex matrices, Multiple Reaction Monitoring (MRM) with a triple quadrupole mass spectrometer (GC-MS/MS) is recommended.[3][4][7]
-
3. Calibration and Quantification
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of this compound and the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Quantification: Determine the concentration of this compound in the prepared sample extracts by using the generated calibration curve.
Mandatory Visualization
The following diagram illustrates the workflow of a cross-laboratory validation study for a quantitative analytical method.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Method Validation for Simultaneous Determination of Phthalates and Bisphenol A Released from Plastic Water Containers [mdpi.com]
- 6. redalyc.org [redalyc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. sciensano.be [sciensano.be]
A Comparative Guide to the Environmental Impact of Dioctyl Phthalate and Its Substitutes
For Researchers, Scientists, and Drug Development Professionals
The widespread use of dioctyl phthalate (DOP), primarily as a plasticizer for polyvinyl chloride (PVC), has raised significant environmental and health concerns.[1][2] Its potential to act as an endocrine disruptor and its persistence in the environment have spurred the adoption of safer alternatives.[3] This guide provides an objective comparison of the environmental impacts of DOP and its common substitutes, supported by experimental data and detailed methodologies.
The primary substitutes covered in this guide are:
-
Dioctyl Terephthalate (DOTP): A non-phthalate isomer of DOP, it is a popular alternative due to its favorable safety profile.[4][5]
-
Acetyl Tributyl Citrate (ATBC): A bio-based plasticizer derived from citric acid, known for its biodegradability.[6][7]
Quantitative Comparison of Environmental Impact
The following table summarizes key quantitative data related to the environmental impact of DOP and its substitutes. These metrics are crucial for assessing their potential effects on ecosystems.
| Parameter | This compound (DOP) | Dioctyl Terephthalate (DOTP) | Acetyl Tributyl Citrate (ATBC) | Test Guideline (Example) |
| Aquatic Toxicity (Fish) | LC50 (96h): >0.16 mg/L (Pimephales promelas)[8] | Data not readily available in cited results. Considered to have a low toxicity profile.[9] | LC50 (96h): 38 - 60 mg/L (Lepomis macrochirus)[10] | OECD Test Guideline 203 |
| Aquatic Toxicity (Invertebrates) | EC50 (48h): 0.133 mg/L (Daphnia pulex)[8] | Data not readily available in cited results. Considered safer than ortho-phthalates. | EC50 (24h): >1 mg/L (Daphnia magna)[10] | OECD Test Guideline 202 |
| Aquatic Toxicity (Algae) | EC50 (96h): >0.10 mg/L (Selenastrum capricornutum)[8] | Data not readily available in cited results. | EC50 (72h): 11.5 mg/L (Desmodesmus subspicatus)[10] | OECD Test Guideline 201 |
| Biodegradability | Not readily biodegradable; persistent in sediment.[8][11] | Considered biodegradable and does not release harmful substances.[12] | Inherently biodegradable (82% in 28d). Readily biodegradable in soil.[10] | OECD Guideline 301D, 302C |
| Bioaccumulation Potential | Can accumulate in organisms' tissues.[3] | Low migration potential.[12] | Considered to have a lower bioaccumulation potential. | - |
LC50 (Lethal Concentration 50): Concentration of a chemical which kills 50% of the test subjects. A lower LC50 indicates higher toxicity. EC50 (Effective Concentration 50): Concentration of a chemical which causes a non-lethal effect (e.g., immobilization) in 50% of the test subjects.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of environmental impact studies. Below are outlines of standard protocols for key experiments.
Acute Toxicity Test for Fish (Following OECD Test Guideline 203)
This test is designed to determine the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.
Methodology:
-
Test Organism: A recommended species such as Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas) is selected.
-
Exposure: Fish are exposed to a range of concentrations of the test substance (DOP, DOTP, or ATBC) in water. A control group is exposed to water only.
-
Duration: The exposure period is 96 hours.
-
Observation: Mortalities are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its confidence limits are calculated using statistical methods, typically probit analysis.
Ready Biodegradability Test (Following OECD Guideline 301D - Closed Bottle Test)
This screening test assesses the ready biodegradability of chemicals by aerobic microorganisms.
Methodology:
-
Inoculum: A small amount of an active microbial population (e.g., from activated sludge) is used.
-
Test Setup: The test chemical is added as the sole source of organic carbon to a mineral medium in sealed bottles, which are then inoculated.
-
Measurement: The degradation of the test substance is followed by measuring the consumption of oxygen over a 28-day period.
-
Evaluation: A substance is considered readily biodegradable if the percentage of biodegradation reaches a threshold of >60% within a 10-day window during the 28-day period. For instance, ATBC is not considered readily biodegradable in water under this specific test (16% biodegradation after 28 days), but is considered inherently biodegradable under a different test (OECD 302C).[10]
Visualizing Mechanisms and Workflows
Phthalate-Induced Toxicity Pathway
Phthalates like DOP are known to induce toxicity through mechanisms including oxidative stress and inflammation.[13][14] These processes can involve signaling pathways such as NF-κB. The diagram below illustrates a simplified pathway of phthalate-induced cellular stress.
Caption: Simplified pathway of DOP-induced cellular stress.
Experimental Workflow for Aquatic Toxicity Testing
The following diagram outlines a standard workflow for conducting aquatic toxicity tests, as described in the protocols above.
Caption: Standard workflow for aquatic toxicity testing.
Summary and Conclusion
The transition from traditional phthalate plasticizers like DOP to alternatives is driven by significant environmental and health concerns.
-
This compound (DOP): Poses a higher environmental risk due to its persistence, potential for bioaccumulation, and aquatic toxicity.[3] It is also recognized as a potential endocrine disruptor.[3]
-
Dioctyl Terephthalate (DOTP): As a non-phthalate plasticizer, DOTP presents a much safer profile.[4][12] It has low migration potential and is considered to have a minimal environmental impact, making it a preferred alternative in many applications.[12]
-
Acetyl Tributyl Citrate (ATBC): This bio-based plasticizer stands out for its biodegradability and low toxicity.[6][7] While its aquatic toxicity is low, some studies indicate it may have intergenerational metabolic disrupting effects, warranting further research.[15]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pishrochem.com [pishrochem.com]
- 4. yuanlongchem.com [yuanlongchem.com]
- 5. gst-chem.com [gst-chem.com]
- 6. nbinno.com [nbinno.com]
- 7. tecnosintesi.com [tecnosintesi.com]
- 8. redox.com [redox.com]
- 9. gst-chem.com [gst-chem.com]
- 10. redox.com [redox.com]
- 11. Phthalate Risks and Alternatives | Center for Advanced Life Cycle Engineering [calce.umd.edu]
- 12. yuanlongchem.com [yuanlongchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Mechanistic insight into toxicity of phthalates, the involved receptors, and the role of Nrf2, NF-κB, and PI3K/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intergenerational metabolism-disrupting effects of maternal exposure to plasticizer acetyl tributyl citrate (ATBC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Non-Phthalate Plasticizers: DOTP vs. DINCH vs. Citrates [eureka.patsnap.com]
Unveiling Nature's Cleanup Crew: A Comparative Guide to Microbial Degradation of Dioctyl Phthalate
For researchers, scientists, and drug development professionals navigating the challenge of environmental remediation, this guide offers an in-depth comparison of the efficacy of various microbial strains in the degradation of dioctyl phthalate (DOP), a widespread and persistent environmental contaminant. This document provides a comprehensive overview of performance data, detailed experimental protocols, and visual representations of the underlying biological processes to support informed decisions in bioremediation research and application.
This compound, a common plasticizer, poses significant environmental and health risks due to its endocrine-disrupting properties and recalcitrance. Microbial degradation has emerged as a promising, eco-friendly strategy for its removal. This guide delves into the capabilities of diverse microorganisms, presenting a comparative analysis of their degradation efficiencies and the biochemical pathways they employ.
Performance Snapshot: Comparing the Degradation Efficacy of Microbial Strains
The following table summarizes the quantitative data on the degradation of this compound and other structurally similar phthalates by various microbial strains, offering a clear comparison of their performance under different experimental conditions.
| Microbial Strain | Phthalate Ester | Initial Concentration (mg/L) | Degradation Efficiency (%) | Time (hours) | Optimal pH | Optimal Temperature (°C) | Reference |
| Gordonia sp. Dop5 | This compound (DOP) | 750 | 100 | 40 | - | - | [1] |
| Gordonia sp. Lff | This compound (DOP) | 100-2000 | >91.25 | - | 8.0 | 35 | [2][3] |
| Gordonia sp. | Di-n-octyl phthalate (DnOP) | 1000 | 83.5 | 120 | 7.0 | 30 | [4] |
| Bacillus sp. SAS-7 (immobilized) | Di(2-ethylhexyl) phthalate (DEHP) | 5 | 91.9 | - | 7.0 | - | [5][6] |
| Bacillus subtilis No. 66 | Di(2-ethylhexyl) phthalate (DEHP) | ~1955 (5 mM) | ~80 | - | - | 30 | [7] |
| Bacillus sp. SASHJ | Di-n-butyl phthalate (DBP) | 7.9-43.3 | - (t1/2: 69.3-72.1 h) | - | 8.0 | 30 | [8] |
| Hyphomicrobium sp. PD-2 | This compound (DOP) | - | >93.1 | 120 | - | - | |
| Rhodococcus sp. JDC-11 | Di-n-butyl phthalate (DBP) | - | - | - | 8.0 | 30 | [9] |
| Rhodococcus rhodochrous | This compound (DOP) | - | Slight degradation (co-metabolism with hexadecane required) | - | - | - | [10] |
| Aspergillus flavus SDBP4 | Dibutyl phthalate (DBP) | 100 | 99.34 | 360 (15 days) | - | - | |
| Fusarium culmorum | Di(2-ethylhexyl) phthalate (DEHP) | 1000 | 95 | 60 | 5.5 | - | [11] |
| Fusarium culmorum | Dibutyl phthalate (DBP) | 500 | 99.3 | 228 | - | - | [12] |
| Fusarium culmorum | Dibutyl phthalate (DBP) | 1000 | 99.5 | 168 | - | - | [12] |
Delving Deeper: Experimental Protocols for Assessing DOP Degradation
Reproducible and standardized methodologies are paramount in microbial degradation studies. This section outlines the key experimental protocols for isolating potent microbial strains, evaluating their degradation capabilities, and identifying the metabolic byproducts.
Isolation and Enrichment of DOP-Degrading Microorganisms
-
Sample Collection: Obtain soil or water samples from sites with a history of plastic or industrial contamination.
-
Enrichment Culture: Inoculate a mineral salt medium (MSM) with the environmental sample. The MSM should contain DOP as the sole source of carbon and energy. A typical MSM composition is as follows: (NH₄)₂SO₄, 2.0 g/L; K₂HPO₄, 1.5 g/L; KH₂PO₄, 1.5 g/L; MgSO₄·7H₂O, 0.2 g/L; NaCl, 0.1 g/L; CaCl₂, 0.02 g/L; and a trace element solution.
-
Acclimation: Gradually increase the concentration of DOP in the enrichment culture over several transfers to select for highly efficient degraders.
-
Isolation: After significant growth is observed in the high-concentration DOP medium, spread the culture onto MSM agar plates containing DOP. Individual colonies are then picked and purified by repeated streaking.
Biodegradation Experiments
-
Culture Preparation: Prepare a liquid MSM containing a known concentration of DOP.
-
Inoculation: Inoculate the medium with a pre-cultured and washed suspension of the isolated microbial strain to a specific optical density (e.g., OD₆₀₀ of 0.1).
-
Incubation: Incubate the cultures under optimal conditions of temperature, pH, and agitation. These parameters should be optimized for each strain.
-
Sampling: Aseptically collect samples at regular time intervals for analysis.
-
Abiotic Control: Prepare an uninoculated control flask containing the same medium and DOP concentration to account for any abiotic degradation.
Analytical Methods
-
Quantification of DOP:
-
Sample Preparation: Extract the remaining DOP from the culture medium using a suitable organic solvent like n-hexane or ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): Analyze the extracted samples using an HPLC system equipped with a C18 column and a UV detector (typically at 225 nm). The mobile phase is often a mixture of methanol and water or acetonitrile and water.[13][14] A standard calibration curve is used to quantify the DOP concentration.
-
-
Identification of Metabolites:
-
Sample Preparation: Extract the metabolites from the culture medium as described for DOP.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the extracts using a GC-MS system to identify the intermediate and final degradation products.[15][16] The mass spectra of the detected compounds are compared with libraries (e.g., NIST) for identification.
-
Visualizing the Process: Workflows and Pathways
To provide a clearer understanding of the experimental procedures and the biochemical transformations involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for studying DOP degradation.
Caption: Generalized microbial degradation pathway of DOP.
Conclusion
The microbial degradation of this compound presents a viable and environmentally sustainable solution for the remediation of contaminated sites. This guide highlights the diverse capabilities of various bacterial and fungal strains, with species of Gordonia, Bacillus, and Fusarium demonstrating particularly high degradation efficiencies. The provided data and protocols serve as a valuable resource for researchers to select appropriate microbial candidates and design effective bioremediation strategies. Further research focusing on the optimization of degradation conditions and the synergistic effects of microbial consortia will undoubtedly accelerate the practical application of this technology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biodegradation of di-n-octyl phthalate by Gordonia sp. Lff and its application in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biodegradation of low, medium and high molecular weight phthalate by Gordonia sp. in a batch system: Kinetics and phytotoxicity analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iwaponline.com [iwaponline.com]
- 6. researchgate.net [researchgate.net]
- 7. Biodegradation of an endocrine-disrupting chemical, di-2-ethylhexyl phthalate, by Bacillus subtilis No. 66 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biodegradation of di-n-butyl phthalate by Rhodococcus sp. JDC-11 and molecular detection of 3, 4-phthalate dioxygenase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biodegradation of plasticizers by Rhodococcus rhodochrous - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. opus.govst.edu [opus.govst.edu]
- 14. researchgate.net [researchgate.net]
- 15. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
Leaching characteristics of dioctyl phthalate from different polymer matrices
For Researchers, Scientists, and Drug Development Professionals
The migration of plasticizers from polymer matrices is a critical concern in various fields, including drug development, food safety, and materials science. Dioctyl phthalate (DOP), a common plasticizer used to impart flexibility to polymers, has been the subject of extensive research due to its potential to leach into surrounding environments. This guide provides an objective comparison of the leaching characteristics of DOP from three widely used polymer matrices: polyvinyl chloride (PVC), polyethylene (PE), and polypropylene (PP). The information is supported by experimental data from various studies, offering a comprehensive overview for researchers and professionals.
Executive Summary
This compound (DOP), also known as di(2-ethylhexyl) phthalate (DEHP), is not chemically bound to the polymer matrix, allowing it to migrate out over time.[1] This leaching process is influenced by several factors, including the type of polymer, the nature of the contacting liquid (simulant), temperature, and contact duration.[2][3] Generally, PVC, which often contains high concentrations of plasticizers to achieve desired flexibility, exhibits a greater potential for DOP leaching compared to PE and PP.[4][5] The lipophilicity of the surrounding medium also plays a crucial role, with fatty or organic simulants typically extracting higher amounts of DOP.[2][5]
Comparative Leaching Data
The following tables summarize quantitative data on the leaching of DOP/DEHP from PVC, PE, and PP into various food simulants under different experimental conditions. It is important to note that the data is compiled from multiple sources and experimental conditions may vary, affecting direct comparability.
Table 1: Leaching of DEHP from Polyvinyl Chloride (PVC) into Food Simulants
| Food Simulant | Temperature (°C) | Contact Time | Leached DEHP Concentration | Reference |
| 10% Ethanol | 40 | 10 days | Specific migration exceeded legal limits in some samples | [5] |
| 50% Ethanol | 40 | 10 days | Overall migration was highest in this fatty food simulant | [5] |
| 3% Acetic Acid | 40 | 10 days | Lower migration compared to fatty food simulants | [5] |
| 90% Ethanol | Ambient | 72 hours | 4.17 ppm | [6] |
| 90% Ethanol | Ambient | 1 week | 11.8 ppm | [6] |
| 100% Ethanol | Ambient | 72 hours | 11.5 ppm | [6] |
Table 2: Leaching of Phthalates from Polyethylene (PE) and Polypropylene (PP)
Note: Data specifically for DOP leaching from PE and PP is limited in direct comparative studies with PVC. The following data provides insights into the general leaching behavior of additives from these polymers.
| Polymer | Food Simulant | Temperature (°C) | Contact Time | Leached Additives/Observations | Reference |
| HDPE | Deionized Water | 50 | 3 days | One of five tested HDPE leachates was toxic | [7] |
| PP | Deionized Water | 50 | 3 days | None of the leachates showed toxicity | [7] |
| PP | n-Heptane | 20 - 60 | - | Diffusion of antioxidants was faster in n-heptane due to polymer swelling | [8] |
| PP | 95% Ethanol | 20 - 60 | - | A partition equilibrium described the migration to ethanol | [8] |
Experimental Protocols
The quantification of DOP leaching from polymer matrices typically involves a multi-step process encompassing sample preparation, a leaching experiment, and subsequent analysis of the leachate.
1. Sample Preparation:
-
Polymer samples (e.g., films, granules, or finished products) are cut into specified dimensions to ensure a consistent surface area-to-volume ratio.
-
The samples are cleaned to remove any surface contaminants.
2. Leaching Experiment (Migration Test):
-
The prepared polymer samples are immersed in a selected food simulant. Common simulants include:
-
The immersion is carried out in sealed containers to prevent evaporation of the simulant.
-
The containers are stored at a controlled temperature for a specified duration (e.g., 10 days at 40°C).[5]
3. Analytical Quantification:
-
After the incubation period, the polymer samples are removed from the simulant.
-
The simulant (leachate) is then analyzed to determine the concentration of leached DOP.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable technique for the separation and quantification of phthalates.[1]
-
An internal standard is often added to the leachate for accurate quantification.
-
The sample is injected into the GC, where the components are separated based on their boiling points and interaction with the stationary phase.
-
The separated components then enter the MS, where they are ionized and detected based on their mass-to-charge ratio, allowing for specific identification and quantification of DOP.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for determining the leaching of this compound from a polymer matrix.
References
- 1. gcms.cz [gcms.cz]
- 2. agilent.com [agilent.com]
- 3. Observing phthalate leaching from plasticized polymer films at the molecular level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alternative fatty food simulants for migration testing of polymeric food contact materials. | Semantic Scholar [semanticscholar.org]
- 5. Studies examine phthalate migration from PVC films and adhesives | Food Packaging Forum [foodpackagingforum.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Determination of Plasticizers in Food Simulants Using GC/MS -KOREAN JOURNAL OF PACKAGING SCIENCE & TECHNOLOGY | Korea Science [koreascience.kr]
- 9. scilit.com [scilit.com]
- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
A Comparative Risk Assessment of Dioctyl Phthalate and Other Plasticizers
This guide provides an objective comparison of the toxicological profiles of Di(2-ethylhexyl) phthalate (DEHP), also commonly known as Dioctyl Phthalate (DOP), against other ortho-phthalates and prominent non-phthalate alternatives. Growing health concerns and regulatory scrutiny over DEHP have spurred the adoption of alternative plasticizers.[1] This assessment synthesizes key toxicological data, outlines experimental methodologies used to determine risk, and visualizes critical biological pathways to inform researchers, scientists, and drug development professionals.
The plasticizers compared in this guide are:
-
Di(2-ethylhexyl) phthalate (DEHP/DOP): A historically widespread, low-molecular-weight ortho-phthalate.[2][3]
-
Diisononyl phthalate (DINP): A high-molecular-weight ortho-phthalate.[2][3]
-
Di-n-octyl phthalate (DNOP): An ortho-phthalate isomer distinct from DEHP.[4]
-
Dioctyl terephthalate (DOTP/DEHT): A non-phthalate isomer of DEHP (a para-phthalate) used as a primary alternative.[3][5]
-
Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH): A non-phthalate alternative with a hydrogenated benzene ring structure.[6][7]
Data Presentation: Comparative Toxicological Data
The following tables summarize key quantitative toxicological values and qualitative endpoints for the selected plasticizers. These data are crucial for a comparative risk assessment.
Table 1: Quantitative Oral Toxicity Data in Rats
This table presents dose-response data from studies in rats, providing a quantitative basis for comparing the acute and subchronic toxicity of the plasticizers.
| Plasticizer | Chemical Class | Acute Oral LD50 (mg/kg) | Subchronic Oral NOAEL (mg/kg/day) | Subchronic Oral LOAEL (mg/kg/day) |
| DEHP | Ortho-phthalate | > 3,200[8] | 3.7[9] | 4.8[8] |
| DINP | Ortho-phthalate | > 5,000[8] | 15[10] | 276 (Reproductive)[11] |
| DNOP | Ortho-phthalate | > 5,000 | 36.8[9] | N/A |
| DOTP | Terephthalate | > 5,000[12] | 1,220[12] | 3,837[12] |
| DINCH | Cyclohexanoate | > 5,000 | 21 (Human Equiv. BMDL₁₀)[7] | N/A |
LD50 (Median Lethal Dose), NOAEL (No-Observed-Adverse-Effect Level), LOAEL (Lowest-Observed-Adverse-Effect Level), BMDL₁₀ (Benchmark Dose Lower Confidence Limit, 10% response)
Table 2: Summary of Toxicological Endpoints and Regulatory Status
This table provides a high-level overview of the primary health concerns and regulatory landscape for each plasticizer.
| Plasticizer | Key Toxicological Endpoints | IARC Carcinogenicity Classification | Regulatory Status Highlights |
| DEHP | Endocrine disruption (anti-androgenic), reproductive & developmental toxicity ("phthalate syndrome"), liver toxicity (peroxisome proliferation), kidney toxicity. | Group 2B (Possibly carcinogenic to humans) | Heavily restricted/banned in the EU and USA for toys, childcare articles, and medical devices.[1][7] |
| DINP | Liver toxicity, developmental effects (phthalate syndrome), kidney tumors in animal studies. | Not Classifiable | Restricted in toys and childcare articles that can be placed in the mouth. |
| DNOP | Primarily affects the liver and kidneys; low potential for reproductive effects compared to DEHP.[9] | Not Classifiable | Restricted in some consumer products.[10] |
| DOTP | Low acute toxicity; increased liver weight only at very high doses. Not shown to cause peroxisome proliferation.[5][12] | Not Classifiable | Widely used as a safer substitute for ortho-phthalates; not classified as hazardous under most regulations.[5] |
| DINCH | Target organs are liver, kidney, and thyroid in animal studies; not associated with testicular toxicity or peroxisome proliferation.[7] | Not Classifiable | Marketed as a safer alternative, particularly for sensitive applications like medical devices and toys. |
Experimental Protocols and Methodologies
The data summarized above are derived from standardized toxicological assays. Below are detailed methodologies for key experiments used in plasticizer risk assessment.
The Ames test is a widely used method to assess a chemical's potential to cause gene mutations.
-
Principle: The assay uses several strains of bacteria (e.g., Salmonella typhimurium, Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test chemical is evaluated for its ability to cause a reverse mutation, allowing the bacteria to regain the ability to produce the amino acid and form colonies on an amino acid-deficient medium.
-
Methodology:
-
Strain Selection: At least five strains are typically used to detect different types of point mutations (e.g., base-pair substitutions, frameshifts).
-
Metabolic Activation: Since many chemicals only become mutagenic after being metabolized by the liver, the test is performed both with and without an external metabolic activation system (the "S9 mix," derived from rat liver enzymes).
-
Exposure: The bacterial strains are exposed to the test plasticizer across a range of concentrations. A positive control (a known mutagen) and a negative control (the solvent vehicle) are run in parallel.
-
Plating & Incubation: The treated bacteria are plated on a minimal agar medium lacking the specific amino acid required by the parent strain. The plates are incubated for 48-72 hours.
-
Scoring: The number of visible (revertant) colonies on each plate is counted. A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is significantly higher than the negative control.
-
This in vivo assay is a short-term screening test for identifying substances with estrogenic activity.
-
Principle: The assay measures the weight increase of the uterus (uterotrophic response) in female rodents following exposure to a chemical. This response is a sensitive and specific indicator of estrogen receptor activation. The test uses either young adult, ovariectomized females (to remove endogenous estrogen) or immature females prior to puberty.
-
Methodology:
-
Animal Model: Groups of at least 6 female rats or mice (either ovariectomized adults or immature) are used per treatment group.
-
Dosing: The test plasticizer is administered daily for three consecutive days via oral gavage or subcutaneous injection across at least two dose levels. A vehicle control group and a positive control group (treated with a known estrogen like ethinyl estradiol) are included.
-
Necropsy: Approximately 24 hours after the final dose, the animals are euthanized. The body weight is recorded, and the uterus is carefully excised and weighed (both wet and blotted weight).
-
Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in mean uterine weight indicates an estrogenic effect.
-
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, or cytotoxicity.[12]
-
Principle: Metabolically active, viable cells contain mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Methodology:
-
Cell Culture: Cells are seeded in a 96-well plate and incubated to allow for attachment.
-
Exposure: The cells are then treated with the test plasticizer at various concentrations for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After exposure, the culture medium is replaced with a medium containing MTT labeling reagent (typically 0.5 mg/mL final concentration) and incubated for approximately 4 hours to allow for formazan crystal formation.[12]
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solution) is added to each well to dissolve the insoluble purple formazan crystals.[12]
-
Absorbance Reading: The plate is read using a spectrophotometer (microplate reader) at a wavelength of ~570 nm. The intensity of the purple color reflects the percentage of viable cells compared to an untreated control.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and pathways relevant to the risk assessment of plasticizers.
Signaling Pathway Discussion: PPAR Activation
Many of the toxic effects of ortho-phthalates like DEHP are not caused by the parent compound but by its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP).[6] MEHP is a known activator of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression.[11]
-
Mechanism of Action:
-
Metabolism: After ingestion, DEHP is rapidly metabolized by esterases into the biologically active MEHP.[11]
-
PPAR Activation: MEHP enters cells and binds to PPAR isoforms, primarily PPARα (highly expressed in the liver) and PPARγ.[6]
-
Gene Expression: This activation causes the PPAR to form a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[11]
-
Downstream Effects: Binding of the PPAR-RXR complex to DNA alters the transcription of genes involved in fatty acid metabolism, cell differentiation, and inflammation.[11] In rodents, chronic activation of PPARα leads to a proliferation of peroxisomes in liver cells and is linked to hepatotoxicity and liver tumors.[11] Activation of PPARs in the developing reproductive tract is also implicated in the anti-androgenic and developmental effects known as "phthalate syndrome".[6]
-
Notably, non-phthalate alternatives like DOTP and DINCH do not appear to activate the PPAR pathway, which is a primary reason for their more favorable toxicological profiles.[5][7]
Conclusion
This comparative guide demonstrates significant differences in the risk profiles of various plasticizers.
-
DEHP exhibits the highest risk profile, with well-documented reproductive, developmental, and hepatic toxicity, mediated in part through the PPAR signaling pathway.[11] Its use is now highly restricted.
-
DINP , a higher molecular weight phthalate, is generally considered less toxic than DEHP but still raises concerns for developmental and liver effects, leading to some regulatory restrictions.[11]
-
DNOP shows a lower potential for reproductive toxicity than DEHP, though the liver remains a target organ.[9]
-
DOTP and DINCH represent a class of non-phthalate alternatives with substantially lower acute and subchronic toxicity.[7][12] They do not exhibit the key toxic mechanisms of ortho-phthalates, such as PPAR-mediated peroxisome proliferation or significant anti-androgenic effects.[5][7]
While alternative plasticizers like DOTP and DINCH present a reduced hazard compared to DEHP, ongoing research is necessary to fully characterize their long-term effects and ensure they do not represent a "regrettable substitution."[4] For researchers and drug development professionals, selecting plasticizers with a well-documented, low-toxicity profile is critical for ensuring product safety and regulatory compliance.
References
- 1. Estimation of acute oral toxicity using the No Observed Adverse Effect Level (NOAEL) from the 28 day repeated dose toxicity studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. A 90-day repeated oral dose toxicity study of four stereoisomers of 2,4-dimethyl-4-phenyltetrahydrofuran, a synthetic flavoring substance, in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subchronic oral toxicity of di-n-octyl phthalate and di(2-Ethylhexyl) phthalate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. interactive.cbs8.com [interactive.cbs8.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. echemi.com [echemi.com]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Determination of the di-(2-ethylhexyl) phthalate NOAEL for reproductive development in the rat: importance of the retention of extra animals to adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Subchronic oral toxicity and cardiovascular safety pharmacology studies of resveratrol, a naturally occurring polyphenol with cancer preventive activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ECHA CHEM [chem.echa.europa.eu]
- 12. aglayne.com [aglayne.com]
Safety Operating Guide
Proper Disposal of Dioctyl Phthalate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. Dioctyl phthalate (DEHP), a common plasticizer, requires careful management due to its potential health and environmental effects. This guide provides essential, step-by-step procedures for the safe disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the immediate safety and handling requirements for this compound. Adherence to these guidelines will minimize exposure risks and prevent accidental releases.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes chemical-resistant gloves, safety glasses or goggles, and a lab coat.[1][2] In situations with a risk of aerosol generation, a respirator may be necessary.[3]
-
Ventilation: Handle this compound waste in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][4]
-
Incompatible Materials: Keep this compound waste away from strong oxidizing agents, acids, and alkalis.[3]
-
Storage: Store waste in a cool, dry, well-ventilated, and locked area, away from heat and sources of ignition.[1][4][5] Containers should be tightly closed, properly labeled, and inspected periodically for leaks.[1][4]
Step-by-Step Disposal Procedures
The disposal of this compound must comply with all federal, state, and local environmental regulations.[1] It is imperative not to discard it directly into the environment or the sewage system.[3]
-
Waste Collection:
-
Collect all this compound waste, including contaminated materials, in a designated and appropriately labeled, sealed container.[3] Recommended container materials include stainless steel, aluminum, or carbon steel drums.[3]
-
For liquid waste, use a dedicated, leak-proof container.
-
For solid waste contaminated with this compound (e.g., gloves, absorbent pads), place it in a separate, clearly labeled container.
-
-
Spill Management:
-
Small Spills: Absorb the spill with an inert material such as sand, vermiculite, or earth.[1][3] Place the absorbed material into a suitable, labeled container for disposal.[1]
-
Large Spills: Immediately contain the spill by diking the area with an inert material to prevent it from spreading.[3][4] Ensure the spill does not enter drains, sewers, or waterways.[4][5] Absorb the contained spill and place it into labeled containers for disposal.[4] After cleanup, decontaminate the area by washing with water, ensuring the runoff is collected for proper disposal.[1]
-
-
Container Disposal:
-
Final Disposal:
-
This compound waste is regulated under the Resource Conservation and Recovery Act (RCRA).[6]
-
Arrange for the disposal of all this compound waste through a licensed hazardous waste disposal company.
-
Acceptable disposal methods include incineration in a rotary kiln or fluidized bed incinerator.[7]
-
Always consult and adhere to your institution's specific waste management protocols and local regulations.[3][8]
-
Summary of Disposal Parameters
| Parameter | Guideline | Source |
| Regulatory Framework | Disposal must adhere to federal, state, and local environmental control regulations. | [1] |
| Prohibited Disposal | Do not discard directly into the environment or sewage systems. | [3] |
| Waste Storage | Store in a cool, dry, well-ventilated, and locked area away from incompatibles. | [1][4][5] |
| Container Requirements | Use labeled, sealed containers made of stainless steel, aluminum, or carbon steel. | [3] |
| Spill Containment | Use inert absorbent materials (sand, vermiculite) and dike large spills. | [1][3][4] |
| Recommended Disposal | Engage a licensed hazardous waste disposal service; incineration is a preferred method. | [7] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. gni.ca [gni.ca]
- 2. aglayne.com [aglayne.com]
- 3. magnakron.com [magnakron.com]
- 4. cometchemical.com [cometchemical.com]
- 5. yuanlongchem.com [yuanlongchem.com]
- 6. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. aarti-industries.com [aarti-industries.com]
Essential Safety and Logistical Information for Handling Dioctyl Phthalate
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical, step-by-step guidance for the safe handling, operation, and disposal of Dioctyl phthalate (DOP). Adherence to these procedures is essential to mitigate potential health risks and ensure a safe laboratory environment.
Operational Plan: Safe Handling and Disposal of this compound
1.1 Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment.[1][2][3][4]
-
Hand Protection: Impervious gloves are recommended.[2]
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1] A face shield may be required in situations with a higher risk of splashing.[2]
-
Skin and Body Protection: Wear appropriate personal protective clothing to prevent skin contact.[2] This includes lab coats and, where necessary, impervious protective clothing and boots.[2]
-
Respiratory Protection: Use in a well-ventilated area.[1][4] If airborne concentrations are high or in confined spaces, follow OSHA respirator regulations and use a self-contained breathing apparatus.[1]
1.2 Handling Procedures
-
Preparation:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1][2][3][4]
-
Ensure an emergency eye wash station and safety shower are readily accessible to the work area.[1]
-
Ground all equipment containing the material to avoid static discharge.[5]
-
-
During Handling:
-
After Handling:
1.3 Storage
-
Store in a tightly closed original container in a cool, dry, and well-ventilated area.[1][3][4][5]
-
Store locked up and away from incompatible materials.[1][2][3][4]
-
Storage areas should be clearly identified, free of obstruction, and accessible only to trained and authorized personnel.[3][4]
1.4 Spill and Emergency Procedures
-
Spill Response:
-
Evacuate personnel from the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection. For large spills, a self-contained breathing apparatus (SCBA) and chemical splash suit are recommended.[2]
-
Prevent further leakage or spillage if it is safe to do so.
-
Contain the spill using inert absorbent materials (e.g., sand, earth, vermiculite).
-
Collect the absorbed material and place it into appropriate, labeled containers for disposal.[1][4]
-
Prevent the spill from entering soil, ditches, sewers, waterways, or groundwater.[1]
-
-
First Aid:
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Skin Contact: Flush the skin with plenty of soap and water. Get medical assistance if symptoms occur.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Seek medical attention.[1]
-
1.5 Disposal Plan
-
Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[1]
-
Empty containers may retain product residues and should be handled as hazardous waste.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | Clear, colorless, oily liquid |
| Odor | Slight |
| Molecular Weight | 390.54 g/mol [5] |
| Boiling Point | 384°C (723.2°F)[1][5] |
| Melting Point | -50°C (-58°F)[1] |
| Flash Point | 216°C (420.8°F) - Open Cup[1][2] |
| Auto-ignition Temperature | 382°C (719.6°F)[1] |
| Specific Gravity | 0.9861 (Water = 1)[5] |
| Vapor Density | 16 (Air = 1)[5] |
| Solubility in Water | 0.1 g/L[1] |
Table 2: Health Hazard Information for this compound
| Hazard | Description |
| Acute Oral Toxicity (Rat LD50) | >30,000 mg/kg[5] |
| Acute Dermal Toxicity (Rabbit LD50) | 25,000 mg/kg[5] |
| Carcinogenicity | Suspected of causing cancer (IARC Group 2B: Possibly carcinogenic to humans).[1][2] |
| Reproductive Toxicity | May damage fertility or the unborn child.[1][3] |
| Skin Irritation | May cause mild skin irritation.[2] |
| Eye Irritation | Causes eye irritation, with redness and pain.[2] |
| Specific Target Organ Toxicity | Long-term exposure has been associated with effects on the liver, kidneys, and reproductive system.[6][7] |
Table 3: Exposure Limits for this compound
| Regulatory Body | Exposure Limit |
| Safe Work Australia | TWA: 5 mg/m³; STEL: 10 mg/m³[2] |
| New Zealand WES | TWA: 5 mg/m³; STEL: 10 mg/m³[2] |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit
Experimental Protocols
OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method
This method is frequently cited for assessing the acute oral toxicity of chemicals like this compound. It is designed to estimate the LD50 (the dose lethal to 50% of a test population) while minimizing the number of animals used.
Objective: To determine the acute oral toxicity of a substance and classify it according to the Globally Harmonised System (GHS).
Methodology:
-
Animal Selection: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.[1]
-
Housing and Fasting: The animals are housed in appropriate conditions. Prior to dosing, they are fasted (food, but not water, is withheld) overnight.[1]
-
Dose Administration:
-
The test substance is administered in a single dose by gavage using a stomach tube or a suitable cannula.[1]
-
The method uses a stepwise procedure with pre-specified fixed doses (e.g., 5, 50, 300, 2000 mg/kg body weight).[2]
-
Testing is initiated using a starting dose that is expected to produce some signs of toxicity.
-
-
Stepwise Procedure:
-
A group of three animals is dosed at the selected starting level.[1]
-
The outcome (mortality or survival) in this group determines the next step.
-
If mortality is observed, the next group is dosed at a lower level.
-
If no mortality occurs, the next group is dosed at a higher level.
-
This sequential dosing continues until the criteria for classification are met.
-
-
Observations:
-
Animals are observed for signs of toxicity shortly after dosing (e.g., at 30 minutes, 1, 2, and 4 hours) and then daily for a total of 14 days.[1]
-
Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
Body weight is recorded weekly.[1]
-
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.[1]
-
Data Analysis: The results are evaluated based on the number of mortalities at specific dose levels to classify the substance into a GHS toxicity category. The LD50 is estimated based on the observed outcomes.[1]
Mandatory Visualization
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
